1-Bromo-1,1,2,2-tetrafluorooctane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-1,1,2,2-tetrafluorooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrF4/c1-2-3-4-5-6-7(10,11)8(9,12)13/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQWCKCORXWVOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(F)(F)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378443 | |
| Record name | 1-bromo-1,1,2,2-tetrafluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
231630-92-5 | |
| Record name | 1-Bromo-1,1,2,2-tetrafluorooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=231630-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromo-1,1,2,2-tetrafluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-1,1,2,2-tetrafluorooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 1-Bromo-1,1,2,2-tetrafluorooctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of 1-Bromo-1,1,2,2-tetrafluorooctane, a valuable fluorinated building block in organic synthesis and drug discovery. The document details the predominant synthetic methodology, the anti-Markovnikov free radical addition of hydrogen bromide to 1,1,2,2-tetrafluorooct-1-ene, including a thorough examination of the reaction mechanism and a step-by-step experimental protocol. Furthermore, this guide explores the most effective purification techniques for isolating the target compound, with a focus on fractional distillation and fluorous solid-phase extraction (FSPE). Safety considerations and analytical characterization methods are also discussed to ensure the safe and effective production of high-purity this compound.
Introduction: The Significance of this compound
Fluorinated organic compounds play a pivotal role in modern pharmaceuticals, agrochemicals, and materials science. The unique physicochemical properties imparted by fluorine atoms, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, make them highly sought-after motifs in drug design. This compound serves as a key intermediate for the introduction of the 1,1,2,2-tetrafluorooctyl moiety into a wide range of molecules. Its bromo-functionality allows for a variety of subsequent chemical transformations, including nucleophilic substitution, cross-coupling reactions, and the formation of Grignard reagents.
This guide aims to provide researchers with the necessary knowledge to efficiently synthesize and purify this important compound, enabling its broader application in research and development.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the anti-Markovnikov addition of hydrogen bromide (HBr) to a fluorinated alkene precursor.
Precursor Synthesis: 1,1,2,2-Tetrafluorooct-1-ene
The starting material for the synthesis is 1,1,2,2-tetrafluorooct-1-ene. While not as readily available as its non-fluorinated counterparts, it can be synthesized through several methods. One common approach involves the pyrolysis of polytetrafluoroethylene (PTFE) to generate tetrafluoroethylene (TFE), which can then be oligomerized or further functionalized.[1] Another route involves the Wittig reaction of a suitable fluorinated ylide with an aldehyde.[2]
Reaction Mechanism: Peroxide-Initiated Free Radical Addition
The addition of HBr to an unsymmetrical alkene in the presence of peroxides proceeds via a free radical chain mechanism, leading to the anti-Markovnikov product. This is in contrast to the electrophilic addition of HBr in the absence of peroxides, which follows Markovnikov's rule.[3][4]
The mechanism can be broken down into three key stages: initiation, propagation, and termination.[5][6]
-
Initiation: The reaction is initiated by the homolytic cleavage of a peroxide (ROOR), such as benzoyl peroxide or di-tert-butyl peroxide, upon heating or UV irradiation. This generates two alkoxy radicals (RO•).[7] The alkoxy radical then abstracts a hydrogen atom from HBr to form a bromine radical (Br•).[5][6]
-
Propagation: The highly reactive bromine radical adds to the less substituted carbon of the double bond in 1,1,2,2-tetrafluorooct-1-ene. This regioselectivity is governed by the formation of the more stable secondary radical on the carbon adjacent to the perfluoroalkyl chain.[8] This carbon-centered radical then abstracts a hydrogen atom from another molecule of HBr, yielding the desired this compound and regenerating a bromine radical, which continues the chain reaction.[3]
-
Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals, two carbon-centered radicals, or a bromine radical and a carbon-centered radical.
Figure 1. Free radical addition of HBr to an alkene.
Experimental Protocol
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Hydrogen bromide is a corrosive gas and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Peroxides can be explosive and should be handled with care, avoiding heat and friction.
Materials:
-
1,1,2,2-tetrafluorooct-1-ene
-
Hydrogen bromide (gas or solution in acetic acid)
-
Di-tert-butyl peroxide or benzoyl peroxide (radical initiator)
-
Anhydrous solvent (e.g., hexane or dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet tube, dissolve 1,1,2,2-tetrafluorooct-1-ene in an appropriate anhydrous solvent.
-
Initiator Addition: Add a catalytic amount (1-5 mol%) of the radical initiator to the solution.
-
HBr Addition: Cool the reaction mixture in an ice bath. Slowly bubble a steady stream of hydrogen bromide gas through the solution with vigorous stirring. Alternatively, add a solution of HBr in acetic acid dropwise.
-
Reaction: After the addition of HBr is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification of this compound
The crude product obtained from the synthesis will likely contain unreacted starting materials, the radical initiator, and potentially some byproducts. Therefore, a robust purification strategy is essential to obtain the high-purity target compound.
Fractional Distillation
For thermally stable and relatively volatile compounds, fractional distillation is an effective method for purification, especially when the boiling points of the components differ significantly.[9] Given the likely high boiling point of this compound due to its molecular weight and fluorine content, vacuum fractional distillation may be necessary to prevent decomposition at high temperatures.
A fractional distillation setup with a Vigreux or packed column provides multiple theoretical plates, allowing for a more efficient separation of liquids with close boiling points.[10][11]
Table 1: Comparison of Distillation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Simple Distillation | Separation based on large differences in boiling points. | Simple setup, quick. | Ineffective for separating liquids with close boiling points. |
| Fractional Distillation | Multiple vaporization-condensation cycles (theoretical plates) for enhanced separation. | Good for separating liquids with similar boiling points. | More complex setup, slower. |
| Vacuum Distillation | Distillation at reduced pressure to lower the boiling points of compounds. | Allows for the purification of high-boiling or thermally sensitive compounds. | Requires a vacuum source and specialized glassware. |
Fluorous Solid-Phase Extraction (FSPE)
FSPE is a powerful purification technique that leverages the unique properties of highly fluorinated molecules.[12][13] It utilizes a stationary phase that is functionalized with perfluoroalkyl chains, which exhibits strong affinity for other fluorinated compounds.[14]
There are two main modes of FSPE:
-
Normal-Phase FSPE: The crude mixture is loaded onto a fluorous silica gel column. A non-fluorophilic (fluorophobic) solvent is used to elute the non-fluorinated impurities, while the desired fluorinated product is retained on the column. The product is then eluted with a more fluorophilic solvent.
-
Reverse-Phase FSPE: The crude mixture is loaded onto a standard silica gel column. A fluorophilic solvent system is used to elute the fluorinated product first, while the non-fluorinated impurities are retained on the polar silica gel.
Figure 2. Workflow for Normal- and Reverse-Phase FSPE.
Experimental Protocol for Normal-Phase FSPE:
-
Column Preparation: Pack a solid-phase extraction (SPE) cartridge with fluorous silica gel. Condition the column by washing with a fluorophilic solvent (e.g., tetrahydrofuran or acetone) followed by the initial fluorophobic elution solvent.[15]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the conditioned column.
-
Elution of Impurities: Elute the column with a fluorophobic solvent mixture, such as 80:20 methanol/water. Collect the eluent, which contains the non-fluorinated impurities.
-
Elution of Product: Switch to a fluorophilic solvent, such as pure methanol, acetone, or tetrahydrofuran, to elute the purified this compound.
-
Solvent Removal: Collect the product fractions and remove the solvent under reduced pressure.
Analytical Characterization
The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing the purity of the sample and confirming its molecular weight. The fragmentation pattern in the mass spectrum can also provide structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons in the octyl chain. The integration of these signals can be used to confirm the structure.
-
¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds.[16] The spectrum will show distinct signals for the fluorine atoms, and the coupling patterns (¹H-¹⁹F and ¹⁹F-¹⁹F) will provide valuable structural information.
-
¹³C NMR: The carbon NMR spectrum will show signals for all the carbon atoms in the molecule, further confirming its structure.
-
Conclusion
The synthesis of this compound via the peroxide-initiated free radical addition of HBr to 1,1,2,2-tetrafluorooct-1-ene is a reliable and efficient method. Careful control of reaction conditions is crucial to maximize the yield of the desired anti-Markovnikov product. Subsequent purification using techniques such as fractional distillation or fluorous solid-phase extraction is necessary to obtain the compound in high purity. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize and utilize this valuable fluorinated building block in their research endeavors.
References
- 1. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,3,3-Trichloropropyl-1-triphenylphosphorane: A Reagent for the Synthesis of (Z)-1,3-Enynes, (Z,Z)-1-Chloro-1,3-dienes, and 1,3-Diynes [organic-chemistry.org]
- 3. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 4. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 5. orgosolver.com [orgosolver.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. Purification [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. silicycle.com [silicycle.com]
- 14. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Volume # 5(132), September - October 2020 — "NMR spectroscopy of products based on tetrafluoroethylene oxide" [notes.fluorine1.ru]
An In-depth Technical Guide to the Physicochemical Properties of Bromotetrafluoro-alkanes for Advanced Drug Development
Foreword: Navigating the Landscape of Fluorinated Molecules in Pharmaceutical Research
To the researchers, scientists, and pioneers in drug development, this guide offers a comprehensive exploration into the physicochemical properties of a niche yet significant class of compounds: bromotetrafluoro-alkanes. While our primary focus will be on the well-characterized molecule, 1-Bromo-1,1,2,2-tetrafluoroethane , this document is structured to provide a foundational understanding that can be extrapolated to its longer-chain analogue, 1-Bromo-1,1,2,2-tetrafluorooctane . The strategic incorporation of fluorine and bromine into organic scaffolds can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making a thorough grasp of their inherent properties a cornerstone of rational drug design.[1] This guide moves beyond a simple recitation of data, delving into the causality behind experimental choices and providing field-proven insights to empower your research and development endeavors.
Core Physicochemical Profile: 1-Bromo-1,1,2,2-tetrafluoroethane as a Model System
Due to the limited availability of specific experimental data for this compound, we will first establish a robust profile for its shorter-chain homologue, 1-Bromo-1,1,2,2-tetrafluoroethane (C₂HBrF₄). This foundational knowledge is critical for predicting the behavior of its longer-chain counterpart.
Structural and Molecular Characteristics
| Property | Value | Source |
| Molecular Formula | C₂HBrF₄ | [2][3] |
| Molecular Weight | 180.93 g/mol | [2][3] |
| IUPAC Name | 1-bromo-1,1,2,2-tetrafluoroethane | [4] |
| CAS Number | 354-07-4 | [3][4] |
| SMILES | C(C(F)(F)Br)(F)F | [4] |
Key Physical Properties
The physical state and behavior of a compound under various conditions are dictated by its intermolecular forces. For 1-Bromo-1,1,2,2-tetrafluoroethane, the presence of polar C-F and C-Br bonds, alongside the overall molecular structure, results in the following properties:
| Property | Value | Source |
| Boiling Point | 12.5 °C (285.65 K) | [2] |
| Melting Point | -111.27 °C (161.88 K) (Predicted) | [5] |
| Density | 1.866 g/cm³ (Predicted) | |
| Refractive Index | 1.327 (Predicted) | |
| Vapor Pressure | Data not readily available | |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | [6] |
Extrapolating to the Octane Analogue: Predicted Properties of this compound
Building upon the foundational data of the ethane analogue, we can predict the physicochemical properties of this compound. The addition of six methylene units (-(CH₂)₆-) to the alkyl chain significantly influences its physical characteristics.
The Influence of Increasing Alkyl Chain Length
The principles of homology in organic chemistry provide a logical framework for these predictions. As the length of the non-polar alkyl chain increases, the following trends are expected:
-
Increased van der Waals Forces: The larger surface area of the octane derivative leads to stronger intermolecular London dispersion forces.[6][7]
-
Decreased Volatility: Stronger intermolecular forces require more energy to overcome, resulting in a lower vapor pressure and a higher boiling point.[7][8]
-
Increased Lipophilicity: The extended hydrocarbon tail enhances the molecule's non-polar character, leading to decreased solubility in water and increased solubility in non-polar organic solvents.
-
Density Trends: While adding heavier halogen atoms increases density, for a homologous series of haloalkanes, the density generally decreases as the alkyl chain lengthens. This is because the volume increases more rapidly than the mass.[9][10]
Predicted Physicochemical Profile of this compound
| Property | Predicted Trend/Value | Rationale |
| Molecular Formula | C₈H₁₃BrF₄ | Addition of a C₆H₁₂ fragment to C₂HBrF₄ |
| Molecular Weight | 265.08 g/mol | Calculated from the molecular formula |
| Boiling Point | Significantly higher than 12.5 °C | Increased molecular weight and surface area lead to stronger van der Waals forces.[6][7] |
| Melting Point | Higher than -111.27 °C | Increased molecular size and potential for more ordered packing in the solid state. |
| Density | Lower than 1.866 g/cm³ | In a homologous series, density tends to decrease with increasing alkyl chain length.[9][10] |
| Solubility in Water | Lower than 1-Bromo-1,1,2,2-tetrafluoroethane | The larger hydrophobic alkyl chain dominates the molecule's character. |
| Solubility in Organic Solvents | Higher in non-polar solvents (e.g., hexane) | "Like dissolves like" principle; increased non-polar character.[6] |
| Vapor Pressure | Significantly lower than 1-Bromo-1,1,2,2-tetrafluoroethane | A direct consequence of the predicted higher boiling point.[8] |
Experimental Determination of Physicochemical Properties: A Practical Guide
To ensure the scientific integrity and trustworthiness of our data, it is imperative to understand the methodologies behind their determination. The following section outlines detailed, step-by-step protocols for key experiments, grounded in established standards such as the OECD Guidelines for the Testing of Chemicals.[11][12][13][14][15]
Workflow for Physicochemical Property Determination
Detailed Experimental Protocols
This micro-method is ideal for determining the boiling point of small quantities of a liquid.[15]
-
Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating source (Bunsen burner or oil bath), rubber band.
-
Procedure:
-
Place a few drops of the liquid sample into the fusion tube.
-
Insert the capillary tube, sealed end up, into the fusion tube.
-
Attach the fusion tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
-
Place the assembly into the Thiele tube containing heating oil.
-
Gently heat the side arm of the Thiele tube. Observe a slow, steady rise in temperature.
-
A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and the liquid begins to boil.
-
Once a continuous and rapid stream of bubbles is observed, remove the heat source.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to be drawn up into the capillary tube.[16]
-
A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.[17][18]
-
Apparatus: Pycnometer with a ground-glass stopper containing a capillary, analytical balance, constant temperature bath, sample liquid.
-
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on an analytical balance (m₁).
-
Fill the pycnometer with the sample liquid, ensuring no air bubbles are trapped.
-
Insert the stopper, allowing excess liquid to exit through the capillary.
-
Place the filled pycnometer in a constant temperature bath until it reaches thermal equilibrium.
-
Remove the pycnometer, carefully dry the exterior, and weigh it (m₂).
-
The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.[19][20]
-
This standard test method is used to determine the vapor pressure-temperature relationship of liquids.[6][7][9][21][22]
-
Apparatus: Isoteniscope, pressure-measuring device, constant-temperature bath, vacuum pump.
-
Procedure:
-
The liquid sample is introduced into the isoteniscope bulb.
-
The apparatus is connected to a vacuum and pressure-measuring system.
-
The sample is degassed by cooling and evacuating the system.
-
The isoteniscope is placed in a constant-temperature bath.
-
The system is allowed to reach equilibrium, and the vapor pressure of the sample is balanced against a known pressure of an inert gas.
-
The pressure is measured at various temperatures to establish the vapor pressure curve.
-
The refractive index is a measure of how light bends as it passes through a substance and is a useful physical constant for identification.[13][23][24][25][26]
-
Apparatus: Abbe refractometer, constant-temperature water circulator, light source (sodium lamp), dropper, and a suitable solvent for cleaning.
-
Procedure:
-
Ensure the refractometer prisms are clean and dry.
-
Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
-
Place a few drops of the sample liquid onto the lower prism.
-
Close the prisms and allow the sample to spread into a thin film.
-
Allow the sample to reach the desired temperature by circulating water from the constant-temperature bath.
-
Adjust the light source and move the coarse adjustment knob until the light and dark fields are visible in the eyepiece.
-
Rotate the compensator to eliminate any color fringes and obtain a sharp borderline.
-
Use the fine adjustment to center the borderline on the crosshairs.
-
Read the refractive index from the scale.
-
Spectroscopic and Chromatographic Characterization
A comprehensive understanding of a molecule's structure and purity is paramount. The following techniques provide the necessary analytical depth.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for elucidating the structure of organic molecules. For fluorinated compounds, ¹⁹F NMR provides exceptional insight.[25][27]
-
¹H NMR: The proton spectrum of 1-Bromo-1,1,2,2-tetrafluoroethane would show a single resonance for the hydrogen atom, split into a triplet by the two adjacent fluorine atoms on the same carbon.
-
¹³C NMR: The carbon spectrum would display two distinct signals for the two carbon atoms, with characteristic splitting patterns due to coupling with fluorine and bromine.
-
¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. The spectrum would show two distinct fluorine environments, with complex splitting due to geminal and vicinal F-F and F-H coupling.[27][28]
NMR Sample Preparation Protocol: [3][27][29][30]
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Cap the NMR tube and carefully invert it to ensure a homogeneous solution.
-
Wipe the outside of the tube before inserting it into the NMR spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds.[2][31][32][33]
-
Gas Chromatography (GC): A suitable capillary column (e.g., a non-polar DB-5 or a more polar column if needed) would be used to separate the compound from any impurities. The retention time is a characteristic property under specific GC conditions.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in M⁺ and M+2 peaks of nearly equal intensity, which is a definitive indicator of the presence of one bromine atom.
GC-MS Sample Preparation Protocol: [32][33]
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Transfer the solution to a GC vial.
-
Inject a small volume (e.g., 1 µL) into the GC-MS system.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Attenuated Total Reflectance (ATR)-FTIR: This is a convenient method for liquid samples.[12][14][34][35][36] The spectrum of 1-Bromo-1,1,2,2-tetrafluoroethane would be expected to show strong absorption bands corresponding to C-F and C-H stretching vibrations. The C-Br stretch would appear in the fingerprint region.
FTIR-ATR Analysis Protocol: [12][14][34]
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty crystal.
-
Place a single drop of the liquid sample onto the ATR crystal.
-
Acquire the sample spectrum.
-
Clean the crystal thoroughly after the measurement.
Applications in Drug Development and Medicinal Chemistry
The introduction of bromine and fluorine into drug candidates can significantly enhance their therapeutic potential.[37]
-
Modulation of Physicochemical Properties: The presence of a bromotetrafluoro-alkyl moiety can fine-tune a drug's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Enhanced Binding Affinity: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its target protein.
-
Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation, which can increase the in vivo half-life of a drug.
-
Synthetic Utility: Bromofluoroalkanes serve as versatile building blocks in organic synthesis, allowing for the introduction of perfluoroalkyl groups into more complex molecules through various coupling reactions.[1][8][38]
Safety, Handling, and Disposal
Working with halogenated hydrocarbons requires strict adherence to safety protocols.
-
Handling: Always handle these compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile or neoprene), and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly sealed.
-
Disposal: Dispose of waste halogenated hydrocarbons in designated, properly labeled hazardous waste containers in accordance with local, state, and federal regulations. Do not pour down the drain.
Conclusion: A Framework for Informed Research
This guide has provided a detailed examination of the physicochemical properties of 1-Bromo-1,1,2,2-tetrafluoroethane and a predictive framework for its longer-chain analogue, this compound. By integrating established theoretical principles with detailed experimental protocols and relevant applications, we aim to equip researchers in drug development with the knowledge and tools necessary to confidently work with and understand this important class of fluorinated molecules. The judicious application of this information will undoubtedly contribute to the rational design and successful development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sites.uclouvain.be [sites.uclouvain.be]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. longdom.org [longdom.org]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]
- 8. notes.fluorine1.ru [notes.fluorine1.ru]
- 9. ASTM D2879 - eralytics [eralytics.com]
- 10. CHM1020L Online Manual [chem.fsu.edu]
- 11. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 14. agilent.com [agilent.com]
- 15. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. studylib.net [studylib.net]
- 18. che.utah.edu [che.utah.edu]
- 19. scientificlabs.co.uk [scientificlabs.co.uk]
- 20. ised-isde.canada.ca [ised-isde.canada.ca]
- 21. laboratuar.com [laboratuar.com]
- 22. ASTM D2879 (Vapor Pressure by Isoteniscope) – SPL [spllabs.com]
- 23. davjalandhar.com [davjalandhar.com]
- 24. macro.lsu.edu [macro.lsu.edu]
- 25. studylib.net [studylib.net]
- 26. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 27. organomation.com [organomation.com]
- 28. lib3.dss.go.th [lib3.dss.go.th]
- 29. sites.bu.edu [sites.bu.edu]
- 30. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 31. Single sample preparation for brominated flame retardants in fish and shellfish with dual detection: GC-MS/MS (PBDEs) and LC-MS/MS (HBCDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. uoguelph.ca [uoguelph.ca]
- 33. GC-MS Sample Preparation | Thermo Fisher Scientific - CA [thermofisher.com]
- 34. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 35. chem4100.wdfiles.com [chem4100.wdfiles.com]
- 36. measurlabs.com [measurlabs.com]
- 37. nbinno.com [nbinno.com]
- 38. Novel synthesis of perfluoroalkylated α,β-unsaturated bromoalkane-carboxylates and -carbonitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
"1-Bromo-1,1,2,2-tetrafluorooctane" CAS number and molecular structure
An In-depth Technical Guide to 1-Bromo-1,1,2,2-tetrafluoroethane
A Note to the Reader: This guide was compiled in response to a query for "1-Bromo-1,1,2,2-tetrafluorooctane." However, extensive database searches revealed no readily available scientific literature, CAS registry number, or molecular structure for a compound with this name. It is highly probable that the intended compound of interest was the structurally similar and well-documented chemical, 1-Bromo-1,1,2,2-tetrafluoroethane . This guide therefore provides a comprehensive overview of the latter.
Introduction
1-Bromo-1,1,2,2-tetrafluoroethane is a halogenated hydrocarbon belonging to the class of hydrobromofluorocarbons (HBFCs). This technical guide serves as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, structural characteristics, physicochemical properties, and safety considerations.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is foundational to all scientific inquiry. The Chemical Abstracts Service (CAS) has assigned a unique identifier to 1-Bromo-1,1,2,2-tetrafluoroethane to ensure unambiguous recognition in literature and databases.
The molecular structure of 1-Bromo-1,1,2,2-tetrafluoroethane consists of a two-carbon ethane backbone. One carbon atom is bonded to a bromine atom and two fluorine atoms, while the second carbon atom is bonded to a hydrogen atom and two fluorine atoms.
Molecular Structure:
This structure can be represented in simplified text as BrCF₂CHF₂.[4]
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various environments and its suitability for specific applications.
| Property | Value | Source |
| Molecular Weight | 180.927 g/mol | [1][2] |
| Boiling Point | 12.5 °C (54.5 °F) | [4] |
| Appearance | Data not consistently available; likely a gas at standard temperature and pressure. | |
| SMILES | C(C(F)(F)Br)(F)F | [3] |
| InChI | InChI=1S/C2HBrF4/c3-2(6,7)1(4)5/h1H | [1][2] |
Synthesis and Reactivity
Understanding the synthetic pathways to 1-Bromo-1,1,2,2-tetrafluoroethane is crucial for its availability in research and development. One documented method for the synthesis of bromofluoroethanes involves the high-temperature reaction of tetrafluoroethane with bromine. For instance, a mixture of tetrafluoroethane and liquid bromine, when passed through a heated reactor with an activated carbon catalyst at 450°C, can yield a mixture of products including dibromotetrafluoroethane and bromofluoroethane.
Illustrative Synthetic Workflow
The following diagram illustrates a generalized gas-phase bromination process.
Caption: Generalized workflow for the synthesis of bromofluoroethanes.
Applications in Research and Development
Halogenated alkanes, including brominated fluorocarbons, have historically been investigated for a variety of applications, including as refrigerants, fire extinguishants, and intermediates in organic synthesis. In the context of drug development, fluorinated compounds are of significant interest due to the unique properties that fluorine imparts to a molecule, such as increased metabolic stability, altered acidity/basicity, and enhanced binding affinity. While specific applications of 1-Bromo-1,1,2,2-tetrafluoroethane in drug development are not widely documented, its structure makes it a potential building block for the synthesis of more complex fluorinated molecules.
Safety and Handling
Proper handling of any chemical substance is paramount to ensure the safety of researchers and the environment. The following information is based on available safety data sheets for 1-Bromo-1,1,2,2-tetrafluoroethane.
Hazard Identification
While a complete GHS classification is not consistently available across all sources, general precautions for handling halogenated hydrocarbons should be observed.
First-Aid Measures
-
Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration and consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Special Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Handling and Storage
-
Handling: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
Conclusion
1-Bromo-1,1,2,2-tetrafluoroethane is a halogenated hydrocarbon with a defined chemical identity and a growing body of data regarding its properties and synthesis. While its direct application in drug development is not yet established, its utility as a fluorinated building block presents potential for future research. Adherence to strict safety protocols is essential when handling this compound.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-1,1,2,2-tetrafluorooctane
Foreword: Navigating the Spectroscopic Landscape of a Novel Fluorinated Alkane
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive, in-depth exploration of the expected spectroscopic data for 1-Bromo-1,1,2,2-tetrafluorooctane. As this compound is not widely characterized in publicly available literature, this document serves as a predictive guide, synthesizing foundational spectroscopic principles with data from analogous fluorinated structures. Our approach is grounded in providing not just data, but a deeper understanding of the "why" behind the expected spectral features, empowering you to interpret and predict the characteristics of similar novel fluorinated molecules.
The structural complexity introduced by fluorine atoms necessitates a sophisticated approach to spectroscopic analysis. The high electronegativity and the presence of the NMR-active ¹⁹F isotope create unique spectral signatures that, when expertly interpreted, provide a wealth of structural information.[1][2] This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering both predicted data and the rationale for these predictions.
Molecular Structure and Key Spectroscopic Features
This compound possesses a unique combination of a terminal bromo-tetrafluoroethyl group and a hexyl chain. This structure dictates the distinct spectroscopic signatures we anticipate.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of fluorinated organic molecules.[1][2] The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis of the molecular framework.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will be dominated by the signals from the hexyl chain, with the methylene group adjacent to the fluorinated carbon showing a characteristic splitting pattern due to coupling with the fluorine atoms.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 (CH₂) | 2.2 - 2.5 | Triplet of triplets (tt) | ³JHF ≈ 20 Hz, ³JHH ≈ 7.5 Hz |
| H-4 (CH₂) | 1.5 - 1.7 | Multiplet (m) | |
| H-5, H-6, H-7 (CH₂) | 1.2 - 1.4 | Multiplet (m) | |
| H-8 (CH₃) | 0.8 - 1.0 | Triplet (t) | ³JHH ≈ 7.0 Hz |
Expertise & Experience: The significant downfield shift of the H-3 protons is a direct consequence of the electron-withdrawing effect of the adjacent tetrafluoroethyl group. The triplet of triplets splitting pattern arises from coupling to the two adjacent fluorine atoms on C-2 (³JHF) and the two adjacent protons on C-4 (³JHH).
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it ideal for characterizing fluorinated compounds.[3] The two non-equivalent fluorine environments will give rise to two distinct signals.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-1 (CF₂Br) | -60 to -70 | Triplet (t) | ³JFF ≈ 5-10 Hz |
| F-2 (CF₂) | -110 to -120 | Triplet (t) | ³JFF ≈ 5-10 Hz |
Expertise & Experience: The chemical shifts are predicted based on typical values for fluoroalkanes. The fluorine atoms on C-1 are expected to be more deshielded (less negative chemical shift) due to the presence of the bromine atom. The triplet multiplicity for each signal is due to the vicinal coupling (³JFF) between the fluorine atoms on C-1 and C-2.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show distinct signals for each carbon atom, with the fluorinated carbons exhibiting characteristic large C-F coupling constants.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C-1 (CF₂Br) | 115 - 125 | Triplet (t) | ¹JCF ≈ 300-330 Hz |
| C-2 (CF₂) | 110 - 120 | Triplet (t) | ¹JCF ≈ 250-280 Hz |
| C-3 (CH₂) | 30 - 35 | Triplet (t) | ²JCF ≈ 20-25 Hz |
| C-4 (CH₂) | 28 - 32 | ||
| C-5 (CH₂) | 25 - 29 | ||
| C-6 (CH₂) | 22 - 25 | ||
| C-7 (CH₂) | 31 - 34 | ||
| C-8 (CH₃) | 13 - 15 |
Expertise & Experience: The large one-bond carbon-fluorine coupling constants (¹JCF) are a hallmark of fluorinated compounds and are invaluable for assigning the signals of the fluorinated carbons. The C-3 carbon will also exhibit a smaller two-bond coupling (²JCF) to the fluorine atoms on C-2.
Experimental Protocol for NMR Data Acquisition
Trustworthiness: A self-validating NMR experiment for this compound would involve acquiring a full suite of 1D and 2D spectra.
-
Sample Preparation: Dissolve ~10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR: Acquire a standard 1D proton spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled 1D fluorine spectrum.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. An Attached Proton Test (APT) or DEPT experiment is recommended to differentiate between CH, CH₂, and CH₃ groups.
-
2D Correlation Spectroscopy:
-
COSY (¹H-¹H): To establish proton-proton correlations within the hexyl chain.
-
HSQC (¹H-¹³C): To correlate each proton with its directly attached carbon.
-
HMBC (¹H-¹³C): To establish long-range (2-3 bond) correlations, which will be crucial for confirming the connectivity between the hexyl chain and the tetrafluoroethyl group.
-
HOESY (¹H-¹⁹F): To confirm through-space proximity between the protons on C-3 and the fluorine atoms on C-2.
-
Figure 2: Recommended NMR experimental workflow.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the C-F and C-Br stretching vibrations will be the most prominent features.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| C-H stretch (alkyl) | 2850 - 3000 | Medium-Strong |
| C-F stretch | 1100 - 1350 | Strong, broad |
| C-Br stretch | 500 - 650 | Medium |
Expertise & Experience: The C-F stretching region is often complex and broad due to the presence of multiple C-F bonds and their coupling with other vibrations. This strong absorption is a highly characteristic feature of fluorinated compounds.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: A thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectral Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): A weak or absent molecular ion peak is expected due to the lability of the C-Br and C-C bonds under EI conditions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) will be characteristic for any bromine-containing fragments.
-
Key Fragmentation Pathways:
-
Loss of Br• (m/z = M - 79/81)
-
Loss of the hexyl radical (C₆H₁₃•)
-
Alpha-cleavage leading to the formation of [C₂F₄Br]⁺ and [C₆H₁₃]⁺ fragments.
-
Rearrangement and subsequent fragmentation of the alkyl chain.
-
Predicted High-Resolution Mass Spectrometry (HRMS) Data
HRMS is essential for confirming the elemental composition of the molecule.
| Ion | Predicted Exact Mass |
| [C₈H₁₃BrF₄]⁺ | 308.0135 (for ⁷⁹Br) / 310.0114 (for ⁸¹Br) |
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum. Chemical Ionization (CI) can be used as a softer ionization technique to enhance the abundance of the molecular ion.
-
Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is recommended for accurate mass measurements.
Figure 3: GC-MS experimental workflow.
Conclusion: A Predictive Framework for Spectroscopic Analysis
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By understanding the underlying principles of how the unique structural elements of this molecule influence its NMR, IR, and MS spectra, researchers can confidently approach the characterization of this and other novel fluorinated compounds. The experimental protocols outlined herein provide a robust framework for obtaining high-quality data, ensuring the accurate and unambiguous elucidation of molecular structure.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
solubility and stability of "1-Bromo-1,1,2,2-tetrafluorooctane" in common solvents
An In-Depth Technical Guide to the Solubility and Stability of 1-Bromo-1,1,2,2-tetrafluorooctane in Common Solvents
Introduction
This compound is a halogenated hydrocarbon with potential applications in the pharmaceutical and life sciences industries, particularly in drug development and formulation. Its unique combination of a lipophilic octyl chain and a polar, fluorinated head group suggests it may possess valuable properties as a solvent, reagent, or component of delivery systems. This guide provides a comprehensive overview of the principles and methodologies for determining the solubility and stability of this compound in common laboratory solvents. Given the limited publicly available data on this compound, this document emphasizes robust experimental protocols and the underlying scientific principles that govern its behavior.
The structural characteristics of this compound—specifically the presence of a long alkyl chain and a brominated, tetrafluorinated ethyl group—suggest it will exhibit solubility behavior dictated by the "like dissolves like" principle. It is anticipated to be miscible with non-polar and weakly polar aprotic solvents, and to have limited solubility in highly polar protic solvents like water. The carbon-fluorine and carbon-bromine bonds are strong, suggesting good chemical stability; however, the potential for dehydrohalogenation or nucleophilic substitution under certain conditions must be considered.
Predicted Qualitative Solubility
Based on the molecular structure of this compound, a qualitative prediction of its solubility in common solvents can be made. The long octyl chain imparts significant non-polar character, while the tetrafluoro and bromo groups introduce polarity.
| Solvent Class | Solvent Name | Polarity | Predicted Solubility | Rationale |
| Non-Polar | Hexane | Non-Polar | High | The non-polar octyl chain will have strong van der Waals interactions with hexane. |
| Toluene | Non-Polar | High | Aromatic stacking and van der Waals forces will promote dissolution. | |
| Weakly Polar Aprotic | Diethyl Ether | Weakly Polar | High | The ether can solvate both the polar and non-polar regions of the molecule. |
| Dichloromethane | Weakly Polar | High | Similar halogenated nature and ability to form dipole-dipole interactions. | |
| Polar Aprotic | Acetone | Polar Aprotic | Moderate | The ketone's polarity may lead to good solvation of the polar head, but the long non-polar tail may limit miscibility. |
| Acetonitrile | Polar Aprotic | Moderate to Low | Strong dipole-dipole interactions in acetonitrile may not be sufficiently overcome to fully solvate the non-polar chain. | |
| Tetrahydrofuran (THF) | Polar Aprotic | High | THF is an excellent solvent for a wide range of polar and non-polar compounds. | |
| Polar Protic | Ethanol | Polar Protic | Moderate | The alkyl chain of ethanol will interact with the octyl chain, while the hydroxyl group can interact with the polar head. |
| Methanol | Polar Protic | Low | The high polarity and hydrogen bonding network of methanol may not favor the dissolution of the long non-polar chain. | |
| Water | Polar Protic | Very Low | The hydrophobic effect of the long octyl chain and the overall low polarity will result in poor aqueous solubility. |
Experimental Determination of Solubility
A precise understanding of solubility requires empirical determination. The following protocol outlines a standard method for quantifying the solubility of this compound.
Protocol for Isothermal Solubility Determination
This protocol is designed to determine the equilibrium solubility of a compound in a solvent at a constant temperature.
Materials:
-
This compound
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Vials with PTFE-lined caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringes and 0.22 µm PTFE syringe filters
-
Gas Chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD) or High-Performance Liquid Chromatograph with a suitable detector (e.g., UV-Vis or Mass Spectrometer - MS)[1][2]
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a series of vials. The excess solid/liquid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Clarification:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solute to settle.
-
Carefully centrifuge the vials to further separate the undissolved solute.
-
-
Sample Collection and Dilution:
-
Withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Accurately weigh the filtered aliquot.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
Data Analysis:
Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
Visualization of Solubility Determination Workflow
Caption: Workflow for isothermal solubility determination.
Stability Assessment of this compound
Stability testing is crucial to determine the intrinsic chemical stability of a compound and to identify potential degradation products.[3][4]
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation pathways and to develop stability-indicating analytical methods.[3][4]
Conditions for Stress Testing:
-
Acidic Conditions: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic Conditions: 0.1 M NaOH at elevated temperature (e.g., 60 °C).
-
Oxidative Conditions: 3% H₂O₂ at room temperature.
-
Thermal Stress: Dry heat (e.g., 80 °C).
-
Photostability: Exposure to light according to ICH Q1B guidelines.
Protocol for Forced Degradation Study
Materials:
-
This compound solution in a suitable solvent (e.g., acetonitrile/water).
-
Stress reagents (HCl, NaOH, H₂O₂).
-
Temperature-controlled oven.
-
Photostability chamber.
-
HPLC-MS or GC-MS for analysis.
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration.
-
Stress Application: Expose the samples to the different stress conditions for a defined period (e.g., 24, 48, 72 hours). Include a control sample stored under normal conditions.
-
Neutralization (for acid/base stress): After the stress period, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples (stressed and control) using a stability-indicating HPLC-MS or GC-MS method.
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify any degradation products.
-
Determine the percentage of degradation of the parent compound.
-
Propose potential degradation pathways based on the identified degradants.
-
Long-Term Stability Testing
Long-term stability studies are conducted under recommended storage conditions to establish a re-test period or shelf life.[3][5][6]
ICH Recommended Storage Conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.[5]
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.[5]
Procedure:
-
Store samples of this compound in its intended container closure system at the specified long-term and accelerated conditions.
-
Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[3][6]
-
Analyze the samples for purity, potency, and the presence of any degradation products using a validated stability-indicating method.
Visualization of Stability Testing Logic
Caption: Logical flow of stability assessment.
Conclusion
References
Navigating the Unseen: A Technical Guide to the Health and Safety of 1-Bromo-1,1,2,2-tetrafluoroethane
A Note on Chemical Identity: Initial searches for "1-Bromo-1,1,2,2-tetrafluorooctane" did not yield specific health and safety data. This suggests the compound is either novel, not widely studied, or potentially a typographical error. This guide will therefore focus on the closely related and more documented compound, 1-Bromo-1,1,2,2-tetrafluoroethane (CAS No. 354-07-4), assuming it to be the intended subject of inquiry. The principles and precautions outlined herein for this C2 analogue provide a robust framework for handling similar short-chain bromofluoroalkanes.
Introduction: Understanding the Compound
1-Bromo-1,1,2,2-tetrafluoroethane is a halogenated hydrocarbon. The presence of both fluorine and bromine atoms on a short carbon chain dictates its physical properties and toxicological profile. Such compounds are often characterized by high density, low flammability, and significant volatility. While specific toxicological data for this compound are limited, the broader class of halogenated hydrocarbons warrants a cautious and well-informed approach due to potential health and environmental risks.[1] This guide synthesizes available data with established principles of chemical safety to provide a comprehensive operational framework for researchers, scientists, and drug development professionals.
Physicochemical and Toxicological Profile
A critical first step in safe handling is understanding the intrinsic properties of a substance. For 1-Bromo-1,1,2,2-tetrafluoroethane, a significant challenge is the lack of comprehensive toxicological data in publicly available literature and safety data sheets.[2] Where specific data is unavailable, we must infer potential hazards from the behavior of structurally similar compounds, such as other brominated fluoroalkanes.
| Property | Value | Source |
| Chemical Formula | C₂HBrF₄ | [3][4] |
| Molecular Weight | 180.93 g/mol | [3] |
| CAS Number | 354-07-4 | [3] |
| Boiling Point | 12.5 °C | [4] |
| Appearance | Data not available | |
| Acute Oral Toxicity | Data not available | [2] |
| Acute Inhalation Toxicity | Data not available | [2] |
| Acute Dermal Toxicity | Data not available | [2] |
| Carcinogenicity | Data not available | [2] |
| Mutagenicity | Data not available | [2] |
Inferred Toxicological Concerns:
Given the data gaps, a conservative approach is necessary. The toxicology of brominated flame retardants and other organobromine compounds has been a subject of extensive study, revealing several potential hazards that may be relevant:
-
Endocrine Disruption: Many organobromine compounds have been shown to interfere with the endocrine system, particularly thyroid function.[5]
-
Persistence and Bioaccumulation: Halogenated compounds, particularly those containing bromine, can be persistent in the environment and may bioaccumulate in living organisms.[5]
-
Neurotoxicity: Some brominated flame retardants have been linked to neurodevelopmental effects.[5]
-
Dermal Effects: Prolonged or repeated skin contact with halogenated hydrocarbons can lead to defatting of the skin, resulting in dermatitis.[1]
Hazard Identification and Risk Mitigation
While a formal GHS classification for 1-Bromo-1,1,2,2-tetrafluoroethane is not consistently available, a thorough risk assessment should be conducted based on its chemical class.[2][6]
Hierarchy of Controls
The most effective way to manage risk is through a tiered approach, known as the hierarchy of controls.
Caption: Hierarchy of controls for managing exposure risks.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is paramount to ensuring laboratory safety.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]
-
Skin Protection: Use chemically impermeable gloves. The specific glove material should be selected based on breakthrough time and permeation rate for halogenated compounds. Always inspect gloves prior to use and use proper glove removal technique. A lab coat or other protective clothing is mandatory.[7]
-
Respiratory Protection: All handling of 1-Bromo-1,1,2,2-tetrafluoroethane should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][7]
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and reactive metals (e.g., aluminum).[8][9]
-
Keep containers tightly closed to prevent the escape of vapors.[7]
-
Ensure containers are clearly labeled with the chemical name and associated hazards.
Emergency Procedures
Preparedness for accidental releases or exposures is a critical component of a comprehensive safety plan.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[10]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[10]
Accidental Release Measures
-
Small Spills: Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the material in a sealed, properly labeled container for disposal.
-
Large Spills: Evacuate the area. Ensure adequate ventilation. Prevent the spill from entering drains. Contain the spill and collect as described for small spills.[7]
Environmental Fate and Disposal
The environmental impact of halogenated compounds is a significant concern. The presence of bromine suggests a potential for ozone depletion, while the fluorinated nature of the molecule may contribute to global warming.
Environmental Considerations
-
Persistence: Many brominated organic compounds are persistent in the environment.[5]
-
Mobility: Due to its low boiling point, 1-Bromo-1,1,2,2-tetrafluoroethane is expected to be highly volatile and primarily partition to the atmosphere if released.
Waste Disposal
Proper segregation and disposal of halogenated waste are crucial to minimize environmental impact and ensure regulatory compliance.
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[2][3][4] Mixing these waste streams can significantly increase disposal costs and complicate the disposal process.[4][9]
-
Labeling: All waste containers must be clearly labeled as "Halogenated Waste" and list the chemical constituents.[2][9]
-
Disposal Method: The primary disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[1][4] This process is designed to break down the halogenated molecules into less harmful substances. Never dispose of halogenated compounds down the drain or in regular trash.[2]
Caption: Workflow for proper disposal of halogenated waste.
Conclusion
While significant data gaps exist for 1-Bromo-1,1,2,2-tetrafluoroethane, a robust safety protocol can be established by adhering to the principles of chemical hygiene for halogenated hydrocarbons. The potential for toxicity, environmental persistence, and specific hazards associated with the bromine and fluorine moieties necessitates a conservative approach. By implementing the hierarchy of controls, utilizing appropriate personal protective equipment, and following stringent handling and disposal procedures, researchers can mitigate the risks associated with this and similar compounds. Continuous vigilance and a commitment to seeking out updated safety information are essential when working with less-characterized chemical entities.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Brominated flame retardant: environmental and exposed individuals' health impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-BROMO-1,1,2,2-TETRAFLUOROETHANE - Safety Data Sheet [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. guidechem.com [guidechem.com]
The Synthetic Versatility of 1-Bromo-1,1,2,2-tetrafluorooctane: A Technical Guide for Advanced Research Applications
Introduction: Unlocking New Frontiers with Partially Fluorinated Building Blocks
In the landscape of modern chemical research, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for innovation in drug discovery, materials science, and advanced organic synthesis. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, altered lipophilicity, and unique conformational preferences—offer researchers a powerful tool to fine-tune molecular properties.[1][2] While much attention has been given to perfluorinated and short-chain fluorinated moieties, longer, partially fluorinated alkyl chains present a distinct and compelling area for exploration. This technical guide focuses on the potential research applications of a versatile and underexplored building block: 1-Bromo-1,1,2,2-tetrafluorooctane .
This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and potential applications of this compound. We will delve into detailed experimental protocols, explore the mechanistic underpinnings of its reactivity, and present a forward-looking perspective on how this molecule can be leveraged to create novel chemical entities with tailored functionalities.
Physicochemical Properties and Synthetic Rationale
The structure of this compound, with a polar tetrafluoroethyl bromide head and a nonpolar hexyl tail, suggests its utility as a precursor for creating molecules with amphiphilic character. The high electronegativity of the fluorine atoms polarizes the C-Br bond, making it susceptible to both radical and ionic transformations.
| Property | Estimated Value/Characteristic | Significance |
| Molecular Formula | C8H13BrF4 | |
| Molecular Weight | 265.08 g/mol | |
| Boiling Point | Estimated >150 °C | Low volatility, suitable for a range of reaction temperatures. |
| Solubility | Soluble in common organic solvents | Versatile for various reaction conditions. |
| C-Br Bond | Polarized and relatively weak | Reactive site for radical and nucleophilic reactions. |
| Fluorinated Moiety | -(CF2)2- | Induces localized electronic effects and conformational constraints. |
| Alkyl Chain | -(CH2)5CH3 | Provides lipophilicity and van der Waals interactions. |
Synthesis of this compound: A Proposed Pathway
A potential synthetic pathway is the radical-initiated addition of bromotrifluoromethane or a similar bromofluoroalkane to 1-octene. However, to achieve the desired 1,1,2,2-tetrafluoro substitution, a more tailored approach is necessary. A feasible method would be the radical addition of 1,2-dibromotetrafluoroethane to 1-hexene, followed by reductive debromination.
Experimental Protocol: Radical Addition of 1,2-Dibromotetrafluoroethane to 1-Hexene
This protocol is adapted from general procedures for the radical addition of polyhalogenated alkanes to alkenes.
Materials:
-
1-Hexene
-
1,2-Dibromotetrafluoroethane
-
Azobisisobutyronitrile (AIBN) or Dibenzoyl peroxide (BPO)
-
Anhydrous, degassed solvent (e.g., cyclohexane or tert-butanol)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 1-hexene (1.0 equivalent) and the chosen solvent.
-
Degas the solution by bubbling nitrogen through it for 30 minutes.
-
Add 1,2-dibromotetrafluoroethane (1.2 equivalents) to the reaction mixture.
-
In a separate flask, dissolve the radical initiator (AIBN or BPO, 0.1 equivalents) in a small amount of the reaction solvent.
-
Slowly add the initiator solution to the reaction mixture at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux (typically 80-90 °C for AIBN in cyclohexane) and maintain for 12-24 hours, monitoring the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under vacuum to yield the dibromo adduct.
Experimental Protocol: Reductive Debromination
-
Dissolve the purified dibromo adduct in a suitable solvent such as acetic acid or ethanol.
-
Add activated zinc dust (2.0 equivalents) portion-wise to the solution while stirring.
-
The reaction is typically exothermic and should be cooled in an ice bath if necessary.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or GC-MS.
-
After completion, filter the reaction mixture to remove excess zinc.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The final product, this compound, can be purified by vacuum distillation.
Core Research Applications
The unique bifunctional nature of this compound opens up a wide array of potential applications in various research domains.
dot
Caption: Key research application areas for this compound.
Medicinal Chemistry: A Novel Scaffold for Drug Discovery
The incorporation of fluorinated motifs is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. T[5][6]he 1,1,2,2-tetrafluorooctyl moiety offers a unique combination of properties that can be exploited in drug design.
-
Lipophilicity and Membrane Permeability: The partially fluorinated chain can be used to fine-tune the lipophilicity of a lead compound, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile. The fluorinated segment can also influence membrane permeability.
-
Metabolic Stability: The C-F bonds are significantly stronger than C-H bonds, making the fluorinated portion of the molecule resistant to metabolic oxidation by cytochrome P450 enzymes. T[1]his can lead to an increased half-life of the drug in vivo.
-
Conformational Control and Binding Affinity: The rigid, helical conformation often adopted by polyfluorinated alkyl chains can be used to pre-organize a molecule for optimal binding to a biological target, potentially increasing potency and selectivity. The fluorine atoms can also participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein.
Materials Science: Precursor to Functional Polymers and Surfactants
The distinct hydrophobic and lipophobic nature of the fluorinated segment, combined with the reactivity of the terminal bromide, makes this compound an excellent starting material for the synthesis of advanced materials.
-
Fluorinated Surfactants: Nucleophilic substitution of the bromide with a hydrophilic head group (e.g., a sulfonate, carboxylate, or polyethylene glycol chain) would yield novel fluorinated surfactants. These surfactants are expected to exhibit high surface activity and chemical stability, making them suitable for applications in coatings, emulsifiers, and fire-fighting foams. *[7] Functional Polymers and Coatings: The bromo-functional group can be used as an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This would allow for the synthesis of well-defined polymers with a fluorinated end-group, which can then be used to create surfaces with low surface energy, leading to hydrophobic and oleophobic properties. *[8] Liquid Crystals: The rod-like shape and unique electronic properties of the tetrafluorooctyl chain could be exploited in the design of novel liquid crystalline materials.
Organic Synthesis: A Versatile Building Block
This compound can serve as a versatile building block for the introduction of the tetrafluorooctyl moiety into a wide range of organic molecules through various synthetic transformations.
-
Radical Addition Reactions: The C-Br bond can be homolytically cleaved under radical conditions (e.g., using AIBN or photoredox catalysis) to generate a tetrafluorooctyl radical. This radical can then add to alkenes and alkynes, providing a straightforward method for the formation of C-C bonds.
-
Copper-Catalyzed Cross-Coupling Reactions: In the presence of a copper catalyst, this compound can be coupled with a variety of nucleophiles, including heterocycles, alkynes, and amines. T[5][11]his provides a powerful method for the direct introduction of the tetrafluorooctyl group into complex molecules under relatively mild conditions.
Experimental Protocol: Copper-Catalyzed Cross-Coupling with an N-Heterocycle (General Procedure)
This protocol is adapted from procedures for the copper-catalyzed perfluoroalkylation of heteroaryl bromides.
[5] Materials:
Conclusion and Future Outlook
This compound represents a highly promising, yet underutilized, building block for chemical research. Its unique combination of a reactive bromide, a partially fluorinated chain, and a lipophilic tail provides a versatile platform for the synthesis of novel molecules with tailored properties. The synthetic pathways and potential applications outlined in this guide are intended to serve as a starting point for further investigation. As the demand for sophisticated molecules in medicine and materials science continues to grow, the exploration of novel fluorinated building blocks like this compound will undoubtedly play a crucial role in driving future innovation.
References
- 1. Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. aklectures.com [aklectures.com]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Difunctionalization of Alkenes and Alkynes via Intermolecular Radical and Nucleophilic Additions [mdpi.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1-Bromo-1,1,2,2-tetrafluoroethane: Commercial Availability, Properties, and Handling for Researchers
A Note on Chemical Identity: Initial searches for "1-Bromo-1,1,2,2-tetrafluorooctane" did not yield specific results for a compound with this exact name. However, a closely related and commercially available compound, 1-Bromo-1,1,2,2-tetrafluoroethane , was identified. This guide will focus on the latter, assuming a potential transcription error in the original query. This document is intended for researchers, scientists, and drug development professionals.
Introduction to 1-Bromo-1,1,2,2-tetrafluoroethane
1-Bromo-1,1,2,2-tetrafluoroethane is a halogenated hydrocarbon with significant applications in organic synthesis. Its unique combination of a bromine atom and a tetrafluoroethyl group makes it a valuable building block for the introduction of fluorinated moieties into organic molecules. This guide provides a comprehensive overview of its commercial availability, key suppliers, chemical properties, and essential safety protocols.
Key Chemical Identifiers:
| Property | Value | Source |
| CAS Number | 354-07-4 | [1][2][3] |
| Molecular Formula | C2HBrF4 | [1][2][3] |
| Molecular Weight | 180.927 g/mol | [1][3] |
| IUPAC Name | 1-Bromo-1,1,2,2-tetrafluoroethane | [1][3] |
| Synonyms | HBFC-124B1a, Tetrafluorobromoethane | [4] |
Commercial Availability and Major Suppliers
1-Bromo-1,1,2,2-tetrafluoroethane is readily available from several major chemical suppliers, indicating its established use in the research and development sector. The compound is typically offered in various purities and quantities to suit different laboratory needs.
Table of Major Suppliers:
| Supplier | Noted Availability | Link for Inquiry |
| Sigma-Aldrich (Merck) | Available for purchase. | Search for "1-Bromo-1,1,2,2-tetrafluoroethane" on their website.[5] |
| Fisher Scientific | Available for purchase. | Search for "1-Bromo-1,1,2,2-tetrafluoroethane" on their website.[5] |
| TCI (Tokyo Chemical Industry) | Available for purchase. | Search for "1-Bromo-1,1,2,2-tetrafluoroethane" on their website.[5] |
| ChemicalBook | Lists multiple suppliers and provides CAS-specific information. | --INVALID-LINK--[6][7][8][9] |
Procurement Workflow for Researchers:
The following diagram outlines a typical workflow for a researcher to procure 1-Bromo-1,1,2,2-tetrafluoroethane.
Caption: A typical procurement workflow for acquiring research chemicals.
Physicochemical Properties and Synthesis
Understanding the physical and chemical properties of 1-Bromo-1,1,2,2-tetrafluoroethane is crucial for its effective use in experimental design.
Selected Physicochemical Data:
| Property | Value | Source |
| Boiling Point | Not readily available in search results. | |
| Melting Point | Not readily available in search results. | |
| Density | Not readily available in search results. | |
| Solubility | Miscible with many organic solvents. | General chemical knowledge |
While a specific synthesis protocol for 1-bromo-1,1,2,2-tetrafluoroethane was not detailed in the provided search results, a related synthesis for 2-bromo-1,1,1,2-tetrafluoroethane involves the reaction of tetrafluoroethane with bromine at high temperatures over a catalyst.[10] A plausible synthetic route for the target compound could involve the addition of hydrogen bromide to tetrafluoroethene.[1]
Applications in Research and Drug Development
Halogenated compounds, particularly brominated and fluorinated ones, are pivotal in medicinal chemistry and materials science. 1-Bromo-1,1,2,2-tetrafluoroethane can serve as a precursor for introducing the -CF2CF2H or related fluorinated groups into a target molecule. The presence of fluorine can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.
Potential Synthetic Applications Workflow:
Caption: Potential synthetic pathways utilizing 1-Bromo-1,1,2,2-tetrafluoroethane.
Safety, Handling, and Storage
Proper handling and storage of 1-Bromo-1,1,2,2-tetrafluoroethane are paramount to ensure laboratory safety. The information below is synthesized from typical safety data sheets for halogenated compounds.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2]
-
Fire Safety: Use appropriate extinguishing media such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Spill Response: In case of a spill, use personal protective equipment, ensure adequate ventilation, and evacuate the area if necessary.[2]
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[2]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
1-Bromo-1,1,2,2-tetrafluoroethane is a commercially accessible and synthetically versatile reagent for the incorporation of tetrafluoroethyl moieties. Researchers and drug development professionals can procure this compound from several reputable suppliers. Adherence to strict safety protocols is essential when handling this and any halogenated compound. While the initial query for the "octane" derivative did not yield results, the "ethane" analogue presents a valuable tool for chemical synthesis.
References
- 1. 1-Bromo-1,1,2,2-tetrafluoroethane [webbook.nist.gov]
- 2. guidechem.com [guidechem.com]
- 3. 1-Bromo-1,1,2,2-tetrafluoroethane [webbook.nist.gov]
- 4. 1-Bromo-1,1,2,2-tetrafluoroethane | C2HBrF4 | CID 520735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-1,1,2,2-tetrafluoroethane (354-07-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 354-07-4 CAS MSDS (1-BROMO-1,1,2,2-TETRAFLUOROETHANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 1-BROMO-1,1,2,2-TETRAFLUOROETHANE CAS#: 354-07-4 [m.chemicalbook.com]
- 9. 1-BROMO-1,1,2,2-TETRAFLUOROETHANE | 354-07-4 [chemicalbook.com]
- 10. 2-BROMO-1,1,1,2-TETRAFLUOROETHANE synthesis - chemicalbook [chemicalbook.com]
Navigating the Molecular Landscape: A Technical Guide to the Theoretical and Computational Modeling of 1-Bromo-1,1,2,2-tetrafluoroethane
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1-bromo-1,1,2,2-tetrafluoroethane. While the initial topic of interest was "1-bromo-1,1,2,2-tetrafluorooctane," a thorough review of scientific literature and chemical databases revealed a lack of available information on this specific longer-chain molecule. Therefore, we have pivoted to a structurally related and well-documented analogue, 1-bromo-1,1,2,2-tetrafluoroethane (C₂HBrF₄), to illustrate the principles and workflows of computational modeling for halogenated alkanes. This guide is intended to equip researchers with the foundational knowledge and practical insights required to investigate the molecular properties, reactivity, and interactions of such compounds, which are pertinent to fields ranging from materials science and atmospheric chemistry to drug design. We will explore the causality behind the selection of computational methods, from quantum mechanics to molecular dynamics, and provide self-validating protocols to ensure the trustworthiness of the generated data.
Introduction: The Significance of Halogenated Alkanes and the Case for 1-Bromo-1,1,2,2-tetrafluoroethane
Halogenated alkanes, particularly those containing fluorine and bromine, represent a class of molecules with diverse and impactful applications. They are utilized as refrigerants, blowing agents, solvents, and intermediates in organic synthesis.[1][2] In the realm of drug development, the strategic incorporation of halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties through mechanisms such as halogen bonding.[3][4]
1-Bromo-1,1,2,2-tetrafluoroethane (CAS RN: 354-07-4) serves as an exemplary model system for this guide.[5] Its combination of a bromine atom and multiple fluorine atoms on a simple ethane backbone presents a fascinating interplay of steric and electronic effects that dictate its structure, reactivity, and intermolecular interactions. Understanding these properties at a molecular level is crucial for predicting its behavior in various environments and for designing novel molecules with desired functionalities.
Foundational Theoretical Approaches: From First Principles to Bulk Behavior
The computational investigation of a molecule like 1-bromo-1,1,2,2-tetrafluoroethane necessitates a multi-scale modeling approach. The choice of methodology is dictated by the specific scientific question at hand, balancing computational cost with the required level of accuracy.
Quantum Mechanics (QM): Unveiling Electronic Structure and Reactivity
Quantum mechanics provides the most fundamental description of a molecule's electronic structure, from which a wide array of properties can be derived.[6][7]
-
Density Functional Theory (DFT): DFT has emerged as the workhorse of computational chemistry due to its favorable balance of accuracy and computational efficiency.[8] For halogenated compounds, the choice of functional and basis set is critical. Functionals like M06-2X are often recommended for their robust performance with non-covalent interactions, which are crucial in systems with halogens.[8] Basis sets such as def2-TZVP provide a good balance for describing the electronic structure of both the halogen and the lighter atoms.[8]
-
Applications for 1-Bromo-1,1,2,2-tetrafluoroethane:
-
Geometric Optimization: Determining the lowest energy conformation of the molecule.
-
Vibrational Frequency Analysis: Predicting infrared and Raman spectra to aid in experimental characterization.[9][10][11]
-
Calculation of Molecular Properties: Including dipole moment, polarizability, and electrostatic potential, which govern intermolecular interactions.
-
Reaction Pathway Analysis: Modeling reaction mechanisms, such as atmospheric degradation or synthetic transformations, by locating transition states and calculating activation energies.[1]
-
-
-
Ab Initio Methods: While more computationally expensive, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy, particularly for systems where electron correlation is critical. These methods are often used to benchmark DFT results.
Molecular Mechanics (MM) and Molecular Dynamics (MD): Simulating Bulk Properties and Dynamics
To study the behavior of a large ensemble of molecules, such as in a liquid or gas phase, or the interaction of a molecule with a biological macromolecule, QM methods become computationally prohibitive. Molecular mechanics, and the simulations derived from it, offer a solution by employing classical mechanics and a simplified energy function known as a force field.[12][13]
-
Force Fields: A force field is a set of parameters that describe the potential energy of a system as a function of its atomic coordinates.[14] For halogenated alkanes, force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) can be used, though re-parameterization may be necessary for specific compounds to accurately reproduce experimental data.[13][15] The inclusion of polarization effects in force fields is becoming increasingly important for accurately modeling systems with significant electrostatic interactions, such as those containing halogens.[13]
-
Key Components of a Force Field:
-
Bonded Terms: Bond stretching, angle bending, and dihedral torsions.
-
Non-bonded Terms: van der Waals interactions (often modeled with a Lennard-Jones potential) and electrostatic interactions (modeled with point charges).
-
-
-
Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of their time-dependent behavior.[16][17]
-
Applications for 1-Bromo-1,1,2,2-tetrafluoroethane:
-
Calculation of Thermodynamic Properties: Density, heat of vaporization, and diffusion coefficients of the liquid state.
-
Conformational Sampling: Exploring the different conformations of the molecule and their relative populations.[18][19][20][21]
-
Solvation Studies: Investigating how the molecule interacts with different solvents.
-
Intermolecular Interactions: Analyzing the nature and strength of interactions between molecules, including the potential for halogen bonding.
-
-
A Practical Workflow for the Computational Modeling of 1-Bromo-1,1,2,2-tetrafluoroethane
This section outlines a step-by-step methodology for a comprehensive computational study of 1-bromo-1,1,2,2-tetrafluoroethane.
Step 1: Quantum Mechanical Characterization
This initial phase focuses on obtaining accurate information about a single molecule.
Protocol 1: QM Geometry Optimization and Frequency Calculation
-
Software: Gaussian, ORCA, or other suitable quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: M06-2X (recommended for systems with non-covalent interactions).[8]
-
Basis Set: def2-TZVP (a good balance of accuracy and cost).[8]
-
Procedure: a. Construct an initial 3D structure of 1-bromo-1,1,2,2-tetrafluoroethane. b. Perform a geometry optimization to find the minimum energy structure. c. Perform a frequency calculation on the optimized geometry. This serves two purposes: i. To confirm that the optimized structure is a true minimum (no imaginary frequencies). ii. To obtain the predicted vibrational spectra (IR and Raman).[9]
-
Validation: Compare the calculated vibrational frequencies with any available experimental data. The calculated geometry and electronic properties will serve as the basis for subsequent modeling steps.
Data Presentation: Calculated Properties of 1-Bromo-1,1,2,2-tetrafluoroethane
| Property | Calculated Value (Example) |
| Molecular Formula | C₂HBrF₄ |
| Molecular Weight | 180.927 g/mol [22] |
| Boiling Point | 12.5 °C[23] |
| Dipole Moment | Value from QM calculation |
| Polarizability | Value from QM calculation |
| Key Vibrational Frequencies | List of prominent IR/Raman peaks from QM calculation |
Step 2: Conformational Analysis
Understanding the different spatial arrangements of the atoms in 1-bromo-1,1,2,2-tetrafluoroethane is crucial, as conformation can significantly impact its properties.
Protocol 2: Dihedral Angle Scan
-
Software: A quantum chemistry package with the ability to perform constrained optimizations (e.g., Gaussian).
-
Method: DFT with the same functional and basis set as in Protocol 1.
-
Procedure: a. Identify the key dihedral angle(s) in the molecule (e.g., the Br-C-C-H dihedral). b. Perform a series of constrained geometry optimizations, systematically rotating the chosen dihedral angle (e.g., in 15-degree increments). c. Plot the relative energy of each constrained structure versus the dihedral angle to generate a potential energy surface.
-
Validation: The energy minima on the potential energy surface correspond to the stable conformers. These should be fully optimized without constraints to confirm their stability. The relative energies of the conformers can be used to calculate their Boltzmann populations at a given temperature.[18]
Visualization: Conformational Analysis Workflow
Caption: Workflow for QM-based conformational analysis.
Step 3: Molecular Dynamics Simulations
To investigate the behavior of 1-bromo-1,1,2,2-tetrafluoroethane in a condensed phase, we turn to molecular dynamics.
Protocol 3: MD Simulation of Liquid 1-Bromo-1,1,2,2-tetrafluoroethane
-
Software: GROMACS, AMBER, or a similar MD package.
-
Force Field: A suitable force field such as a re-parameterized OPLS-AA or a custom force field.
-
Parameterization (if necessary): a. Partial Charges: Derive atomic partial charges from the QM electrostatic potential (e.g., using the RESP or CHELPG method). b. Lennard-Jones Parameters: Adjust the Lennard-Jones parameters for the bromine and fluorine atoms to reproduce experimental data for similar compounds or, if available, for 1-bromo-1,1,2,2-tetrafluoroethane itself (e.g., liquid density and heat of vaporization).
-
Simulation Setup: a. Create a simulation box and fill it with a sufficient number of 1-bromo-1,1,2,2-tetrafluoroethane molecules to represent a liquid. b. Solvate the box with an appropriate solvent if studying a solution. c. Energy minimize the system to remove any steric clashes.
-
Equilibration: a. Perform a short simulation in the NVT ensemble (constant number of particles, volume, and temperature) to bring the system to the desired temperature. b. Perform a longer simulation in the NPT ensemble (constant number of particles, pressure, and temperature) to allow the system to reach the correct density.
-
Production Run: a. Run a long simulation in the NVT or NPT ensemble to collect data for analysis.
-
Analysis: a. Calculate bulk properties like density and radial distribution functions. b. Analyze the conformational dynamics of the molecule in the liquid phase. c. Investigate intermolecular interactions, including hydrogen bonding (if applicable) and halogen bonding.
-
Validation: Compare the calculated bulk properties with experimental data to validate the force field and simulation protocol.
Visualization: Molecular Modeling Hierarchy
Caption: Hierarchy of computational modeling techniques.
Advanced Topics and Applications
The foundational workflows described above can be extended to address more complex scientific questions.
-
Photodissociation Dynamics: The C-Br bond is susceptible to cleavage upon UV irradiation. Computational methods can be used to study the excited states of 1-bromo-1,1,2,2-tetrafluoroethane and model its photodissociation pathways, which is relevant to its atmospheric fate.[24][25][26]
-
Atmospheric Chemistry: The primary atmospheric sink for hydrohaloalkanes is reaction with hydroxyl radicals (OH).[1] QM calculations can be used to determine the rate constants for these reactions, which are essential for predicting the atmospheric lifetime and global warming potential of the compound.[1]
-
Drug Design and Halogen Bonding: For researchers in drug development, the bromine atom in 1-bromo-1,1,2,2-tetrafluoroethane can act as a halogen bond donor.[3][4] Computational methods, particularly QM and specialized force fields, can be used to model and quantify these interactions with biological targets, aiding in the rational design of new therapeutic agents.[3][4]
Conclusion
While "this compound" remains an elusive target for study, the principles of theoretical and computational modeling are readily and powerfully applied to its close analogue, 1-bromo-1,1,2,2-tetrafluoroethane. This guide has provided a structured and scientifically grounded framework for investigating such halogenated alkanes. By employing a multi-scale approach, from the quantum mechanical details of a single molecule to the dynamic behavior of a bulk liquid, researchers can gain deep insights into the properties and interactions that govern the function of these important compounds. The methodologies and workflows presented herein are designed to be self-validating, ensuring that the computational results are robust and reliable, thereby empowering researchers to confidently explore the molecular world.
References
- 1. Atmospheric degradation of HFCs and HCFCs: chemistry and noxiousness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. benthamscience.com [benthamscience.com]
- 4. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Bromo-1,1,2,2-tetrafluoroethane | C2HBrF4 | CID 520735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. webdoc.sub.gwdg.de [webdoc.sub.gwdg.de]
- 7. The University of Louisville Laser Labs (UL3) - Quantum Chemical Calculations & Molecular Spectroscopy [theul3.com]
- 8. docs.nrel.gov [docs.nrel.gov]
- 9. Computational infrared and Raman spectra by hybrid QM/MM techniques: a study on molecular and catalytic material systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arxiv.org [arxiv.org]
- 11. chimia.ch [chimia.ch]
- 12. m.youtube.com [m.youtube.com]
- 13. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dowlinglab.nd.edu [dowlinglab.nd.edu]
- 15. Supplemental: Overview of the Common Force Fields – Practical considerations for Molecular Dynamics [computecanada.github.io]
- 16. Data on the intermolecular interactions of 1,1,1,2-tetrafluoroethane liquids from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains. | Semantic Scholar [semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. 1-Bromo-1,1,2,2-tetrafluoroethane [webbook.nist.gov]
- 23. 1-bromo-1,1,2,2-tetrafluoroethane [chemister.ru]
- 24. Investigating the Photodissociation Dynamics of CF2BrCF2I in CCl4 through Femtosecond Time-Resolved Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Photodissociation dynamics of bromofluorobenzenes using velocity imaging technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Ascendant Role of Bromo-perfluorinated Alkanes: A Technical Guide for Researchers and Drug Development Professionals
Foreword: Beyond the Fluorine Frontier
For decades, the strategic incorporation of fluorine has been a cornerstone of modern medicinal chemistry, bestowing molecules with enhanced metabolic stability, binding affinity, and bioavailability. However, the synthetic versatility required to forge complex, next-generation therapeutics demands a more nuanced toolkit. Enter the bromo-perfluorinated alkanes (Br-PFAs), a class of compounds that marries the profound electronic influence of a perfluorinated backbone with the versatile reactivity of a carbon-bromine bond. This guide serves as an in-depth exploration of Br-PFAs, moving beyond a simple recitation of facts to provide a causal understanding of their synthesis, properties, and applications. It is intended for the discerning researcher, scientist, and drug development professional seeking to leverage these unique building blocks in their own endeavors.
The Synthetic Landscape: Forging the C-Br/C-F Alliance
The synthesis of bromo-perfluorinated alkanes is a critical first step, and the choice of methodology dictates not only the yield and purity but also the scalability of the process. A prevalent and robust method involves the free-radical addition of hydrogen bromide (HBr) to fluoroalkenes. This anti-Markovnikov addition is a cornerstone of Br-PFA synthesis, offering a reliable route to terminally brominated structures.
Experimental Protocol: Free-Radical Addition of HBr to a Fluoroalkene
This protocol outlines a general procedure for the synthesis of a bromo-perfluorinated alkane via the free-radical addition of HBr to a perfluoroalkene.
Materials:
-
Perfluoroalkene (e.g., hexafluoropropene)
-
Hydrogen bromide (gas or solution)
-
Radical initiator (e.g., benzoyl peroxide, AIBN)
-
Anhydrous, inert solvent (e.g., hexane, carbon tetrachloride)
-
Reaction vessel equipped with a gas inlet, condenser, and magnetic stirrer
-
Apparatus for purification (e.g., distillation setup)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the perfluoroalkene in the chosen anhydrous solvent.
-
Initiator Addition: Add a catalytic amount of the radical initiator to the solution.
-
HBr Introduction: Slowly bubble gaseous HBr through the solution or add a solution of HBr in a compatible solvent dropwise. The reaction is often exothermic, so the addition rate should be controlled to maintain the desired reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or ¹⁹F NMR spectroscopy.
-
Workup: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining HBr, followed by a wash with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product is then purified by fractional distillation to yield the desired bromo-perfluorinated alkane.
Causality: The use of a radical initiator is crucial as it facilitates the homolytic cleavage of HBr, generating a bromine radical. This radical then attacks the electron-deficient double bond of the perfluoroalkene. The anti-Markovnikov regioselectivity is a result of the formation of the more stable secondary perfluoroalkyl radical intermediate.[1][2][3][4][5]
Caption: Free-radical addition of HBr to a fluoroalkene.
Physicochemical Properties: A Tale of Two Halogens
The interplay between the highly electronegative fluorine atoms and the larger, more polarizable bromine atom imparts a unique set of physicochemical properties to Br-PFAs. These properties are critical to their application, influencing their reactivity, solubility, and behavior in biological systems.
| Property | Typical Range/Value | Influence of Structure |
| Boiling Point | Increases with chain length | The strong intermolecular forces due to the polar C-F bonds and the large bromine atom lead to relatively high boiling points. |
| Density | Generally high (>1.5 g/cm³) | The high atomic masses of fluorine and bromine contribute to the high density of these compounds. |
| Solubility | Generally low in water, soluble in many organic solvents | The perfluorinated chain is hydrophobic, while the C-Br bond introduces some polarity. |
| Vapor Pressure | Decreases with increasing chain length | Reflects the increasing strength of intermolecular forces with molecular size. |
Table 1: Selected Physicochemical Properties of Bromo-perfluorinated Alkanes [6][7][8]
The Synthetic Workhorse: Bromo-perfluorinated Alkanes in Drug Development
The true power of Br-PFAs lies in their utility as versatile building blocks in the synthesis of complex, biologically active molecules. The C-Br bond serves as a synthetic handle for a variety of transformations, allowing for the strategic introduction of the perfluoroalkyl moiety into a target scaffold.
Nucleophilic Substitution: A Gateway to Diverse Functionality
The carbon atom attached to the bromine is electrophilic, making it susceptible to attack by a wide range of nucleophiles. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of fluorinated compounds.
Caption: Generalized nucleophilic substitution on a bromo-perfluoroalkane.
Grignard Reagent Formation and Subsequent Reactions
Bromo-perfluorinated alkanes can be converted into their corresponding Grignard reagents (R_f-MgBr) by reaction with magnesium metal. These powerful nucleophiles can then be reacted with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. This is a particularly valuable strategy for constructing complex fluorinated drug candidates.
Case Study: Perfluorooctyl Bromide (PFOB) in Drug Delivery
Perfluorooctyl bromide (PFOB) has emerged as a promising material in the development of advanced drug delivery systems.[9][10][11][12][13] Its high density, chemical inertness, and ability to dissolve and carry gases like oxygen make it an ideal core for nanoparticles. These nanoparticles can be functionalized with targeting ligands and loaded with therapeutic agents for site-specific delivery.[9][10][11]
Caption: Structure of a perfluorooctyl bromide (PFOB) nanoparticle for targeted drug delivery.
Beyond Medicine: Applications in Materials Science
The unique properties of bromo-perfluorinated alkanes also lend themselves to applications in materials science, particularly in the synthesis of specialized polymers.
Chain Transfer Agents in Polymerization
The C-Br bond in Br-PFAs can undergo homolytic cleavage under radical polymerization conditions, making them effective chain transfer agents.[14][15][16] This allows for the control of polymer molecular weight and the introduction of perfluoroalkyl end-groups, which can significantly alter the surface properties of the resulting polymer, imparting hydrophobicity and oleophobicity.
Toxicology and Environmental Considerations: A Word of Caution
While the synthetic utility of bromo-perfluorinated alkanes is undeniable, it is imperative to consider their toxicological and environmental profiles. As part of the broader class of per- and polyfluoroalkyl substances (PFAS), there are concerns about their persistence, bioaccumulation, and potential for adverse health effects.[17][18][19][20][21][22]
Current research suggests that the toxicity of PFAS can vary significantly with chain length and functional group.[6] While specific toxicological data for many individual Br-PFAs is limited, it is prudent to handle these compounds with appropriate safety precautions and to consider their environmental fate in any large-scale application. Biodegradation of highly fluorinated compounds is generally slow, and their persistence in the environment is a significant concern.[7][17][23][24][25]
Conclusion and Future Outlook
Bromo-perfluorinated alkanes represent a powerful and versatile class of chemical building blocks. Their unique combination of a stable, electron-withdrawing perfluoroalkyl chain and a reactive carbon-bromine bond provides a gateway to a vast array of complex fluorinated molecules. From the rational design of next-generation pharmaceuticals to the development of high-performance polymers, the applications of Br-PFAs are continually expanding. As our understanding of their synthesis, reactivity, and biological interactions grows, so too will their impact on scientific innovation. However, this progress must be tempered with a responsible approach to their environmental and toxicological implications, ensuring that the benefits of these remarkable compounds are realized in a safe and sustainable manner.
References
- 1. Free-radical addition - Wikipedia [en.wikipedia.org]
- 2. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 3. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Comparing the toxic potency in vivo of long-chain perfluoroalkyl acids and fluorinated alternatives [su.diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery - International Contrast Ultrasound Society [icus-society.org]
- 13. researchgate.net [researchgate.net]
- 14. The effect of fluorination on chain transfer reactions in the radical polymerization of oligo ethylene glycol ethenesulfonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 16. researchgate.net [researchgate.net]
- 17. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Structure–activity relationships for perfluoroalkane-induced in vitro interference with rat liver mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sioc.cas.cn [sioc.cas.cn]
- 21. In vitro profiling of the endocrine-disrupting potency of brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] Strategies for the Biodegradation of Polyfluorinated Compounds | Semantic Scholar [semanticscholar.org]
- 24. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 1-Bromo-1,1,2,2-tetrafluorooctane in Radical Reactions
Introduction: Unlocking Novel Synthetic Pathways with 1-Bromo-1,1,2,2-tetrafluorooctane
In the landscape of modern organic synthesis, the strategic introduction of fluorinated motifs is a cornerstone of drug discovery and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—make fluorinated compounds highly sought after. This compound emerges as a versatile reagent for the generation of fluorinated radicals, offering a gateway to a diverse array of molecular architectures. This document provides an in-depth guide to the application of this compound in radical reactions, intended for researchers, scientists, and professionals in drug development.
The structure of this compound, featuring a C-Br bond vicinal to a tetrafluoroethyl group, is key to its utility. The electron-withdrawing nature of the fluorine atoms polarizes the C-Br bond, facilitating its homolytic cleavage to generate the 1,1,2,2-tetrafluorooctyl radical. This radical species is a valuable intermediate for the formation of C-C and C-heteroatom bonds. This guide will explore the mechanistic underpinnings of its reactivity and provide detailed protocols for its use in key radical transformations.
Mechanistic Insights: The Chemistry of the 1,1,2,2-Tetrafluorooctyl Radical
The utility of this compound in radical chemistry stems from the controlled generation of the 1,1,2,2-tetrafluorooctyl radical. The general mechanism for radical reactions is a chain process involving initiation, propagation, and termination steps.[1]
Initiation: The reaction is initiated by the homolytic cleavage of the C-Br bond. This can be achieved through various methods, including thermal or photochemical initiation, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or through the use of photoredox catalysis.[2][3] The weak C-Br bond, further destabilized by the adjacent electron-withdrawing fluorine atoms, readily undergoes homolysis.
Propagation: The generated 1,1,2,2-tetrafluorooctyl radical can then participate in a variety of propagation steps. Two prominent examples are Atom Transfer Radical Addition (ATRA) to alkenes and subsequent cyclization reactions. In an ATRA reaction, the radical adds to a double bond, creating a new carbon-centered radical, which then abstracts a bromine atom from another molecule of this compound, regenerating the 1,1,2,2-tetrafluorooctyl radical and propagating the chain.[4][5]
Termination: The radical chain is terminated by the combination of any two radical species present in the reaction mixture.[1]
Below is a DOT diagram illustrating the key steps in a radical chain reaction involving this compound.
Caption: General mechanism of a radical chain reaction.
Application I: Atom Transfer Radical Addition (ATRA) to Alkenes
ATRA is a powerful method for the formation of C-C bonds and the simultaneous introduction of two functional groups across a double bond. The 1,1,2,2-tetrafluorooctyl radical, being electrophilic in nature, readily adds to electron-rich alkenes.[6]
Protocol: ATRA of this compound to 1-Octene
This protocol describes the addition of this compound to 1-octene, a representative electron-rich alkene.
Materials:
-
This compound
-
1-Octene
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Equipment:
-
Magnetic stirrer with heating plate
-
Oil bath
-
Inert atmosphere manifold (Schlenk line)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 1-octene (1.2 eq), and AIBN (0.1 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (20 mL) via syringe.
-
Heat the reaction mixture to 80 °C in an oil bath and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired adduct.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
AIBN is a potentially explosive solid and should be handled with care.
-
Toluene is flammable and toxic.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
| Parameter | Value |
| Reactant Ratio | This compound : 1-Octene : AIBN = 1 : 1.2 : 0.1 |
| Solvent | Anhydrous Toluene |
| Temperature | 80 °C |
| Reaction Time | 12 hours |
| Typical Yield | 70-85% (expected) |
Application II: Radical Cascade Cyclization
Radical cyclization is a highly efficient strategy for the construction of cyclic and polycyclic systems.[7] The adducts formed from the ATRA of this compound can be designed to undergo subsequent intramolecular cyclization, providing access to complex fluorinated ring systems.
Protocol: Tandem ATRA-Cyclization for the Synthesis of a Fluorinated Tetrahydrofuran Derivative
This protocol outlines a hypothetical tandem reaction where the initial ATRA adduct undergoes a 5-exo-trig cyclization.
Materials:
-
This compound
-
Allyl ether substrate
-
Tris(trimethylsilyl)silane (TTMSS)
-
AIBN
-
Anhydrous benzene
-
Argon or Nitrogen gas
Equipment:
-
Syringe pump
-
Photoreactor or standard reflux setup
-
Inert atmosphere manifold
-
Standard laboratory glassware
Procedure:
-
To a dry 100 mL three-necked flask equipped with a reflux condenser, a magnetic stir bar, and a septum, add the allyl ether substrate (1.0 eq) and AIBN (0.2 eq) in anhydrous benzene (40 mL).
-
Prepare a solution of this compound (1.1 eq) and TTMSS (1.2 eq) in anhydrous benzene (20 mL).
-
De-gas both solutions by bubbling argon for 20 minutes.
-
Heat the flask containing the substrate to 80 °C.
-
Slowly add the solution of the bromo-compound and silane over 4 hours using a syringe pump.
-
After the addition is complete, continue to stir the reaction at 80 °C for an additional 8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction and remove the solvent in vacuo.
-
Purify the residue by column chromatography to isolate the cyclized product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. notes.fluorine1.ru [notes.fluorine1.ru]
- 4. Photoinduced Atom Transfer Radical Addition Reaction of Olefins with α-Bromo Carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.ucr.edu [chemistry.ucr.edu]
- 6. researchgate.net [researchgate.net]
- 7. Boryl Radical as a Catalyst in Enabling Intra- and Intermolecular Cascade Radical Cyclization Reactions: Construction of Polycyclic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Bromo-1,1,2,2-tetrafluorooctane in Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Moieties in Modern Chemistry
The incorporation of fluorine into organic molecules profoundly influences their physicochemical and biological properties.[1] The high electronegativity and small atomic radius of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated compounds highly sought after in pharmaceutical and agrochemical research.[2][3] 1-Bromo-1,1,2,2-tetrafluorooctane, while a specialized reagent, is part of the broader class of perfluoroalkyl halides that serve as valuable building blocks for introducing extended fluorinated chains into organic scaffolds. These "fluorous ponytails" can be instrumental in creating novel molecular architectures with unique properties.
This guide provides an in-depth exploration of the synthetic utility of this compound and its close analogs, focusing on key reaction classes and providing detailed, field-tested protocols. While literature specifically detailing this compound is nascent, the principles and applications outlined herein are derived from the well-established chemistry of long-chain perfluoroalkyl halides, particularly perfluorooctyl bromide.[4]
Synthesis of Long-Chain Perfluoroalkyl Bromides
The reliable synthesis of the title reagent is a prerequisite for its application. Several methods are available for the preparation of long-chain perfluoroalkyl bromides, with the choice of method often depending on the starting materials and desired scale.
Protocol 1: Synthesis of n-Perfluorooctyl Bromide from 1-Hydroheptadecafluoro-n-octane
This gas-phase bromination method offers high selectivity and avoids toxic byproducts.[5][6]
Reaction Scheme:
C₈F₁₇H + Br₂ → C₈F₁₇Br + HBr
Experimental Protocol:
-
Reactor Setup: A tubular reactor suitable for high-temperature gas-phase reactions is required. The reactor should be equipped with precise temperature control and inlets for the gaseous reactants.
-
Reactant Preparation: 1-Hydroheptadecafluoro-n-octane (C₈F₁₇H) is vaporized and mixed with bromine (Br₂) gas. The molar ratio of Br₂ to C₈F₁₇H can range from 0.2 to 5, with a preferred range of 0.5 to 2.5 for optimal conversion and selectivity.[5]
-
Reaction Conditions: The gas mixture is passed through the reactor heated to a temperature between 450°C and 520°C (preferably 470°C to 510°C).[5] The contact time should be maintained between 2 and 240 seconds (preferably 5 to 60 seconds).[5]
-
Product Collection and Purification: The effluent gas stream is cooled to condense the n-perfluorooctyl bromide product. The crude product can be purified by distillation to remove any unreacted starting materials and hydrogen bromide.
Table 1: Representative Reaction Parameters for Gas-Phase Bromination [5]
| Parameter | Range | Optimal |
| Temperature | 450-520°C | 470-510°C |
| Br₂/C₈F₁₇H Molar Ratio | 0.2-5 | 0.5-2.5 |
| Contact Time | 2-240 s | 5-60 s |
Application in Radical Addition Reactions
Perfluoroalkyl halides are excellent precursors for perfluoroalkyl radicals, which can participate in a variety of synthetically useful transformations, most notably the addition to unsaturated systems.
Atom-Transfer Radical Addition (ATRA) to Alkenes
ATRA is a powerful method for the difunctionalization of alkenes, allowing for the simultaneous introduction of a perfluoroalkyl group and a halogen atom across a double bond.[7] This transformation can be initiated by various methods, including photoredox catalysis.[8]
Mechanism of Photoredox-Catalyzed ATRA:
The reaction is initiated by a photocatalyst, which, upon irradiation with visible light, becomes a potent reductant. This excited-state photocatalyst can then reduce the perfluoroalkyl bromide, generating a perfluoroalkyl radical and the bromide anion. The perfluoroalkyl radical adds to the alkene to form a new carbon-centered radical, which is then trapped by a copper(II) bromide species (generated in the catalytic cycle) to afford the final product and regenerate the copper(I) catalyst.
Figure 1: General mechanism for photoredox/copper-catalyzed ATRA of perfluoroalkyl bromides to alkenes.
Protocol 2: Photoredox/Copper-Catalyzed Atom-Transfer Radical Addition[8]
Reaction Scheme:
R-CH=CH₂ + C₄F₈H-C₄H₉Br + hv → R-CH(Br)-CH₂(C₄F₈H-C₄H₉)
(Note: This is a representative scheme using a generic alkene and perfluoroalkyl bromide)
Materials:
-
Alkene (1.0 equiv)
-
This compound (1.2 equiv)
-
fac-Ir(ppy)₃ (photocatalyst, 1-2 mol%)
-
IMesCuBr (copper catalyst, 5-10 mol%)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Schlenk flask or similar reaction vessel
-
Visible light source (e.g., blue LED lamp)
Experimental Protocol:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the alkene, this compound, fac-Ir(ppy)₃, and IMesCuBr.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Irradiation: Place the reaction vessel in front of a visible light source and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Application in Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Perfluoroalkyl halides can serve as coupling partners in these reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Mizoroki-Heck-Type Reactions
The Mizoroki-Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. However, variations where a perfluoroalkyl halide is coupled with an alkene have been developed, providing a direct route to perfluoroalkylated alkenes.[9]
Mechanism of Mizoroki-Heck-Type Reaction:
The catalytic cycle begins with the oxidative addition of the perfluoroalkyl bromide to a palladium(0) complex to form a palladium(II) intermediate. This is followed by coordination of the alkene and subsequent migratory insertion of the perfluoroalkyl group. The final step is a β-hydride elimination to yield the perfluoroalkylated alkene and a palladium-hydride species, which undergoes reductive elimination to regenerate the palladium(0) catalyst.
Figure 2: Catalytic cycle for the Mizoroki-Heck-type reaction of a perfluoroalkyl bromide with an alkene.
Protocol 3: Palladium-Catalyzed Mizoroki-Heck-Type Coupling[9]
Reaction Scheme:
Ar-CH=CH₂ + C₄F₈H-C₄H₉Br + Pd(0) cat. → Ar-CH=CH-(C₄F₈H-C₄H₉)
(Note: This is a representative scheme using a generic styrene and perfluoroalkyl bromide)
Materials:
-
Styrene derivative (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if required, e.g., PPh₃, PCy₃)
-
Base (e.g., Et₃N, K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF, toluene, acetonitrile)
-
Schlenk tube or microwave vial
Experimental Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube or microwave vial, combine the styrene derivative, palladium catalyst, ligand (if necessary), and base under an inert atmosphere.
-
Reagent Addition: Add the anhydrous solvent, followed by the this compound and the alkene.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time (can range from a few hours to overnight). Microwave irradiation can also be employed to accelerate the reaction.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether, ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired perfluoroalkylated alkene.
Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides
Copper-catalyzed cross-coupling reactions provide a complementary approach for the introduction of perfluoroalkyl groups, particularly onto heteroaromatic systems.[10]
Table 2: Substrate Scope for Copper-Mediated Perfluoroethylation of Heteroaryl Bromides [10]
| Heteroaryl Bromide | Product Yield (%) |
| 3-Bromopyridine | 74 |
| 2-Methoxy-3-bromopyridine | 65 |
| 2-Bromopyrimidine | Good |
| 5-Bromopyrimidine | Good |
(Note: This table illustrates the utility of copper-mediated perfluoroalkylation with a C₂F₅ source, which is analogous to the reactivity expected from a longer-chain perfluoroalkyl bromide.)
Conclusion and Future Outlook
This compound and related long-chain perfluoroalkyl bromides are versatile reagents for the introduction of extended fluorinated moieties into organic molecules. Their participation in robust synthetic methodologies such as atom-transfer radical additions and transition metal-catalyzed cross-coupling reactions opens avenues for the creation of novel compounds with potentially enhanced biological and material properties. As the demand for sophisticated fluorinated molecules in drug discovery and materials science continues to grow, the development of new applications for reagents like this compound will undoubtedly be a fruitful area of research.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Recent advances in the synthesis of fluoroalkylated compounds using fluoroalkyl anhydrides [html.rhhz.net]
- 3. mdpi.com [mdpi.com]
- 4. Perfluorooctyl bromide | BrC8F17 | CID 9873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US5545776A - Synthesis of n-perfluorooctyl bromide - Google Patents [patents.google.com]
- 6. EP0549387A1 - Synthesis of n-perfluorooctylbromide - Google Patents [patents.google.com]
- 7. Frustrated-radical-pair-initiated atom transfer radical addition of perfluoroalkyl halides to alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Functionalization of 1-Bromo-1,1,2,2-tetrafluoroethane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthetic utility of 1-bromo-1,1,2,2-tetrafluoroethane, a versatile fluorinated building block. Recognizing the initial ambiguity in the common nomenclature, this guide focuses on the reactions of the C2 scaffold, 1-bromo-1,1,2,2-tetrafluoroethane (BrCF₂CF₂H), a reagent of significant interest in the introduction of the tetrafluoroethyl moiety into organic molecules. The incorporation of fluorine-containing groups can profoundly alter the physiochemical and biological properties of molecules, making reagents like 1-bromo-1,1,2,2-tetrafluoroethane invaluable in drug discovery and materials science.[1] This guide details robust protocols for a range of functionalization reactions, including radical additions, nucleophilic substitutions, and metal-catalyzed cross-couplings, providing researchers with the necessary tools to leverage this reagent in their synthetic endeavors.
Introduction: The Strategic Importance of the Tetrafluoroethyl Moiety
The introduction of fluorine into bioactive molecules is a well-established strategy for enhancing a compound's metabolic stability, lipophilicity, and binding affinity.[2] The tetrafluoroethyl group (–CF₂CF₂H), in particular, offers a unique combination of electronic and steric properties. 1-Bromo-1,1,2,2-tetrafluoroethane serves as a key reagent for installing this valuable functional group. This application note will provide detailed protocols and the underlying scientific principles for several classes of reactions utilizing this versatile building block.
Physicochemical Properties of 1-Bromo-1,1,2,2-tetrafluoroethane:
| Property | Value |
| CAS Number | 354-07-4 |
| Molecular Formula | C₂HBrF₄ |
| Molecular Weight | 180.93 g/mol |
| Boiling Point | 12.5 °C |
Radical Addition Reactions: Forging C-C Bonds with Alkenes and Alkynes
The C-Br bond in 1-bromo-1,1,2,2-tetrafluoroethane is susceptible to homolytic cleavage, enabling its participation in free radical reactions. Atom Transfer Radical Addition (ATRA), also known as the Kharasch addition, is a powerful method for the formation of carbon-carbon bonds by adding the tetrafluoroethyl group across a double or triple bond.[3][4] This reaction typically proceeds via an anti-Markovnikov addition, providing access to terminally functionalized products.[5][6]
General Workflow for Atom Transfer Radical Addition (ATRA)
Caption: General workflow for the ATRA of 1-bromo-1,1,2,2-tetrafluoroethane.
Protocol: ATRA of 1-Bromo-1,1,2,2-tetrafluoroethane to 1-Octene
This protocol describes the addition of the 1,1,2,2-tetrafluoroethyl group to a terminal alkene.
Materials:
-
1-Octene
-
1-Bromo-1,1,2,2-tetrafluoroethane
-
Azobisisobutyronitrile (AIBN) or Dibenzoyl peroxide (BPO)
-
Anhydrous toluene or acetonitrile
-
Schlenk flask and condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add 1-octene (1.0 eq).
-
Add anhydrous toluene (or acetonitrile) to dissolve the alkene.
-
Add 1-bromo-1,1,2,2-tetrafluoroethane (1.2 - 2.0 eq).
-
Add the radical initiator, AIBN or BPO (0.1 - 0.2 eq).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas (Argon or Nitrogen).
-
Heat the reaction mixture to 80-110 °C (depending on the initiator) and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation or flash column chromatography on silica gel.
Expected Outcome: 1-Bromo-3-(1,1,2,2-tetrafluoroethyl)decane.
Causality: The choice of initiator and temperature is critical. AIBN and BPO have different decomposition temperatures, influencing the rate of radical generation. The excess of the bromo-reagent is used to ensure complete consumption of the alkene.
Nucleophilic Substitution: Introducing Heteroatoms
The carbon atom bearing the bromine in 1-bromo-1,1,2,2-tetrafluoroethane is electrophilic and can undergo nucleophilic substitution. However, the strong electron-withdrawing effect of the fluorine atoms can influence the reactivity and mechanism. Sɴ2-type reactions are generally expected.[7][8]
General Mechanism of Sɴ2 Reaction
Caption: Concerted Sɴ2 mechanism for nucleophilic substitution.
Protocol: Synthesis of a Tetrafluoroethyl Ether
This protocol details the reaction with a phenoxide nucleophile.
Materials:
-
Phenol
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
1-Bromo-1,1,2,2-tetrafluoroethane
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Round-bottom flask
-
Inert gas supply
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add phenol (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Cool the resulting sodium phenoxide solution back to 0 °C.
-
Slowly add 1-bromo-1,1,2,2-tetrafluoroethane (1.2 eq).
-
Allow the reaction to warm to room temperature and then heat to 50-70 °C for 4-12 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and quench by the slow addition of water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Outcome: (1,1,2,2-Tetrafluoroethoxy)benzene.
Trustworthiness: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the phenol without competing with the substitution reaction. Anhydrous polar aprotic solvents like DMF are ideal for Sɴ2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.
Metal-Catalyzed Cross-Coupling Reactions: Expanding Synthetic Horizons
Palladium- and copper-catalyzed cross-coupling reactions have revolutionized organic synthesis. While typically applied to aryl and vinyl halides, these methods can be adapted for fluoroalkyl halides, opening up a vast array of potential transformations.
Suzuki-Miyaura Coupling: C(sp³)-C(sp²) Bond Formation
The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organoboron compound and an organic halide.[9][10][11] For a C(sp³)-hybridized bromide like ours, specific ligands and conditions are often required.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
1-Bromo-1,1,2,2-tetrafluoroethane
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
A base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
Procedure:
-
In a Schlenk tube, combine 1-bromo-1,1,2,2-tetrafluoroethane (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), the phosphine ligand (0.04-0.10 eq), and the base (2.0-3.0 eq).
-
Add the anhydrous solvent.
-
Degas the mixture with three freeze-pump-thaw cycles and backfill with an inert gas.
-
Heat the reaction to 80-120 °C for 12-24 hours. Monitor by GC-MS.
-
Cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Expected Outcome: 1,1,2,2-Tetrafluoro-1-phenylethane.
Expertise & Experience: The choice of ligand is crucial for the success of C(sp³)-C(sp²) couplings. Bulky, electron-rich phosphine ligands are known to promote the oxidative addition of the alkyl halide to the palladium center, a key step in the catalytic cycle.
Sonogashira Coupling: Synthesis of Fluorinated Alkynes
The Sonogashira coupling provides a direct route to alkynylated compounds from organic halides and terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[12][13][14]
Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
1-Bromo-1,1,2,2-tetrafluoroethane
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
A base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH))
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add 1-bromo-1,1,2,2-tetrafluoroethane (1.0 eq), phenylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.01-0.03 eq), and CuI (0.02-0.05 eq).
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture and place it under an inert atmosphere.
-
Stir the reaction at room temperature to 50 °C for 6-18 hours. Monitor by GC-MS.
-
Once complete, dilute the reaction with an organic solvent and filter through Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify by flash column chromatography.
Expected Outcome: 1,1,2,2-Tetrafluoro-4-phenylbut-3-yn-1-ene.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds.[3][15][16] This reaction can be applied to introduce primary or secondary amines to the tetrafluoroethyl scaffold.
Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
1-Bromo-1,1,2,2-tetrafluoroethane
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
A bulky phosphine ligand (e.g., BINAP, Xantphos)
-
A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu))
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.5-2.0 eq).
-
Add the anhydrous solvent, followed by morpholine (1.2 eq) and 1-bromo-1,1,2,2-tetrafluoroethane (1.0 eq).
-
Seal the tube and heat to 80-110 °C for 12-24 hours. Monitor by GC-MS.
-
Cool to room temperature, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify by flash column chromatography.
Expected Outcome: 4-(1,1,2,2-Tetrafluoroethyl)morpholine.
Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from 1-bromo-1,1,2,2-tetrafluoroethane can be challenging due to the high electronegativity of the fluorine atoms, which can destabilize the resulting organometallic species. However, magnesium-halogen exchange reactions can provide an alternative route.[17][18][19]
Protocol: Magnesium-Halogen Exchange and Reaction with an Aldehyde
Materials:
-
1-Bromo-1,1,2,2-tetrafluoroethane
-
Isopropylmagnesium chloride (i-PrMgCl) or other suitable Grignard reagent for exchange
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1-bromo-1,1,2,2-tetrafluoroethane (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of isopropylmagnesium chloride (1.05 eq) in THF dropwise.
-
Stir the mixture at -78 °C for 1-2 hours to allow for the magnesium-halogen exchange to occur.
-
Slowly add a solution of benzaldehyde (1.1 eq) in THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Expected Outcome: 1-Phenyl-2,2,3,3-tetrafluoropropan-1-ol.
Conclusion
1-Bromo-1,1,2,2-tetrafluoroethane is a valuable and versatile reagent for the introduction of the tetrafluoroethyl moiety. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this fluorinated building block. The successful application of these methods will enable the synthesis of novel molecules with potentially enhanced properties for applications in drug discovery, agrochemicals, and materials science. Further optimization of the presented protocols may be necessary for specific substrates, and a thorough understanding of the underlying reaction mechanisms will aid in troubleshooting and further development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kharasch addition - Wikipedia [en.wikipedia.org]
- 4. Kharasch Addition | Chem-Station Int. Ed. [en.chem-station.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Intermolecular Atom Transfer Radical Addition to Olefins Mediated by Oxidative Quenching of Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-Bromo-1,1,2,2-tetrafluoroethane [webbook.nist.gov]
- 14. dspace.library.uu.nl [dspace.library.uu.nl]
- 15. BJOC - Synthesis of novel fluorinated building blocks via halofluorination and related reactions [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. Grignard reagent - Wikipedia [en.wikipedia.org]
- 18. scribd.com [scribd.com]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for 1-Bromo-1,1,2,2-tetrafluorooctane in Materials Science
Introduction: The Strategic Role of Fluorinated Initiators in Advanced Polymer Synthesis
In the pursuit of novel materials with tailored properties, the strategic incorporation of fluorine atoms into polymer structures is a widely adopted strategy. Fluorinated polymers are renowned for their exceptional thermal stability, chemical inertness, low surface energy, and unique dielectric properties.[1][2] These characteristics make them indispensable in a vast array of applications, from high-performance coatings and advanced biomedical devices to next-generation electronic components.[3][4]
1-Bromo-1,1,2,2-tetrafluorooctane is a specialized fluorinated building block that serves as a highly effective initiator in controlled radical polymerization, particularly in Atom Transfer Radical Polymerization (ATRP).[5][6] Its molecular structure, featuring a terminal bromine atom and a partially fluorinated alkyl chain, allows for the precise initiation of polymerization, leading to the synthesis of well-defined fluorinated polymers and surface modifications. The presence of the fluorinated segment on the initiator itself ensures the incorporation of these desirable properties at the very origin of the polymer chain.
This technical guide provides detailed application notes and protocols for the use of this compound in two key areas of materials science: the synthesis of soluble fluorinated polymers and the modification of surfaces through the grafting of fluorinated polymer brushes.
Physicochemical Properties of this compound
A thorough understanding of the initiator's properties is crucial for successful polymerization.
| Property | Value | Reference |
| CAS Number | 231630-92-5 | [7][8] |
| Molecular Formula | C8H13BrF4 | [7] |
| Molecular Weight | 265.09 g/mol | [7] |
| Appearance | Clear liquid | [7] |
| Boiling Point | 78-80 °C at 20 mmHg | [9] |
| Solubility | Soluble in many organic solvents (e.g., toluene, anisole, DMF) | Inferred from typical ATRP conditions |
Application I: Synthesis of Well-Defined Fluorinated Homopolymers via ATRP
This section details the use of this compound to initiate the polymerization of a common monomer, methyl methacrylate (MMA), to produce a soluble polymer with a fluorinated α-terminus. The resulting poly(methyl methacrylate) (PMMA) will exhibit modified surface properties due to the presence of the fluorinated end-group.
Scientific Rationale
ATRP is a controlled/"living" radical polymerization method that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The process relies on a reversible equilibrium between active (radical) and dormant (alkyl halide) species, mediated by a transition metal complex (e.g., Cu(I)Br/Ligand). This compound is an excellent initiator because the carbon-bromine bond can be homolytically cleaved by the Cu(I) complex to generate the initiating radical. The rate of initiation is designed to be comparable to or faster than the rate of propagation, ensuring that all polymer chains grow simultaneously.[10]
The choice of a ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), is critical as it solubilizes the copper catalyst and fine-tunes its redox potential, thereby controlling the polymerization equilibrium.[11]
Experimental Workflow: ATRP of Methyl Methacrylate
Caption: Workflow for the synthesis of fluorinated PMMA via ATRP.
Detailed Protocol: ATRP of MMA
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (Initiator)
-
Copper(I) bromide (Cu(I)Br)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, Ligand)
-
Anisole (Solvent)
-
Tetrahydrofuran (THF)
-
Methanol (non-solvent for precipitation)
-
Basic alumina
-
Schlenk flask, rubber septa, syringes, magnetic stir bar, oil bath, vacuum line
Procedure:
-
Reagent Preparation:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add Cu(I)Br (14.3 mg, 0.1 mmol).
-
In a separate vial, prepare a solution of MMA (2.0 g, 20 mmol), this compound (53.0 mg, 0.2 mmol), and anisole (2 mL). This targets a degree of polymerization of 100.
-
-
Reaction Setup:
-
Seal the Schlenk flask containing Cu(I)Br with a rubber septum and cycle between vacuum and nitrogen three times to ensure an inert atmosphere.
-
Add PMDETA (20.8 µL, 0.1 mmol) to the flask via a nitrogen-purged syringe.
-
Transfer the monomer/initiator/solvent solution from the vial to the Schlenk flask via a degassed syringe.
-
-
Degassing:
-
Perform three freeze-pump-thaw cycles on the reaction mixture to thoroughly remove dissolved oxygen, which can terminate the polymerization.
-
-
Polymerization:
-
After the final thaw cycle, backfill the flask with nitrogen and immerse it in a preheated oil bath at 70 °C.
-
Stir the reaction mixture. The solution should turn from colorless to slightly greenish/blue, indicating the formation of the Cu(II) deactivator.
-
Allow the polymerization to proceed for the desired time (e.g., 4-8 hours). Samples can be taken periodically via a degassed syringe to monitor monomer conversion by Gas Chromatography (GC) or ¹H NMR.
-
-
Termination and Purification:
-
To stop the polymerization, cool the flask to room temperature and expose the contents to air by opening the flask. This will cause the copper catalyst to oxidize and turn deep green/blue.
-
Dilute the viscous solution with ~5 mL of THF.
-
Pass the diluted solution through a short column of basic alumina to remove the copper catalyst.
-
Concentrate the purified solution and precipitate the polymer by slowly adding it to a large volume of cold methanol (~200 mL) with vigorous stirring.
-
Collect the white, fibrous polymer by filtration and dry it in a vacuum oven at 50 °C overnight.
-
Application II: Surface Modification via Surface-Initiated ATRP (SI-ATRP)
This application focuses on creating a functionalized surface with a low surface energy by grafting fluorinated polymer brushes from a silica substrate (e.g., a silicon wafer or silica nanoparticles). Such surfaces are valuable for creating hydrophobic and oleophobic coatings.
Scientific Rationale
Surface-Initiated ATRP (SI-ATRP) is a powerful technique for covalently tethering polymer chains to a surface, creating a dense layer known as a "polymer brush".[12][13] The process involves first immobilizing an ATRP initiator onto the substrate, followed by polymerization of a monomer from these surface-bound initiators.[14][15]
For silica surfaces, which are rich in hydroxyl (-OH) groups, a common strategy is to first react the surface with a silane coupling agent that also contains a group amenable to conversion into an ATRP initiator, or directly carries an initiator moiety. For this protocol, we will describe a two-step process: silanization followed by conversion to a bromo-initiator, from which the fluorinated polymer will be grown. While this compound is the initiator for the polymer chain itself, a different molecule is required to anchor the initiating sites to the surface.
Experimental Workflow: SI-ATRP from a Silica Surface
Caption: Workflow for surface modification via SI-ATRP.
Detailed Protocol: SI-ATRP from Silicon Wafers
Materials:
-
Silicon wafers
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Triethylamine (TEA)
-
2-Bromoisobutyryl bromide (BIBB)
-
Monomer (e.g., a fluorinated acrylate for enhanced hydrophobicity)
-
This compound (as a sacrificial initiator to control polymerization in solution)
-
Cu(I)Br, PMDETA
-
Anhydrous toluene, Dichloromethane (DCM), Ethanol
Procedure:
-
Substrate Preparation and Cleaning:
-
Clean silicon wafers by immersing them in piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and dangerous) .[12]
-
Rinse extensively with deionized water and dry under a stream of nitrogen. This generates a high density of surface hydroxyl groups.
-
-
Initiator Immobilization:
-
Silanization: Immerse the clean wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature to form a self-assembled monolayer with terminal amine groups.
-
Rinse the wafers with toluene and ethanol, then cure in an oven at 110 °C for 1 hour.
-
Acylation: In a glovebox or under inert atmosphere, immerse the amine-functionalized wafers in a solution of anhydrous DCM containing triethylamine (1.5 eq) and 2-bromoisobutyryl bromide (1.2 eq) at 0 °C for 2 hours. This reaction converts the surface amine groups to ATRP-initiating amide sites.[12]
-
Rinse the initiator-coated wafers sequentially with DCM, ethanol, and deionized water, then dry with nitrogen.
-
-
Surface-Initiated Polymerization:
-
In a Schlenk flask, prepare the polymerization solution as described in Application I, but with the desired fluorinated monomer.
-
Crucially, add a small amount of "sacrificial" initiator (this compound) to the solution. This helps to control the polymerization in the solution phase, maintaining a constant concentration of the deactivator (Cu(II)Br₂) and leading to better control over the growth of the surface-grafted chains.[16]
-
Place the initiator-coated wafer(s) in the flask.
-
Degas the solution using three freeze-pump-thaw cycles.
-
Conduct the polymerization at the desired temperature (e.g., 60-90 °C) for a set time. The thickness of the polymer brush is a function of polymerization time.
-
Terminate the reaction by exposing it to air.
-
Remove the wafers and sonicate them in a good solvent for the polymer (e.g., THF) to remove any physisorbed polymer chains.
-
Rinse thoroughly and dry. The surface should now exhibit the properties of the grafted fluorinated polymer (e.g., high water contact angle).
-
Conclusion
This compound is a versatile and powerful tool in the materials scientist's arsenal for the synthesis of advanced fluorinated materials. Its utility as an initiator in Atom Transfer Radical Polymerization provides precise control over polymer architecture, enabling the creation of both novel soluble polymers and functional surfaces with tailored properties. The protocols outlined in this guide serve as a robust starting point for researchers seeking to leverage the unique advantages of fluorinated materials in their work.
References
- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. plasticsengineering.org [plasticsengineering.org]
- 4. researchgate.net [researchgate.net]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorinated Compounds | CymitQuimica [cymitquimica.com]
- 8. sostie.com [sostie.com]
- 9. echemi.com [echemi.com]
- 10. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Grafting of Porous Conductive Fiber Mats with an Antifouling Polymer Brush by Means of Filtration‐Based Surface Initiated ATRP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Bromo-1,1,2,2-tetrafluorooctane in the Synthesis of Advanced Fluorinated Surfactants
Introduction: The Strategic Importance of Fluorinated Surfactants and the Role of 1-Bromo-1,1,2,2-tetrafluorooctane
Fluorinated surfactants represent a unique class of surface-active agents, distinguished by their partially or fully fluorinated hydrophobic tails.[1][2] This structural feature imparts exceptional properties not found in their hydrocarbon counterparts, including superior reduction of surface tension, high thermal and chemical stability, and both hydrophobic and oleophobic characteristics.[1][2] These attributes make them indispensable in a myriad of high-performance applications, ranging from firefighting foams and specialty coatings to advanced materials for the electronics industry. In the realm of life sciences, their unique interfacial behavior is harnessed in drug delivery systems and as components of biocompatible materials.[3]
The selection of the appropriate chemical building blocks is paramount in the synthesis of these specialized molecules.[2] this compound, with its C6F13-CH2CH2-Br structure, serves as a key intermediate for introducing the coveted fluorinated tail. The presence of a terminal bromine atom provides a reactive handle for the facile introduction of a variety of hydrophilic head groups, allowing for the synthesis of a diverse range of cationic, anionic, non-ionic, and amphoteric fluorinated surfactants. The ethylene spacer between the perfluorinated chain and the bromine atom mitigates the strong electron-withdrawing effect of the perfluoroalkyl group, rendering the terminal carbon more susceptible to nucleophilic attack compared to a perfluoroalkyl bromide.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of various classes of fluorinated surfactants. The protocols detailed herein are based on established principles of organic synthesis and are designed to be robust and reproducible.
Synthetic Pathways and Experimental Protocols
The versatility of this compound as a precursor allows for the synthesis of a wide array of fluorinated surfactants through nucleophilic substitution reactions. The general reaction scheme involves the displacement of the bromide ion by a nucleophile that will form the hydrophilic head of the surfactant.
General Workflow for Surfactant Synthesis
Caption: General workflow for the synthesis of fluorinated surfactants.
Synthesis of Cationic Fluorinated Surfactants: Quaternary Ammonium Salts
Cationic surfactants, particularly those containing a quaternary ammonium head group, are widely used for their antimicrobial properties and their ability to interact with negatively charged surfaces. The synthesis of a cationic fluorinated surfactant from this compound is a straightforward quaternization reaction.
Reaction Scheme:
C₆F₁₃CH₂CH₂Br + R₃N → [C₆F₁₃CH₂CH₂NR₃]⁺Br⁻
Protocol 1: Synthesis of N,N,N-trimethyl-N-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)ammonium bromide
Rationale: This protocol utilizes trimethylamine as the nucleophile to create a compact and highly water-soluble quaternary ammonium head group. The reaction is typically performed in a polar aprotic solvent to facilitate the S_N2 reaction.
Materials:
-
This compound
-
Trimethylamine (solution in ethanol or THF, or condensed gas)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of trimethylamine (1.2 eq) in ethanol or THF to the stirred solution. Alternatively, condensed trimethylamine gas can be bubbled through the solution.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 24-48 hours.
-
Monitor the reaction progress by TLC or ¹H NMR. The disappearance of the starting material indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Add anhydrous diethyl ether to precipitate the quaternary ammonium salt.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to yield the desired cationic fluorinated surfactant.
Synthesis of Non-ionic Fluorinated Surfactants: Polyoxyethylene Ethers
Non-ionic surfactants are valued for their low toxicity, stability over a wide pH range, and compatibility with other types of surfactants. A common class of non-ionic surfactants is based on poly(ethylene glycol) (PEG). The Williamson ether synthesis is a classic and effective method for their preparation.[4][5][6][7][8]
Reaction Scheme:
C₆F₁₃CH₂CH₂Br + HO-(CH₂CH₂O)n-R → C₆F₁₃CH₂CH₂O-(CH₂CH₂O)n-R + HBr
Protocol 2: Synthesis of a C₆F₁₃CH₂CH₂-Terminated Poly(ethylene glycol) Methyl Ether
Rationale: This protocol employs the Williamson ether synthesis, where the alkoxide of a methoxy-terminated PEG is generated in situ using a strong base like sodium hydride. The alkoxide then acts as a nucleophile to displace the bromide from this compound.[4][5][6][7][8] Anhydrous conditions are crucial to prevent the quenching of the alkoxide.
Materials:
-
This compound
-
Poly(ethylene glycol) methyl ether (mPEG, choose desired molecular weight)
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF, anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve mPEG (1.1 eq) in anhydrous THF.
-
Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and stir for 24-48 hours.
-
Monitor the reaction by TLC or ¹H NMR.
-
Cool the reaction to 0 °C and cautiously quench with a few drops of water, followed by the addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Synthesis of Anionic Fluorinated Surfactants: Sulfonates and Thioether-Linked Surfactants
Anionic surfactants are widely used in detergents and emulsifiers. While direct sulfonation of the fluorinated alkyl bromide can be challenging, a common strategy is to introduce a functional group that can be subsequently converted to a sulfonate or to use a sulfur-based nucleophile.
Protocol 3: Synthesis of a Thioether-Linked Anionic Surfactant
Rationale: This protocol involves a two-step process. First, a nucleophilic substitution with a thiol introduces a thioether linkage. The terminal functional group on the thiol can then be an acidic group or a precursor. Here, we use 3-mercaptopropionic acid to directly install a carboxylate head group.
Reaction Scheme:
C₆F₁₃CH₂CH₂Br + HSCH₂CH₂COOH → C₆F₁₃CH₂CH₂SCH₂CH₂COOH + HBr
Materials:
-
This compound
-
3-Mercaptopropionic acid
-
Sodium hydroxide
-
Ethanol/Water mixture
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stirrer and reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 3-mercaptopropionic acid (1.1 eq) in an ethanol/water mixture.
-
Add sodium hydroxide (2.2 eq) and stir until a clear solution is obtained, forming the sodium thiolate.
-
Add this compound (1.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and acidify with 1 M HCl to pH ~2.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography.
Characterization of Synthesized Surfactants
Thorough characterization is essential to confirm the structure and purity of the synthesized surfactants and to evaluate their performance.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to identify the protons in the hydrophilic head group and the -CH₂CH₂- linker.[9][10][11][12] The integration of the signals provides information on the ratio of the different parts of the molecule.
-
¹⁹F NMR: Crucial for confirming the structure of the fluorinated tail.[13][14][15][16][17] The chemical shifts and coupling patterns are characteristic of the C₆F₁₃- group.
-
¹³C NMR: Provides information on the carbon skeleton of the entire molecule.
-
-
Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized surfactant and to confirm its elemental composition.
Physicochemical Characterization
-
Surface Tension and Critical Micelle Concentration (CMC):
-
The surface tension of aqueous solutions of the surfactant at different concentrations is measured using a tensiometer (e.g., by the Du Noüy ring or Wilhelmy plate method).
-
The CMC is the concentration at which surfactants begin to self-assemble into micelles, and it is identified as the point where the surface tension of the solution ceases to decrease significantly with increasing surfactant concentration.[18][19][20][21][22][23]
-
Visualization of Surfactant Self-Assembly
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated surfactants: A review on recent progress on synthesis and oilfield applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. Predicting the critical micelle concentration of binary surfactant mixtures using machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Reactions Involving 1-Bromo-1,1,2,2-tetrafluorooctane
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established principles of organofluorine chemistry and known reactions of analogous fluoroalkyl bromides. Direct experimental data for 1-Bromo-1,1,2,2-tetrafluorooctane is limited in the public domain. Therefore, the provided methodologies should be considered as starting points and will require optimization and validation by the end-user.
Introduction: The Unique Profile of this compound
This compound is a specialized organofluorine compound of interest in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The presence of the tetrafluoroethyl bromide moiety at the terminus of a hexyl chain imparts unique physicochemical properties, including high lipophilicity, metabolic stability, and specific reactivity. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the carbon-bromine bond, making it susceptible to radical-mediated transformations while posing challenges for traditional nucleophilic substitution reactions.
This guide provides a comprehensive overview of the expected properties, handling considerations, and detailed experimental protocols for key synthetic transformations involving this compound.
Physicochemical Properties and Safety Considerations
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Rationale |
| Molecular Formula | C8H13BrF4 | Based on chemical structure. |
| Molecular Weight | 277.08 g/mol | Calculated from the molecular formula. |
| Boiling Point | ~180-200 °C | Significantly higher than the ethane analogue due to the C6 alkyl chain. |
| Density | ~1.3-1.4 g/mL | Higher than non-fluorinated alkanes due to the presence of bromine and fluorine. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., THF, DCM, Ethyl Acetate). | Typical for fluorinated organic compounds with a significant hydrocarbon portion. |
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling vapors. High concentrations may cause respiratory irritation.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Fire Hazards: The compound is not expected to be highly flammable, but in a fire, it may decompose to produce toxic and corrosive fumes, including hydrogen bromide and hydrogen fluoride. Use appropriate extinguishing media for the surrounding fire.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.
Protocol I: Synthesis of this compound via Radical Addition
A plausible and common method for the synthesis of compounds with the 1-bromo-1,1,2,2-tetrafluoroalkyl structure is the radical addition of a suitable bromo-fluoro precursor to an alkene. In this case, the addition of bromotrifluoromethane to 1-hexene is a logical route.
Reaction Principle
The reaction proceeds via a free-radical chain mechanism initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The initiator generates radicals that abstract the bromine atom from bromotrifluoromethane, forming the trifluoromethyl radical. This radical then adds to the double bond of 1-hexene, and the resulting radical abstracts a bromine atom from another molecule of bromotrifluoromethane to propagate the chain.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-hexene (1.0 eq) and a suitable solvent such as acetonitrile.
-
Degassing: Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Addition of Reagents: Add bromotrifluoromethane (1.2-1.5 eq) and the radical initiator, AIBN (0.05-0.1 eq).
-
Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent, e.g., ~80 °C for acetonitrile) under a positive pressure of inert gas. Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any remaining bromine-containing impurities, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol II: Atom-Transfer Radical Addition (ATRA) to Alkenes
This compound is an excellent substrate for atom-transfer radical addition (ATRA) reactions, allowing for the introduction of the 1,1,2,2-tetrafluorooctyl group into a variety of organic molecules.
Reaction Principle
The ATRA reaction is typically initiated by a transition metal catalyst (e.g., copper or ruthenium complexes) or by photoredox catalysis. The catalyst facilitates the homolytic cleavage of the C-Br bond to generate the 1,1,2,2-tetrafluorooctyl radical. This radical adds to an alkene, and the resulting radical is then trapped by a bromine atom from the catalyst or another molecule of the starting material to afford the addition product.
Caption: Generalized mechanism for Atom-Transfer Radical Addition (ATRA).
Experimental Protocol (Copper-Catalyzed)
-
Preparation: In a glovebox or under an inert atmosphere, add a copper(I) catalyst (e.g., CuBr, 5-10 mol%) and a ligand (e.g., tris(2-pyridylmethyl)amine (TPMA), 5-10 mol%) to a dry reaction vessel.
-
Addition of Reagents: Add the alkene (1.0 eq), this compound (1.2-1.5 eq), and a suitable solvent (e.g., acetonitrile or DMF).
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80 °C) and monitor by GC-MS or TLC.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite or silica gel to remove the copper catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Protocol III: Considerations for Nucleophilic Substitution
Direct SN2-type nucleophilic substitution at the carbon bearing the bromine in this compound is generally challenging.
Mechanistic Rationale
The strong electron-withdrawing effect of the adjacent perfluoroalkyl group destabilizes the transition state of an SN2 reaction, making the carbon atom less electrophilic. Furthermore, nucleophilic attack is often directed towards the "soft" bromine atom (halophilic attack), leading to the formation of an enolate equivalent rather than the desired substitution product.
Alternative Strategies:
-
Radical-based approaches: For the introduction of nucleophiles, it is often more effective to first generate the 1,1,2,2-tetrafluorooctyl radical and then trap it with a suitable nucleophile under specific conditions.
-
Grignard Reagent Formation: The formation of a Grignard reagent from this compound is expected to be difficult due to the electron-withdrawing nature of the fluorines, which would destabilize the resulting carbanionic character of the Grignard reagent.[1][2][3]
Protocol IV: Speculative Sonogashira Coupling
The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper.[4][5] While typically applied to sp2-hybridized carbons, its application to sp3-hybridized carbons, especially electron-deficient ones like in this compound, is not standard and would likely require specialized conditions.
Challenges and Potential Approaches
-
Oxidative Addition: The oxidative addition of the C(sp3)-Br bond to the palladium(0) catalyst is a challenging step.
-
β-Hydride Elimination: The alkylpalladium intermediate, once formed, could be prone to β-hydride elimination if there are hydrogens on the adjacent carbon. In the case of this compound, this is not a concern.
-
Alternative Catalysts: Nickel-based catalyst systems have shown promise in the Sonogashira coupling of non-activated alkyl halides and could be a more viable approach.[6]
Exploratory Protocol (Nickel-Catalyzed)
This protocol is speculative and would require significant optimization.
-
Catalyst Preparation: In a glovebox, prepare the nickel catalyst by mixing a nickel precursor (e.g., NiCl2(dme)) with a suitable ligand (e.g., a bulky N-heterocyclic carbene (NHC) ligand).
-
Reaction Setup: To a dry reaction vessel, add the nickel catalyst, a terminal alkyne (1.0 eq), this compound (1.2 eq), a base (e.g., a strong, non-nucleophilic base like NaOtBu), and a polar aprotic solvent (e.g., DMAc or NMP).
-
Reaction: Heat the reaction mixture and monitor carefully for product formation.
-
Workup and Analysis: If any conversion is observed, the workup and purification would follow standard procedures for cross-coupling reactions.
Conclusion
This compound is a valuable building block for the synthesis of complex fluorinated molecules. While its reactivity is dominated by radical pathways, particularly atom-transfer radical addition, understanding the limitations of traditional ionic reactions is crucial for successful experimental design. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the synthetic utility of this unique compound. As with any new substrate, careful optimization and characterization are paramount to achieving desired outcomes.
References
- 1. 1-Bromo-1,1,2,2-tetrafluoroethane | C2HBrF4 | CID 520735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. accustandard.com [accustandard.com]
- 6. youtube.com [youtube.com]
Application Note: Advanced Analytical Strategies for Monitoring Reactions Involving 1-Bromo-1,1,2,2-tetrafluorooctane
Abstract
This document provides a comprehensive guide for the real-time monitoring and analysis of chemical reactions involving 1-Bromo-1,1,2,2-tetrafluorooctane. Tailored for researchers, process chemists, and drug development professionals, this application note details the strategic implementation of key analytical techniques, including Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind methodological choices and providing robust, step-by-step protocols, this guide aims to empower scientists to optimize reaction conditions, maximize yields, and gain deeper mechanistic insights.
Introduction: The Synthetic Utility of this compound
This compound is a specialized organofluorine compound featuring a reactive bromine terminus and a fluorinated alkyl chain. This unique structure makes it a valuable building block in modern organic synthesis, enabling the introduction of fluorinated moieties into complex target molecules. Such fluorination is a critical strategy in the design of pharmaceuticals, agrochemicals, and advanced materials, often enhancing metabolic stability, membrane permeability, and binding affinity.
Given the high value of fluorinated intermediates and the often-complex nature of their reactions (e.g., Grignard formations, cross-coupling, nucleophilic substitutions), precise and reliable reaction monitoring is not merely beneficial—it is essential. Effective monitoring allows for:
-
Kinetic Profiling: Understanding the rates of consumption of starting materials and formation of products.
-
Process Optimization: Fine-tuning parameters like temperature, catalyst loading, and reaction time to improve efficiency and safety.
-
Impurity Identification: Detecting and quantifying byproducts to ensure the purity and quality of the final product.
-
Mechanistic Elucidation: Gathering data to support or refute proposed reaction mechanisms.
This guide provides the theoretical rationale and practical protocols for employing the most effective analytical techniques to achieve these goals.
Core Analytical Techniques & Protocols
The selection of an analytical technique is governed by the specific information required, the nature of the reaction matrix, and the physicochemical properties of the analytes. For this compound, its volatility, thermal stability, and unique nuclear properties make it amenable to several powerful methods.
Gas Chromatography (GC): The Workhorse for Quantitative Analysis
Causality of Selection: Gas Chromatography is exceptionally well-suited for monitoring reactions with this compound due to its relatively high volatility and thermal stability. GC provides excellent separation of components in a complex reaction mixture, enabling accurate quantification of the starting material, products, and byproducts over time. For halogenated compounds, coupling with an Electron Capture Detector (ECD) offers outstanding sensitivity, often orders of magnitude greater than a standard Flame Ionization Detector (FID).[1]
Experimental Workflow for GC Analysis
Caption: A typical workflow for quantitative reaction monitoring using Gas Chromatography.
Protocol 2.1.1: Quantitative GC-FID Analysis of a Suzuki Coupling Reaction
Objective: To monitor the consumption of this compound and the formation of the corresponding coupled product.
Self-Validation System: The use of a non-reactive internal standard is critical. It compensates for any variations in injection volume or sample workup, ensuring the integrity and reproducibility of the quantitative data.
Materials:
-
Gas chromatograph with FID.
-
Capillary column (e.g., HP-5, DB-5ms, or similar non-polar column).
-
Reaction aliquots.
-
Quenching solution (e.g., saturated aq. NH₄Cl).
-
Extraction/dilution solvent (e.g., ethyl acetate).
-
Internal Standard (IS): A non-polar hydrocarbon that does not co-elute with any component of interest (e.g., dodecane).
-
Autosampler vials and caps.
Methodology:
-
Prepare Internal Standard Stock: Accurately prepare a solution of the internal standard in the dilution solvent (e.g., 1.0 mg/mL dodecane in ethyl acetate).
-
Reaction Sampling: At specified time points (t=0, 1h, 2h, etc.), carefully withdraw a 100 µL aliquot from the reaction mixture.
-
Quenching and Extraction: Immediately add the aliquot to a vial containing 1.0 mL of the internal standard stock solution. Add 0.5 mL of water or a suitable quenching agent. Cap the vial and vortex vigorously for 30 seconds.
-
Sample Preparation for Injection: Allow the layers to separate. Transfer the upper organic layer to a GC vial for analysis.
-
GC Conditions (Example):
-
Injector: 250 °C, Split ratio 50:1.
-
Oven Program: 60 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Detector (FID): 300 °C.
-
Carrier Gas: Helium, constant flow.
-
-
Data Analysis:
-
Integrate the peak areas for the starting material, product, and the internal standard.
-
Calculate the relative response factor (RRF) for the starting material and product against the internal standard using known standards.
-
Calculate the concentration and reaction conversion at each time point.
-
Data Presentation Example:
| Time Point (hours) | Normalized Area (Starting Material) | Normalized Area (Product) | Conversion (%) |
| 0 | 1.000 | 0.000 | 0.0 |
| 1 | 0.658 | 0.342 | 34.2 |
| 2 | 0.315 | 0.685 | 68.5 |
| 4 | 0.047 | 0.953 | 95.3 |
| 6 | < 0.01 | 0.991 | > 99.0 |
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
Causality of Selection: NMR spectroscopy provides unambiguous structural information, making it invaluable for identifying intermediates and confirming product structures. The presence of fluorine makes ¹⁹F NMR an exceptionally powerful tool. The ¹⁹F nucleus has 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range, which results in highly sensitive and well-resolved spectra with minimal background interference.[2] This makes it ideal for tracking the transformation of the fluorinated moiety directly within the reaction mixture. Quantitative NMR (qNMR) can provide accurate concentration data without the need for analyte-specific calibration curves.[3][4]
Experimental Workflow for In Situ NMR Monitoring
Caption: Workflow for in situ reaction monitoring using ¹⁹F NMR spectroscopy.
Protocol 2.2.1: In Situ ¹⁹F qNMR Monitoring of a Nucleophilic Substitution
Objective: To directly observe the conversion of the -CF₂Br group to a new -CF₂-Nu group and quantify the reaction progress over time.
Self-Validation System: A chemically inert ¹⁹F-containing compound (e.g., trifluorotoluene) is used as an internal standard. Its integral remains constant, providing a stable reference against which all other signals are measured, ensuring quantitative accuracy throughout the experiment.[3]
Materials:
-
NMR spectrometer with ¹⁹F capability.
-
5 mm NMR tubes.
-
Deuterated solvent appropriate for the reaction (e.g., CDCl₃, Acetone-d₆).
-
Quantitative ¹⁹F internal standard (e.g., α,α,α-Trifluorotoluene).
Methodology:
-
Reference Spectra: Obtain ¹⁹F NMR spectra of the pure starting material and the expected product to identify their characteristic chemical shifts.
-
Reaction Setup: In an NMR tube, dissolve a known mass of this compound and the nucleophile in the deuterated solvent. Add a precise amount of the ¹⁹F internal standard.
-
Acquisition Setup:
-
Insert the tube into the spectrometer and allow it to thermally equilibrate.
-
Optimize acquisition parameters. A key parameter for qNMR is the relaxation delay (d1), which should be at least 5 times the longest T₁ relaxation time of the nuclei being observed to ensure full relaxation and accurate integration.[5]
-
-
Reaction Monitoring:
-
Acquire the first spectrum (t=0).
-
Initiate the reaction (e.g., by adding a catalyst via syringe or by raising the temperature in the spectrometer).
-
Set up an automated experiment to acquire ¹⁹F spectra at regular intervals (e.g., every 10 minutes).
-
-
Data Analysis:
-
Process each spectrum identically (phasing, baseline correction).
-
Normalize the spectra by setting the integral of the internal standard to a fixed value (e.g., 1.00).
-
The integrals of the starting material and product signals will now directly reflect their molar ratio relative to the standard.
-
Data Presentation Example:
| Time (min) | Integral (-CF₂Br) | Integral (-CF₂-Nu) | Molar Ratio (Product/SM) |
| 0 | 2.00 | 0.00 | 0.00 |
| 10 | 1.58 | 0.42 | 0.27 |
| 30 | 0.88 | 1.12 | 1.27 |
| 60 | 0.25 | 1.75 | 7.00 |
| 120 | < 0.05 | 1.96 | > 39 |
Gas Chromatography-Mass Spectrometry (GC-MS): For Unambiguous Identification
Causality of Selection: While GC provides retention time data, it does not give definitive structural proof. GC-MS couples the powerful separation of GC with the detection power of mass spectrometry. This is crucial for definitively confirming the identity of the desired product and for identifying unknown byproducts. The bromine atom in this compound provides a highly characteristic isotopic signature (⁷⁹Br and ⁸¹Br are in an ~1:1 natural abundance), resulting in a distinctive M/M+2 pattern in the mass spectrum that serves as an unmistakable flag for any bromine-containing species.
Protocol 2.3.1: End-of-Reaction Analysis for Product Confirmation and Impurity Profiling
Objective: To confirm the molecular weight of the final product and identify the structures of any significant impurities.
Methodology:
-
Sample Preparation: Prepare a sample from the final reaction mixture (t=final) using the same procedure as the GC protocol (Protocol 2.1.1).
-
GC-MS Analysis: Analyze the sample using a GC-MS system. The GC method can be identical to the one developed for quantitative analysis. The mass spectrometer should be set to scan a relevant mass range (e.g., m/z 40-500).
-
Data Interpretation:
-
Product Confirmation: Obtain the mass spectrum for the main product peak. Verify that the molecular ion (M⁺) corresponds to the expected molecular weight of the product.
-
Starting Material Check: Examine the mass spectrum of the peak at the retention time of the starting material. Confirm the presence of the characteristic 1:1 M/M+2 isotope pattern for bromine.
-
Impurity Profiling: Analyze the mass spectra of minor peaks. Use fragmentation patterns and library searching (e.g., NIST database) to propose structures for byproducts. The presence or absence of the bromine isotope pattern will quickly indicate whether an impurity is a derivative of the starting material.
-
Summary and Method Selection
Choosing the right analytical tool is critical for efficient process development. The following table provides a comparative summary to guide your decision-making.
| Technique | Primary Use | Strengths | Limitations |
| GC-FID/ECD | Quantitative reaction kinetics | High precision, robust, excellent for routine analysis, high sensitivity with ECD. | Requires volatile & thermally stable compounds; provides no structural data. |
| ¹⁹F NMR | Structural elucidation, in situ kinetics | Unambiguous structural data, excellent for fluorinated compounds, non-destructive, qNMR is highly accurate.[2][3][4] | Lower throughput, requires deuterated solvents, lower sensitivity than MS. |
| GC-MS | Product confirmation, impurity ID | Definitive molecular weight and structural information, highly sensitive, bromine isotope pattern is diagnostic. | Less suited for precise quantification than GC-FID unless using isotopic standards. |
For a comprehensive understanding, a combination of techniques is often the most powerful approach. Use ¹⁹F NMR for initial mechanistic studies and in situ monitoring, develop a robust GC method for routine quantitative optimization, and employ GC-MS at the end of the reaction for final product confirmation and impurity analysis.
References
- 1. Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments [pubs.usgs.gov]
- 2. magritek.com [magritek.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imserc.northwestern.edu [imserc.northwestern.edu]
The Versatility of 1-Bromo-perfluoroalkanes: A Gateway to Advanced Perfluoroalkylated Compounds
Introduction: The Enduring Significance of Perfluoroalkylation in Modern Chemistry
The strategic introduction of perfluoroalkyl (Rf) moieties into organic molecules has become an indispensable tool in the fields of medicinal chemistry, materials science, and agrochemicals. The unique physicochemical properties conferred by the highly fluorinated chains—including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—can dramatically improve the efficacy and performance of parent compounds.[1] While a plethora of perfluoroalkylation reagents have been developed, 1-bromo-perfluoroalkanes (Rf-Br) have emerged as robust and versatile precursors, offering a practical and often more accessible alternative to their iodide counterparts for the generation of perfluoroalkyl radicals.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of long-chain 1-bromo-perfluoroalkanes as key building blocks for the synthesis of advanced perfluoroalkylated compounds. We will delve into the underlying principles of their reactivity, present detailed experimental protocols, and discuss the critical safety considerations associated with their use.
The Precursor: Properties and Synthesis of 1-Bromo-perfluoroalkanes
Long-chain 1-bromo-perfluoroalkanes, such as 1-bromoperfluorohexane and 1-bromoperfluorooctane, are characterized by a fully fluorinated carbon chain terminated by a bromine atom. This structure renders them chemically stable yet poised for selective activation to generate the desired perfluoroalkyl radical.
Key Properties:
-
High Chemical and Thermal Stability: The strong C-F bonds along the chain impart significant inertness, allowing for a wide range of reaction conditions to be explored.
-
Reactive C-Br Bond: The carbon-bromine bond is weaker than the carbon-fluorine bonds, providing a site for selective radical generation through various initiation methods.[1]
-
Lipophilicity: The perfluoroalkyl chain significantly increases the lipophilicity of molecules, a property often sought in drug discovery to enhance membrane permeability.
Synthesis of 1-Bromo-perfluoroalkanes:
A common and efficient method for the synthesis of 1-bromo-perfluoroalkanes is through the radical addition of bromine to a terminal perfluoroalkene. This reaction is typically initiated by thermal or photochemical methods.
Protocol 1: Synthesis of 1,2-Dibromo-perfluoroalkane
This protocol describes a general procedure for the bromination of a terminal perfluoroalkene.
Materials:
-
Perfluoroalk-1-ene (e.g., perfluorohex-1-ene)
-
Bromine (Br2)
-
Anhydrous solvent (e.g., carbon tetrachloride or a perfluorinated solvent)
-
UV lamp (300-400 nm) or AIBN (Azobisisobutyronitrile) as a thermal initiator
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a quartz reaction vessel, dissolve the perfluoroalk-1-ene (1.0 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add bromine (1.1 eq) to the stirred solution. The reaction mixture will typically decolorize as the bromine is consumed.
-
Irradiate the reaction mixture with a UV lamp or heat to 65-70 °C if using AIBN as an initiator. Monitor the reaction progress by GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and any excess bromine under reduced pressure using a rotary evaporator.
-
The resulting 1,2-dibromo-perfluoroalkane can be purified by distillation under reduced pressure.
Note: This protocol provides the 1,2-dibromo adduct. For the terminal 1-bromo-perfluoroalkane, further synthetic steps, such as dehydrobromination followed by HBr addition under radical conditions, may be necessary depending on the desired isomer.
Generation of Perfluoroalkyl Radicals from 1-Bromo-perfluoroalkanes
The utility of 1-bromo-perfluoroalkanes as perfluoroalkylating agents hinges on the efficient generation of perfluoroalkyl radicals. Several modern synthetic methods have been developed to achieve this under mild conditions, with photoredox catalysis being a particularly powerful approach.[2][3]
The Mechanism of Photoredox-Catalyzed Radical Generation
Visible-light photoredox catalysis utilizes a photocatalyst (PC) that, upon absorption of light, becomes a potent single-electron transfer (SET) agent. In the context of perfluoroalkylation, the excited state of the photocatalyst ([PC]*) can reduce the 1-bromo-perfluoroalkane, leading to the formation of a perfluoroalkyl radical and a bromide anion.
Diagram 1: General Mechanism of Photoredox-Catalyzed Perfluoroalkylation
Caption: Photoredox cycle for perfluoroalkyl radical generation and subsequent reaction.
Application in Perfluoroalkylation Reactions: Protocols and Methodologies
The generated perfluoroalkyl radicals can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Below are detailed protocols for two common and highly useful transformations.
Protocol 2: Photocatalytic Atom-Transfer Radical Addition (ATRA) to Alkenes
This protocol describes the addition of a perfluoroalkyl group and a bromine atom across an alkene double bond, a highly atom-economical transformation.[4][5][6][7]
Materials:
-
Alkene (1.0 eq)
-
1-Bromo-perfluoroalkane (e.g., 1-bromoperfluorooctane) (1.5 eq)
-
Photocatalyst (e.g., Ir(ppy)3 or Ru(bpy)3Cl2) (1-2 mol%)
-
Anhydrous and degassed solvent (e.g., acetonitrile or DMF)
-
Blue LED light source
-
Schlenk tube or other suitable reaction vessel for inert atmosphere
Procedure:
-
To a Schlenk tube, add the alkene, 1-bromo-perfluoroalkane, and the photocatalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and place it in front of a blue LED light source with stirring. Maintain a constant temperature (typically room temperature) using a fan.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Table 1: Representative Examples of Photocatalytic ATRA of 1-Bromoperfluorooctane to Alkenes
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | Styrene | 1-bromo-2-perfluorooctyl-1-phenylethane | 85 |
| 2 | 1-Octene | 1-bromo-2-perfluorooctyldecane | 92 |
| 3 | Methyl acrylate | Methyl 2-bromo-3-perfluorooctylpropanoate | 78 |
Protocol 3: Perfluoroalkylation of Arenes and Heteroarenes
This protocol outlines a general procedure for the direct C-H perfluoroalkylation of electron-rich aromatic and heteroaromatic compounds.
Materials:
-
Arene or heteroarene (1.0 eq)
-
1-Bromo-perfluoroalkane (e.g., 1-bromoperfluorohexane) (2.0 eq)
-
Photocatalyst (e.g., an organic dye like Eosin Y or a metal complex) (2-5 mol%)
-
Base (e.g., diisopropylethylamine, DIPEA) (2.0 eq)
-
Anhydrous and degassed solvent (e.g., DMSO or acetonitrile)
-
Visible light source (e.g., compact fluorescent lamp or LED)
-
Reaction vessel suitable for photochemistry
Procedure:
-
In a reaction vessel, combine the arene/heteroarene, 1-bromo-perfluoroalkane, photocatalyst, and base.
-
Add the anhydrous, degassed solvent.
-
Irradiate the stirred reaction mixture with the visible light source at room temperature.
-
Monitor the reaction by LC-MS or GC-MS until the starting material is consumed.
-
After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram 2: Experimental Workflow for Photocatalytic Perfluoroalkylation
Caption: A typical experimental workflow for a photocatalytic perfluoroalkylation reaction.
Safety and Handling of 1-Bromo-perfluoroalkanes
Long-chain perfluoroalkyl substances require careful handling due to their potential for bioaccumulation and environmental persistence.[8]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep containers tightly sealed.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
1-Bromo-perfluoroalkanes are highly effective and increasingly accessible precursors for the introduction of perfluoroalkyl chains into a wide array of organic molecules. Their stability, coupled with the development of mild and efficient radical generation methods, particularly through photoredox catalysis, has solidified their role as indispensable reagents in modern synthetic chemistry. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the vast potential of these building blocks in the development of novel pharmaceuticals, advanced materials, and next-generation agrochemicals.
References
- 1. DSpace [openresearch.okstate.edu]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Atom-transfer radical addition of fluoroalkyl bromides to alkenes <i>via</i> a photoredox/copper catalytic system [ouci.dntb.gov.ua]
- 7. Atom-transfer radical addition of fluoroalkyl bromides to alkenes <i>via</i> a photoredox/copper catalytic system [ouci.dntb.gov.ua]
- 8. epa.gov [epa.gov]
Application Note & Protocols: Strategic Incorporation of the Perfluorooctyl (C8F17) Moiety into Organic Scaffolds Using 1-Bromoheptadecafluorooctane (C8F17Br)
Abstract
The introduction of perfluoroalkyl chains, such as the heptadecafluorooctyl (C8F17) group, into organic molecules is a pivotal strategy in modern medicinal chemistry, materials science, and agrochemistry.[1][2][3] These moieties can profoundly alter a molecule's physicochemical properties, enhancing lipophilicity, metabolic stability, and binding affinity.[3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven methodologies for incorporating the C8F17 group using 1-bromoheptadecafluorooctane (C8F17Br) as a key reagent. We will delve into the mechanistic underpinnings, provide step-by-step protocols, and discuss the rationale behind experimental design for three primary strategies: Radical Addition to π-Systems, Copper-Catalyzed Cross-Coupling, and Photoredox-Mediated Transformations.
Introduction: The Strategic Value of the Perfluorooctyl Group
Per- and polyfluoroalkyl substances (PFAS) are characterized by the exceptional strength of the carbon-fluorine bond, which imparts remarkable thermal and chemical stability.[2] In the context of drug design, replacing a hydrocarbon chain with a perfluorinated analogue can prevent metabolic oxidation at those sites, thereby increasing the drug's half-life.[1] Furthermore, the unique electronic nature and segmented hydrophobic/lipophobic character of long perfluoroalkyl chains can introduce novel intermolecular interactions and improve membrane permeability, making them invaluable tools for molecular engineering.[4] While various perfluoroalkylating agents exist, 1-bromoheptadecafluorooctane (C8F17Br) offers a balance of reactivity and stability, serving as a versatile precursor for generating the key C8F17• radical or participating in transition metal-catalyzed cycles.
Methodology I: Radical-Mediated Perfluoroalkylation of Alkenes and Alkynes
The generation of a perfluorooctyl radical (C8F17•) from C8F17Br and its subsequent addition to a carbon-carbon multiple bond is a direct and effective method for forming a new C-C bond and introducing the perfluoroalkyl chain. This approach, known as Atom Transfer Radical Addition (ATRA), is highly efficient for functionalizing unactivated alkenes and alkynes.[5]
Mechanistic Rationale
The process hinges on the homolytic cleavage of the C-Br bond in C8F17Br to generate the C8F17• radical. This can be achieved through thermal initiation, photochemical activation, or with a radical initiator. The highly electrophilic perfluorooctyl radical readily adds to the electron-rich π-system of an alkene or alkyne. The resulting carbon-centered radical then abstracts the bromine atom from another molecule of C8F17Br, propagating the radical chain and yielding the final 1,2-addition product.
The choice of initiator is critical. Thermal initiators like azobisisobutyronitrile (AIBN) are common, but modern methods often employ milder, photo- or redox-initiated systems to improve functional group tolerance.[6] A diethylzinc-mediated approach has also proven effective for initiating radical addition of perfluoroalkyl iodides, a principle applicable here.[7]
Visualization: Atom Transfer Radical Addition (ATRA) Workflow
References
- 1. books.rsc.org [books.rsc.org]
- 2. niehs.nih.gov [niehs.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-1,1,2,2-tetrafluorooctane
Welcome to the technical support guide for the synthesis of 1-Bromo-1,1,2,2-tetrafluorooctane. This document is intended for researchers, scientists, and professionals in drug development and materials science who are working with or planning to synthesize this fluorinated alkane. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges associated with this synthesis.
The most prevalent and reliable method for synthesizing this compound is the free-radical addition of 1-Bromo-1,1,2,2-tetrafluoroethane to 1-hexene. This guide will focus on the intricacies of this specific reaction.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Initiation and Reaction Progression
Q1: My reaction is sluggish or fails to initiate. What are the likely causes?
A1: Failure to initiate is a frequent problem in radical chain reactions. The root cause is often related to the initiator or the presence of inhibitors.
-
Initiator Decomposition: The most common initiator for this reaction is Azobisisobutyronitrile (AIBN). AIBN requires a specific temperature range, typically 65-70°C, for efficient decomposition to generate the necessary radicals.[1][2] Ensure your reaction temperature is appropriate and stable. Temperatures that are too low will result in slow or no initiation, while excessively high temperatures can lead to rapid, uncontrolled reactions and byproduct formation.
-
Initiator Quality: AIBN can degrade over time. Use a fresh, properly stored batch of AIBN for best results. It should be a white crystalline powder.[3]
-
Presence of Inhibitors: Alkenes like 1-hexene are often shipped with radical inhibitors (e.g., hydroquinone) to prevent polymerization during storage. These inhibitors must be removed before the reaction. Passing the 1-hexene through a column of activated alumina is a standard and effective purification method.
-
Oxygen Contamination: Oxygen is a potent radical scavenger and can inhibit the chain reaction. It is crucial to degas the reaction mixture thoroughly before heating. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent and reactants for 20-30 minutes or by several freeze-pump-thaw cycles.
Q2: The reaction starts, but the yield of the desired product is low. What are the primary side reactions?
A2: Low yields are often due to competing side reactions. The most significant of these is telomerization.
-
Telomerization: This is a form of polymerization where the growing radical chain reacts with another molecule of 1-hexene instead of abstracting a bromine atom from 1-Bromo-1,1,2,2-tetrafluoroethane.[4] This results in higher molecular weight byproducts. To minimize telomerization, use a molar excess of the 1-Bromo-1,1,2,2-tetrafluoroethane relative to the 1-hexene. This increases the probability that the intermediate radical will encounter and react with the bromo-fluoroalkane.
-
Radical Combination: Termination of the radical chain can occur through the combination of two radicals.[5] While unavoidable, its impact can be minimized by maintaining a low concentration of radicals, which is achieved by the slow and steady decomposition of the initiator at the correct temperature.
Purification Challenges
Q3: I'm having difficulty separating the product from the unreacted starting material and byproducts. What purification strategies are most effective?
A3: The purification of fluorinated compounds can be challenging due to their unique physical properties.
-
Distillation: Fractional distillation is the most effective method for purifying this compound. The product has a significantly higher boiling point than the unreacted 1-hexene and 1-Bromo-1,1,2,2-tetrafluoroethane. Careful fractionation under reduced pressure (if necessary) should provide a pure product.
-
Column Chromatography: While less common for this type of compound, flash column chromatography on silica gel can be used.[6] However, the non-polar nature of the product requires the use of non-polar eluents like hexanes. Due to the similar polarities of the product and byproducts, achieving baseline separation can be difficult.
-
Washing: Before distillation, washing the crude reaction mixture with a dilute solution of sodium bisulfite can help remove any remaining bromine-containing impurities. A subsequent wash with brine will help remove water before drying with an agent like magnesium sulfate.
Product Characterization
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of spectroscopic and analytical techniques is necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the different methylene and methyl groups in the octyl chain.
-
¹⁹F NMR is crucial for confirming the presence of the tetrafluoroethyl group and will show characteristic splitting patterns.
-
¹³C NMR will confirm the carbon backbone of the molecule.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the product, and the mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.
-
Infrared (IR) Spectroscopy: The IR spectrum will show strong C-F stretching bands, typically in the 1100-1300 cm⁻¹ region.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of this compound.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| 1-Bromo-1,1,2,2-tetrafluoroethane | Starting material |
| 1-Hexene (inhibitor-free) | Starting material |
| Azobisisobutyronitrile (AIBN) | Radical initiator |
| Anhydrous solvent (e.g., acetonitrile) | Reaction medium |
| Three-neck round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss |
| Inert gas supply (Argon or Nitrogen) | To maintain an inert atmosphere |
| Heating mantle with stirrer | For heating and mixing |
| Distillation apparatus | For purification |
Procedure
-
Preparation:
-
Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.
-
Purify 1-hexene by passing it through a short column of activated alumina to remove inhibitors.
-
-
Reaction Setup:
-
To the three-neck flask, add 1-Bromo-1,1,2,2-tetrafluoroethane (1.5 equivalents) and inhibitor-free 1-hexene (1.0 equivalent) in an appropriate volume of anhydrous solvent.
-
Add AIBN (0.1 equivalents).
-
Fit the flask with a reflux condenser and an inert gas inlet.
-
-
Degassing:
-
Bubble argon or nitrogen through the stirred reaction mixture for 30 minutes to remove dissolved oxygen.
-
-
Reaction:
-
Heat the reaction mixture to 70°C with vigorous stirring.
-
Monitor the reaction progress by GC-MS. The reaction is typically complete within 12-24 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Wash the crude product with a saturated solution of sodium bisulfite, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by fractional distillation to obtain this compound as a colorless liquid.
-
Visualizing the Workflow
Troubleshooting Flowchart
The following diagram outlines a decision-making process for troubleshooting common issues during the synthesis.
Caption: A flowchart to guide troubleshooting of common synthesis problems.
Radical Chain Mechanism
The synthesis proceeds via a classic radical chain mechanism.
Caption: The key steps in the free-radical chain mechanism.
Safety Precautions
-
Handling of Reagents: 1-Bromo-1,1,2,2-tetrafluoroethane and other brominated fluoroalkanes should be handled in a well-ventilated fume hood.[7][8] Avoid inhalation of vapors and contact with skin and eyes.[9][10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
AIBN: AIBN is a flammable solid and can decompose explosively if heated strongly.[11] Store it in a cool, dry place away from heat sources.
-
Pressure: The reaction generates nitrogen gas from the decomposition of AIBN. Ensure the reaction vessel is not sealed to avoid pressure buildup.
References
- 1. nbinno.com [nbinno.com]
- 2. aibn initiator - HPMC manufacturer [hpmcmanufacturer.com]
- 3. Azobisisobutyronitrile (AIBN) [commonorganicchemistry.com]
- 4. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 5. Free-radical addition - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing the Synthesis of 1-Bromo-1,1,2,2-tetrafluorooctane
Welcome to the technical support center for the synthesis of 1-Bromo-1,1,2,2-tetrafluorooctane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar fluorinated molecules. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your reactions.
Introduction to the Synthesis
The synthesis of this compound is primarily achieved through the anti-Markovnikov addition of hydrogen bromide (HBr) to 1,1,2,2-tetrafluorooct-1-ene. This reaction proceeds via a free-radical chain mechanism, which is initiated by a radical initiator, typically an organic peroxide.[1][2] Understanding the nuances of this radical reaction is crucial for troubleshooting and optimizing your experimental outcomes.
This guide will provide a comprehensive overview of the reaction, address common challenges, and offer practical solutions to enhance your synthetic success.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the synthesis of this compound:
Q1: Why is a radical initiator necessary for this reaction?
A radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is essential to generate the initial bromine radical (Br•) from HBr.[3][4] Without a radical initiator, the reaction would likely proceed through an electrophilic addition mechanism, leading to the undesired Markovnikov product. The peroxide effect, as it is known, ensures the formation of the anti-Markovnikov product.[1]
Q2: Can I use other hydrogen halides, like HCl or HI, for this anti-Markovnikov addition?
No, the anti-Markovnikov radical addition is specific to HBr. The thermodynamics of the reaction steps are only favorable for HBr. With HCl, the abstraction of a hydrogen atom by the carbon radical is endothermic, and with HI, the initial addition of the iodine radical to the double bond is endothermic.[2]
Q3: What is the role of the fluorine atoms in the starting material?
The highly electronegative fluorine atoms in 1,1,2,2-tetrafluorooct-1-ene influence the reactivity of the double bond and the stability of the radical intermediate. They make the double bond electron-deficient, which can affect the rate of the initial bromine radical attack. The fluorine atoms also influence the stability of the resulting carbon radical, which in turn governs the regioselectivity of the bromine addition.
Q4: What are the primary safety concerns for this reaction?
The primary safety concerns involve handling hydrogen bromide, which is a corrosive and toxic gas, and the use of organic peroxides, which can be explosive if not handled correctly. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Troubleshooting Guide
This section provides a detailed guide to troubleshooting common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient radical initiation: The peroxide initiator may be old or decomposed. The reaction temperature may be too low to initiate homolysis of the peroxide. | 1. Use a fresh batch of the radical initiator. Ensure the reaction temperature is appropriate for the chosen initiator (e.g., benzoyl peroxide typically requires heating). |
| 2. Presence of radical inhibitors: Oxygen from the air can act as a radical inhibitor. Impurities in the solvent or starting material can also quench radicals. | 2. Degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the initiator. Use freshly distilled and dry solvents. | |
| 3. Incorrect stoichiometry: An insufficient amount of HBr or initiator will result in incomplete conversion. | 3. Ensure an excess of HBr is used. Optimize the concentration of the radical initiator (typically 1-5 mol%). | |
| Formation of the Undesired Markovnikov Isomer | 1. Absence of an effective radical pathway: This occurs if the radical initiator is not active or if the reaction is run in the absence of an initiator. | 1. Confirm the activity of your radical initiator. Ensure the reaction is not exposed to conditions that favor electrophilic addition (e.g., strong protic acids without a radical source). |
| Formation of Polymeric Byproducts | 1. High concentration of the alkene: Radical polymerization of the starting alkene can compete with the desired HBr addition, especially at higher concentrations.[2] | 1. Perform the reaction at a lower concentration of the alkene. Add the alkene slowly to the reaction mixture containing HBr to maintain a low instantaneous concentration of the alkene. |
| Difficult Purification | 1. Presence of unreacted starting material and the Markovnikov isomer: These can be difficult to separate from the desired product due to similar boiling points. | 1. Optimize the reaction to achieve full conversion of the starting material. Use fractional distillation under reduced pressure for purification. Preparative gas chromatography (GC) can also be an effective, albeit more resource-intensive, purification method. |
| 2. Residual peroxide initiator and its byproducts: These can contaminate the final product. | 2. Wash the crude product with a dilute solution of sodium bisulfite to remove residual peroxides, followed by a wash with a dilute base (e.g., sodium bicarbonate) to remove acidic byproducts. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a generalized protocol and may require optimization for your specific laboratory conditions and scale.
Materials:
-
1,1,2,2-tetrafluorooct-1-ene
-
Hydrogen bromide (gas or solution in acetic acid)
-
Benzoyl peroxide (or AIBN)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium bisulfite solution
-
Anhydrous magnesium sulfate
-
Personal Protective Equipment (PPE)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet (for HBr), a reflux condenser, and a septum for additions. Maintain a positive pressure of an inert gas (argon or nitrogen).
-
Reagent Preparation: Dissolve 1,1,2,2-tetrafluorooct-1-ene in anhydrous diethyl ether in the reaction flask.
-
HBr Addition: Cool the solution to 0°C in an ice bath. Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise with vigorous stirring.
-
Initiation: Add a catalytic amount of benzoyl peroxide (or AIBN) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, or gently heat to reflux if necessary, while monitoring the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bisulfite to destroy any remaining peroxide. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize excess acid, followed by a water wash.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Characterization
The final product should be characterized by:
-
NMR Spectroscopy: 1H, 13C, and 19F NMR to confirm the structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Gas Chromatography (GC): To assess the purity and identify any isomeric impurities.
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the free-radical chain mechanism for the anti-Markovnikov addition of HBr.
Caption: Free-radical mechanism of anti-Markovnikov HBr addition.
Troubleshooting Workflow
This flowchart provides a logical approach to troubleshooting low-yield reactions.
Caption: A workflow for troubleshooting low-yield reactions.
References
side reactions and byproducts in "1-Bromo-1,1,2,2-tetrafluorooctane" chemistry
Welcome to the technical support center for 1-Bromo-1,1,2,2-tetrafluorooctane (CH₃(CH₂)₅CF₂CF₂Br). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this fluorinated building block. Due to the limited specific literature on this exact long-chain compound, this document synthesizes field-proven insights from the broader chemistry of fluoroalkyl halides to provide a robust framework for experimentation and troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the properties and handling of this compound.
Q1: What are the primary reactive sites of this compound?
A1: The primary reactive site is the carbon-bromine (C-Br) bond. This bond is susceptible to nucleophilic attack, radical cleavage, and insertion of metals (e.g., magnesium for Grignard reagent formation). A secondary, and often problematic, reactive site involves the hydrogen atoms on the carbon adjacent to the CF₂ group (-CH₂-CF₂-). These protons are activated (made more acidic) by the strong electron-withdrawing effect of the adjacent fluorine atoms, making the molecule susceptible to base-induced elimination reactions.[1]
Q2: What impurities might be present in commercially available this compound?
A2: Long-chain perfluoroalkyl halides are often synthesized via telomerization, a process that reacts a telogen (like a perfluoroalkyl iodide) with a taxogen (like tetrafluoroethylene).[2] This free-radical process can lead to a mixture of products.[2] Therefore, potential impurities include:
-
Homologues: Molecules with shorter or longer alkyl chains (e.g., C6, C10 analogues).
-
Unreacted Starting Materials: Residual telogen or taxogen from the synthesis.
-
Oligomers: Products from the addition of multiple tetrafluoroethylene units.[3]
-
Structural Isomers: Depending on the precise synthetic route, minor isomers may be present.
It is highly recommended to verify the purity of the starting material by Gas Chromatography (GC) or ¹⁹F NMR before use.
Q3: How does the -CF₂CF₂- moiety influence the reactivity compared to a non-fluorinated alkyl bromide?
A3: The vicinal tetrafluoro group has profound electronic effects:
-
Increased Electrophilicity: The strong inductive electron withdrawal by the fluorine atoms makes the carbon bearing the bromine more electron-deficient and thus more susceptible to nucleophilic attack (favoring Sₙ2-type reactions).[4][5][6]
-
Activation of β-Hydrogens: The hydrogens on the adjacent methylene group (-CH₂-) are significantly more acidic than in a standard alkyl bromide. This greatly increases the likelihood of elimination (E2 or E1cb) as a competing side reaction, especially in the presence of a strong base.[1][7]
-
Stabilization of Intermediates: While the fluorine atoms would destabilize a carbocation at the alpha-position (making Sₙ1 reactions less likely), they can influence the stability of transition states in other mechanisms.
Section 2: Troubleshooting Guide - Side Reactions & Byproducts
This section is formatted to address specific problems you may encounter during your experiments.
Issue 1: Low yield in a nucleophilic substitution reaction.
Q: I am attempting to substitute the bromine with a nucleophile (e.g., -CN, -OR, -SR), but my yield is consistently low, and I observe a significant non-polar byproduct in my GC-MS analysis. What is happening?
A: The most likely cause is a competing elimination reaction (dehydrobromination) . The base you are using, or even a sufficiently basic nucleophile, can abstract a proton from the carbon adjacent to the CF₂ group, leading to the formation of an alkene byproduct, 1,1,2-trifluorooct-1-ene (CH₃(CH₂)₅CF=CF₂) .
Causality Explained: Strong bases favor elimination over substitution.[7] In fluorinated systems, this is exacerbated because the inductive effect of the fluorine atoms increases the acidity of the adjacent C-H bonds, making them easier to remove.[1] This often proceeds via a concerted E2 mechanism .[1][7]
Troubleshooting Steps:
-
Re-evaluate Your Base/Nucleophile:
-
If possible, use a less basic nucleophile. For example, when introducing an oxygen nucleophile, using the neutral alcohol with a non-nucleophilic proton sponge might be preferable to using a strong alkoxide base like sodium ethoxide.
-
For bases, consider using a bulkier, non-nucleophilic base like potassium tert-butoxide if elimination is the desired outcome, but avoid it if substitution is the goal.
-
-
Control the Temperature: Lowering the reaction temperature generally favors substitution over elimination. Elimination reactions often have a higher activation energy.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Polar aprotic solvents (e.g., DMSO, DMF) can accelerate Sₙ2 reactions.
Visualization of Competing Pathways
The following diagram illustrates the critical choice point between the desired substitution pathway and the competing elimination pathway.
Caption: Competing Sₙ2 (Substitution) vs. E2 (Elimination) pathways.
Issue 2: Failure to form a Grignard reagent or low yield in a subsequent reaction.
Q: I am trying to form the Grignard reagent using magnesium, but the reaction won't initiate, or my subsequent reaction with an electrophile gives a low yield and a significant amount of a high-boiling, non-polar byproduct.
A: This points to two classic Grignard reaction problems: initiation failure and a side reaction known as Wurtz coupling .
Causality Explained:
-
Initiation Failure: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction. The reaction is also highly sensitive to moisture, which will quench the Grignard reagent as soon as it forms.
-
Wurtz Coupling: The highly nucleophilic Grignard reagent (R-MgBr) can react with the C-Br bond of a second molecule of the starting material (R-Br). This results in a homocoupled dimer, in this case, CH₃(CH₂)₅CF₂CF₂(CF₂)₂CH₂(CH₂)₅CH₃. This is a major side reaction, especially with primary alkyl halides.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under a dry, inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.
-
Activate the Magnesium: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium. The disappearance of the iodine color or bubbling from ethylene formation indicates the MgO layer has been breached.
-
Minimize Wurtz Coupling:
-
Slow Addition: Add the solution of this compound dropwise to the activated magnesium suspension. This keeps the concentration of the alkyl halide low, minimizing its reaction with the newly formed Grignard reagent.
-
Solvent Choice: Tetrahydrofuran (THF) is often preferred over diethyl ether as it can better stabilize the Grignard reagent.
-
Troubleshooting Workflow for Grignard Reactions
This workflow helps diagnose and solve common issues encountered during Grignard reagent formation and use.
Caption: A step-by-step workflow for troubleshooting Grignard reactions.
Section 3: Data & Protocols
Table 1: Common Byproducts and Their Identification
| Byproduct Name | Structure | Formation Pathway | Suggested Analytical Method | Key Identifier |
| 1,1,2-Trifluorooct-1-ene | CH₃(CH₂)₅CH₂CF=CF₂ | Elimination (E2/E1cb) | GC-MS, ¹⁹F NMR | Loss of HBr from parent mass; characteristic alkene signals in NMR. |
| Perfluorotetradecane Dimer | C₆H₁₃CF₂CF₂CF₂CF₂C₆H₁₃ | Wurtz Coupling | GC-MS, LC-MS | Mass corresponding to 2x (Parent - Br). |
| Octane | CH₃(CH₂)₆CH₃ | Grignard Quenching | GC-MS | Mass = 114. Appears if moisture is present during Grignard reaction. |
Protocol 1: General Procedure for Nucleophilic Substitution (Minimizing Elimination)
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the substrate, this compound (1.0 eq), to a flame-dried flask containing a polar aprotic solvent (e.g., anhydrous DMF).
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to favor the substitution pathway.[8]
-
Nucleophile Addition: Add the nucleophile (1.1 eq) to the solution slowly, either neat if liquid or dissolved in a minimal amount of anhydrous solvent. Avoid using strong, sterically unhindered bases if possible.
-
Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature, monitoring by TLC or GC. Gentle heating may be required, but high temperatures should be avoided to suppress elimination.
-
Workup: Quench the reaction with an appropriate aqueous solution (e.g., water, saturated NH₄Cl). Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or distillation.
Protocol 2: General Procedure for Grignard Reagent Formation (Minimizing Wurtz Coupling)
-
Preparation: Place magnesium turnings (1.2 eq) in a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and inert gas inlet. Add a small crystal of iodine.
-
Solvent Addition: Add a small portion of anhydrous THF via syringe to cover the magnesium.
-
Initiation: Add a small amount (~5%) of a solution of this compound (1.0 eq) in anhydrous THF from the dropping funnel. The reaction should initiate, evidenced by the disappearance of the iodine color and gentle bubbling. Gentle warming with a heat gun may be required.
-
Slow Addition: Once initiated, add the remaining alkyl bromide solution dropwise at a rate sufficient to maintain a gentle reflux. This slow addition is critical to minimize coupling.
-
Completion: After the addition is complete, stir the resulting cloudy grey mixture at room temperature or with gentle reflux for 1-2 hours to ensure all the magnesium has reacted.
-
Usage: The Grignard reagent is now ready for reaction with an electrophile. It should be used immediately and not stored.
References
Technical Support Center: Purification of Crude 1-Bromo-1,1,2,2-tetrafluorooctane
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of crude 1-Bromo-1,1,2,2-tetrafluorooctane. This document is designed for our partners in research, discovery, and drug development. We understand that the purity of your starting materials is paramount to the success and reproducibility of your experiments. This guide provides in-depth, field-tested strategies and troubleshooting advice in a direct question-and-answer format to address the specific challenges you may encounter when purifying this fluorinated building block.
Our approach is built on explaining the "why" behind each step, ensuring you can adapt and troubleshoot effectively. Let's begin.
Frequently Asked Questions & Troubleshooting Guide
Q1: What are the most probable impurities in my crude this compound reaction mixture?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common and efficient method for synthesizing this compound is the radical-initiated addition of a bromofluoromethane precursor (like Dibromodifluoromethane) to a terminal alkene (like 1-hexene).
Given this synthesis, you can anticipate the following classes of impurities:
-
Unreacted Starting Materials: Residual 1-hexene and the bromo-fluoro initiator.
-
Isomeric Byproducts: While the addition is generally regioselective, minor amounts of the isomeric product, 2-Bromo-1,1,1,2-tetrafluorooctane, may form.
-
Telomers: Oligomeric products formed by the addition of multiple units of the alkene. These will have significantly higher boiling points.
-
Acidic Residues: Trace amounts of hydrobromic acid (HBr) or other acidic species can be generated, especially during workup or if the reaction conditions are not perfectly controlled.[1] These can compromise the stability of your product.
Q2: My crude product is discolored (yellow/brown) and tests acidic. What's the first step I should take?
A2: This is a classic sign of acidic impurities, likely residual HBr or other acidic byproducts from the synthesis. These impurities are detrimental as they can catalyze decomposition and interfere with subsequent reactions. The immediate and necessary first step is a neutralizing aqueous wash.
The goal is to use a mild base to neutralize the acid, which then partitions into the aqueous phase for easy removal. A saturated or dilute solution of sodium bicarbonate (NaHCO₃) is ideal for this purpose.[2][3][4] It is a weak base, minimizing the risk of base-catalyzed side reactions with your product, and the neutralization reaction produces carbon dioxide gas, which serves as a visual indicator that the acid is being consumed.[2]
Key Causality: The organic product is non-polar and immiscible with the polar aqueous wash solution. The acidic impurity (e.g., HBr) reacts with NaHCO₃ to form sodium bromide (NaBr), water, and CO₂, all of which are preferentially soluble in the aqueous layer and are thus extracted from your organic product.[2]
See Protocol 1 for a detailed, step-by-step methodology for an effective aqueous wash.
Q3: What is the most robust and scalable method for the primary purification of this compound?
A3: For bulk purification to remove impurities with significantly different boiling points (like unreacted starting materials or higher-boiling telomers), fractional vacuum distillation is the method of choice.[5]
The high boiling point of this compound necessitates performing the distillation under reduced pressure (vacuum). This lowers the boiling point, preventing thermal decomposition that could occur at atmospheric pressure.
Why it Works: Distillation separates compounds based on differences in their vapor pressures (related to boiling points).[6][7] By carefully controlling the temperature and pressure, you can selectively vaporize and collect your target compound, leaving less volatile impurities (like telomers) behind in the distillation flask and allowing more volatile impurities (like residual solvents or starting materials) to be removed as a "forerun" fraction.
For a detailed procedure, refer to Protocol 2 .
Q4: After distillation, my GC analysis still shows a minor peak very close to my main product. How can I remove this impurity?
A4: This scenario strongly suggests the presence of a closely-boiling isomer or a structurally similar byproduct. When distillation is insufficient, flash column chromatography is the preferred method for high-resolution separation.[8][9]
The separation of fluorinated compounds can sometimes be challenging on standard silica gel due to their unique polarity and elution characteristics.[8][9] While a standard silica gel column with a non-polar mobile phase (e.g., a gradient of ethyl acetate in hexanes) is a good starting point, you may need to explore alternative strategies for optimal separation.
Expert Insights for Fluorinated Compounds:
-
Stationary Phase: If silica gel does not provide adequate separation, consider using a fluorinated stationary phase (e.g., with pentafluorophenyl or tridecafluoro groups).[10][11] These phases can offer unique selectivity for fluorinated analytes through fluorous-fluorous interactions.[10][12]
-
Mobile Phase: Start with a low-polarity solvent system like hexanes and gradually increase the polarity with a solvent such as ethyl acetate or dichloromethane. Careful optimization of this gradient is key to resolving closely-eluting compounds.
Refer to Protocol 3 for a comprehensive guide to flash chromatography.
Experimental Protocols
Protocol 1: Aqueous Neutralization Wash
-
Setup: Transfer the crude product to a separatory funnel of an appropriate size (the total volume should not exceed two-thirds of the funnel's capacity). Dilute the product with an equal volume of an inert, water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to reduce its viscosity and improve partitioning.[3]
-
First Wash (Neutralization): Add a volume of saturated sodium bicarbonate (NaHCO₃) solution approximately equal to half the organic layer volume.[3]
-
Mixing & Venting (CRITICAL): Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure generated by CO₂ gas.[2][3] Close the stopcock and shake gently for 10-15 seconds. Vent again. Repeat this process until gas evolution ceases.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Second Wash (Water): Add a similar volume of deionized water to wash out any remaining salts. Shake and separate as before.
-
Brine Wash: Perform a final wash with a saturated NaCl solution (brine). This helps to break any emulsions and begins the drying process by removing bulk water from the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Fractional Vacuum Distillation
-
Apparatus: Assemble a fractional distillation apparatus equipped with a fractionating column (e.g., a Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Setup: Charge the distillation flask with the dried crude product and a few boiling chips or a magnetic stir bar. Do not fill the flask more than halfway.
-
Evacuate: Slowly and carefully apply vacuum from a vacuum pump, protecting it with a cold trap.
-
Heating: Once the desired vacuum level is stable, begin heating the distillation flask gently using a heating mantle.
-
Collect Fractions:
-
Forerun: Collect the first low-boiling fraction, which will contain volatile impurities.
-
Main Fraction: Once the temperature at the distillation head stabilizes at the expected boiling point of your product, switch to a new receiving flask and collect the main fraction.
-
Final Fraction: As the distillation slows and the temperature either rises or drops, stop the distillation. The high-boiling residue left in the flask contains telomers and other non-volatile impurities.
-
-
Shutdown: Allow the apparatus to cool completely before slowly re-introducing air to release the vacuum.
Protocol 3: Flash Column Chromatography
-
Column Packing: Securely pack a glass chromatography column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 100% hexanes).
-
Sample Loading: Dissolve the distilled product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for better resolution, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[8]
-
Elution: Begin eluting the column with the low-polarity mobile phase.
-
Gradient Elution: Gradually and systematically increase the polarity of the mobile phase (e.g., from 0% to 5% ethyl acetate in hexanes). The optimal gradient should be determined beforehand using thin-layer chromatography (TLC).
-
Fraction Collection: Collect small, uniform fractions and analyze them by TLC or GC to identify which fractions contain the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, high-purity product.
Data Summary & Visualization
Physicochemical Properties Table
For effective purification planning, particularly for distillation, it is crucial to know the boiling points of the target compound and potential impurities.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) @ 760 mmHg |
| This compound | C₈H₁₃BrF₄ | 277.09 | ~182 °C (Predicted) |
| 1-Hexene (Starting Material) | C₆H₁₂ | 84.16 | 63 °C |
| Dibromodifluoromethane (Initiator) | CBr₂F₂ | 209.82 | 24.5 °C |
| Higher Telomer (e.g., C₁₀H₁₇BrF₄) | C₁₀H₁₇BrF₄ | 305.14 | > 200 °C (Estimated) |
Note: The boiling point for the target compound is an estimation based on its structure, as experimental data is not widely published. Always perform a small-scale test distillation to determine the exact boiling point under your experimental conditions.
General Purification Workflow
Caption: Overall purification strategy for crude this compound.
Troubleshooting Decision Tree
Caption: Decision-making guide for selecting the appropriate purification step.
References
- 1. Fractional distillation of acid contaminants from sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. fluor.com [fluor.com]
- 6. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 7. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. silicycle.com [silicycle.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-1,1,2,2-tetrafluorooctane
Welcome to the Technical Support Center for 1-Bromo-1,1,2,2-tetrafluorooctane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction conditions involving this versatile fluorinated building block. Due to the limited specific literature on this compound, this guide synthesizes field-proven insights from analogous long-chain perfluoroalkyl bromides and fundamental principles of radical and organometallic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a long-chain perfluoroalkyl bromide. Its structure combines a reactive C-Br bond with a highly fluorinated tail, making it a valuable reagent for introducing a C6F13CH2CF2- moiety into organic molecules. This can significantly alter the physical, chemical, and biological properties of the target compound, such as increasing thermal stability, lipophilicity, and metabolic resistance. Its primary applications are in radical additions to unsaturated bonds and in metal-catalyzed cross-coupling reactions.
Q2: What are the key safety considerations when working with this compound?
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic waste.
Q3: What are the typical challenges encountered when working with this reagent?
The primary challenges with this compound often relate to its physical properties and the nature of the reactions it undergoes:
-
Solubility: The highly fluorinated chain can lead to poor solubility in common organic solvents. Fluorous solvents or highly polar aprotic solvents may be required.
-
Reaction Initiation: Radical reactions often require careful optimization of initiators and reaction conditions to achieve good yields and minimize side reactions.
-
Product Purification: The separation of the fluorinated product from starting materials and byproducts can be challenging due to similar polarities and boiling points. Specialized purification techniques may be necessary.
Troubleshooting Guides for Common Reactions
Radical Addition to Alkenes and Alkynes
Radical addition is a common method for forming a new carbon-carbon bond by adding the 1,1,2,2-tetrafluorooctyl radical across a double or triple bond.[3][4][5][6][7]
Experimental Protocol: General Procedure for Radical Addition
-
To a reaction vessel equipped with a condenser and a magnetic stir bar, add the alkene or alkyne (1.0 eq) and this compound (1.2 eq).
-
Add a suitable solvent (e.g., acetonitrile, t-butanol, or a fluorous solvent) and degas the mixture.
-
Add a radical initiator (e.g., AIBN or di-tert-butyl peroxide, 0.1 eq).
-
Heat the reaction to the appropriate temperature (typically the decomposition temperature of the initiator) and monitor by GC-MS or TLC.
-
Upon completion, cool the reaction, concentrate under reduced pressure, and purify the residue.
Troubleshooting Guide: Radical Addition Reactions
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Ineffective radical initiation. 2. Presence of radical inhibitors (e.g., oxygen). 3. Incorrect reaction temperature. | 1. Choose an initiator with a suitable half-life at the desired reaction temperature. Consider photochemical initiation if thermal methods fail. 2. Thoroughly degas the solvent and reagents. Ensure the reaction is run under an inert atmosphere (N₂ or Ar). 3. Ensure the reaction temperature is high enough for efficient initiator decomposition. |
| Formation of Multiple Products | 1. Telomerization (addition of multiple alkene units). 2. Side reactions of the radical intermediate. | 1. Use a larger excess of the alkene/alkyne to favor the 1:1 adduct. Add the this compound slowly to the reaction mixture. 2. Lower the reaction temperature if possible. Screen different solvents to influence reaction pathways. |
| Low Yield of Desired Product | 1. Inefficient chain propagation. 2. Product decomposition under reaction conditions. | 1. Increase the concentration of the reactants. 2. Monitor the reaction over time to check for product degradation. If observed, try to run the reaction at a lower temperature for a longer period. |
Logical Workflow for Troubleshooting Radical Additions
Caption: Troubleshooting workflow for radical addition reactions.
Copper-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira-type)
Copper-catalyzed reactions are effective for coupling perfluoroalkyl bromides with various partners, including terminal alkynes (Sonogashira-type coupling).[8][9][10][11][12]
Experimental Protocol: General Procedure for Sonogashira-type Coupling
-
To a Schlenk flask, add the terminal alkyne (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent (e.g., THF, DMF) and a degassed amine base (e.g., triethylamine, diisopropylamine).
-
Stir the reaction at room temperature or with gentle heating, and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction, extract the product, and purify by chromatography.
Troubleshooting Guide: Copper-Catalyzed Cross-Coupling
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Reaction | 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Poor solubility of reactants. | 1. Use fresh catalysts and ensure they are handled under inert conditions. 2. Use a stronger amine base. 3. Screen different solvents or co-solvents to improve solubility. |
| Homocoupling of Alkyne (Glaser Coupling) | 1. Presence of oxygen. 2. Reaction conditions favor homocoupling. | 1. Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere. 2. Lower the reaction temperature. Use a less coordinating solvent. |
| Decomposition of Reactants/Product | 1. Reaction temperature is too high. 2. Sensitivity to base. | 1. Run the reaction at a lower temperature for a longer duration. 2. Use a milder, non-nucleophilic base. |
Decision Tree for Optimizing Sonogashira-type Couplings
Caption: Optimization strategy for Sonogashira-type couplings.
Purification of Fluorinated Compounds
The unique properties of long-chain fluorinated compounds often require specialized purification techniques.
| Technique | Application Notes |
| Fractional Distillation | Can be effective for separating products with significantly different boiling points. May be challenging for separating homologous fluorotelomers.[13] |
| Crystallization | If the product is a solid, fractional crystallization can be a highly effective method for purification.[13] |
| Fluorous Solid-Phase Extraction (F-SPE) | Utilizes a fluorous stationary phase to retain highly fluorinated compounds while allowing non-fluorinated impurities to pass through. The product is then eluted with a fluorinated solvent. |
| Column Chromatography | Standard silica gel chromatography can be effective, but tailing is a common issue. Using a less polar solvent system or treating the silica gel with a small amount of a non-polar solvent before loading can help. Reversed-phase chromatography may also be an option. |
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. kbfi.ee [kbfi.ee]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
handling and storage issues with "1-Bromo-1,1,2,2-tetrafluorooctane"
From the desk of a Senior Application Scientist
Welcome to the dedicated support center for 1-Bromo-1,1,2,2-tetrafluorooctane (CAS: 231630-92-5). This guide is designed for our valued partners in research, discovery, and development. We recognize that working with highly specialized reagents requires a deep understanding of their behavior. This document synthesizes our in-house expertise with established chemical principles to address common handling and storage challenges.
A Note on Data Integrity: While this compound is available for research applications, comprehensive public data on its long-term stability and reactivity profile remains limited.[1][2][3] Therefore, this guide is built upon the known properties of the molecule, fundamental principles of organic chemistry, and data extrapolated from structurally similar fluorinated alkyl halides. Always consult the Safety Data Sheet (SDS) provided by your specific supplier as the primary source of safety information.
Compound Profile
For clarity and immediate reference, the key physical and chemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 231630-92-5 | [1][2] |
| Molecular Formula | C₈H₁₃BrF₄ | [2] |
| Molecular Weight | 265.09 g/mol | [2] |
| Appearance | Clear Liquid | [2] |
| Purity | Typically ≥95% | [2] |
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues that may arise during experimentation, providing a logical framework for diagnosis and resolution.
Q1: I've observed a yellow or brown discoloration in my stored this compound. What is the likely cause and is the material still usable?
A1: Discoloration is a primary indicator of chemical degradation. The most probable cause is the liberation of elemental bromine (Br₂), which has a characteristic reddish-brown color. This can be initiated by several factors:
-
Photodecomposition: The Carbon-Bromine (C-Br) bond is susceptible to cleavage by UV light. Chronic exposure to ambient laboratory light, especially direct sunlight, can initiate radical chain reactions that release bromine.
-
Thermal Stress: Although fluorinated compounds exhibit high thermal stability, prolonged exposure to elevated temperatures can weaken the C-Br bond, leading to decomposition.[4]
-
Contamination: The presence of impurities, particularly strong bases, certain metals, or radical initiators, can catalyze decomposition pathways.
Is it usable? Extreme caution is advised. The presence of bromine and other degradation byproducts means the reagent is no longer pure. This will introduce significant uncertainty into your experiments, affecting stoichiometry and potentially generating unforeseen side products. We do not recommend using a discolored reagent for any application requiring high purity.
Troubleshooting & Prevention Protocol:
-
Verify Storage Conditions: Confirm the material has been stored according to the recommendations (see FAQ section below).
-
Segregate the Suspect Vial: Immediately separate the discolored vial from your main stock to prevent any potential cross-contamination issues.
-
Procure Fresh Reagent: For critical experiments, the only reliable solution is to use a fresh, unopened vial of the reagent.
-
Implement Light-Blocking Storage: Proactively store all vials of this reagent in amber glass containers or wrap clear vials in aluminum foil. Store them inside a dark cabinet.
Q2: My reaction yield is significantly lower than expected, and I suspect the reagent is the issue. How can I investigate this?
A2: Inconsistent yields often point to a reduction in the effective concentration of the active reagent. Assuming other reaction parameters (catalyst, solvent, temperature) are optimized, the integrity of your this compound is a logical focus.
The flowchart below outlines a systematic approach to troubleshooting this issue.
Caption: Troubleshooting Flowchart for Unexpected Experimental Results.
Frequently Asked Questions (FAQs): Handling & Storage
Q1: What are the optimal storage conditions for this compound?
A1: Based on the chemical structure and general principles for halogenated compounds, we recommend the following storage protocol to maximize shelf-life and maintain purity.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces vapor pressure and slows potential decomposition kinetics. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes exposure to oxygen and moisture, which can participate in degradation pathways. |
| Light | Protect from light. | The C-Br bond is photolabile; storage in an amber vial or in the dark is critical.[5] |
| Container | Original supplier container with a tightly sealed cap. | Ensures a non-reactive container material and a proper seal to prevent atmospheric contamination. |
Q2: What Personal Protective Equipment (PPE) should I use when handling this compound?
A2: Always handle this compound inside a certified chemical fume hood. The required PPE includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Consult your institution's safety office or a glove compatibility chart for specific recommendations.
-
Body Protection: A standard laboratory coat.
Q3: What materials should I avoid bringing into contact with this compound?
A3: Avoid contact with:
-
Strong Bases: Can promote elimination reactions (dehydrobromination).
-
Strong Oxidizing Agents: Can lead to vigorous or uncontrolled reactions.
-
Reactive Metals: Such as alkali metals (Na, K) or finely powdered magnesium and aluminum, which can react exothermically.
Q4: How should I properly dispose of waste containing this compound?
A4: Dispose of this chemical and its containers in accordance with all local, state, and federal regulations. It should be treated as halogenated organic waste. Do not dispose of it down the drain. Collect waste in a designated, properly labeled, and sealed container for pickup by your institution's environmental health and safety (EHS) department.
Q5: Is the C-F bond a stability concern?
A5: Generally, the Carbon-Fluorine (C-F) bond is one of the strongest single bonds in organic chemistry and is typically very stable.[6] For this molecule, the primary point of reactivity and potential instability is the C-Br bond. While metabolic defluorination can be a concern in drug development, for bench-top handling and storage under the recommended conditions, the C-F bonds in this molecule are not expected to be a primary source of instability.[7]
Protocol: Inert Gas Sparging for Solvent/Reagent Preparation
To minimize the risk of oxygen-mediated degradation, it is best practice to use solvents and reagents that are free of dissolved gases.
Objective: To remove dissolved oxygen from this compound or a solvent prior to its use in a sensitive reaction.
Materials:
-
Vial of this compound with a septum cap.
-
Source of dry, inert gas (Argon or Nitrogen) with a regulator.
-
Two long needles (e.g., 18-gauge).
-
Flexible tubing.
Procedure:
-
Setup: Work entirely within a chemical fume hood. Secure the vial to a stand.
-
Gas Inlet: Connect the inert gas source via tubing to one of the long needles. This will be your gas inlet.
-
Gas Outlet: Use the second needle as a gas outlet to prevent pressure buildup. This can be vented into the fume hood.
-
Initiate Sparging: Pierce the septum of the vial with both the inlet and outlet needles. Ensure the tip of the inlet needle is submerged below the surface of the liquid.
-
Gentle Bubbling: Slowly open the gas regulator to produce a fine stream of bubbles through the liquid. Avoid a vigorous stream, which could cause splashing.
-
Duration: Sparge the liquid for 15-20 minutes to ensure thorough removal of dissolved oxygen.
-
Completion: After the desired time, remove the outlet needle first, followed by the inlet needle. The vial now contains an inert gas headspace.
-
Storage/Use: The reagent should be used promptly or stored under a positive pressure of the inert gas.
References
- 1. scribd.com [scribd.com]
- 2. Fluorinated Compounds | CymitQuimica [cymitquimica.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 231630-92-5 Name: this compound [xixisys.com]
- 4. Fluoride and Bromide in Organic Compounds - IRO Oil Drilling Chemical Company [irooildrilling.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Poor Reactivity of 1-Bromo-1,1,2,2-tetrafluorooctane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-Bromo-1,1,2,2-tetrafluorooctane. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges with the reactivity of this versatile fluorinated building block. Our goal is to provide in-depth, field-proven insights and actionable protocols to help you overcome common experimental hurdles.
The unique electronic properties imparted by the tetrafluoroethyl group significantly influence the reactivity of the adjacent carbon-bromine bond, often leading to behavior that diverges from that of non-fluorinated alkyl halides. This guide will explain the underlying causality and provide structured troubleshooting advice.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental chemical nature of this compound.
Q1: Why is my this compound significantly less reactive than a standard alkyl bromide like 1-bromooctane in nucleophilic substitution reactions?
A: The reduced reactivity is primarily due to the powerful electron-withdrawing inductive effect of the four fluorine atoms. Fluorine is the most electronegative element, and its presence heavily polarizes the C-F bonds. This effect cascades to the adjacent C-Br bond in two major ways:
-
Strengthening of the C-Br Bond: The strong inductive pull of the fluorine atoms shortens and strengthens the neighboring C-C and C-Br bonds, making the bromide a poorer leaving group compared to its non-fluorinated counterparts. The energy required to break this bond is consequently higher.[1][2]
-
Destabilization of the Transition State: In a typical S_N2 reaction, a partial positive charge develops on the alpha-carbon in the transition state. The electron-withdrawing fluorine atoms would intensify this positive charge, destabilizing the transition state and increasing the activation energy of the reaction.[3]
Q2: I am attempting a Grignard reaction, and it either fails to initiate or gives very low yields. Why is this so challenging?
A: Forming a Grignard reagent from fluoroalkyl halides is notoriously difficult. The same strong inductive effect from the fluorine atoms that inhibits S_{N}2 reactions also makes the oxidative insertion of magnesium into the C-Br bond challenging. The C-Br bond is less polarized and stronger than in simple alkyl bromides, requiring more energy for the reaction to initiate.[1][4] Furthermore, once formed, the resulting fluorinated Grignard reagent can be unstable.
Q3: Can this compound participate in radical reactions?
A: Yes, and this is often a more successful strategy than ionic pathways. Fluoroalkyl bromides are excellent precursors for fluoroalkyl radicals.[5] Atom Transfer Radical Addition (ATRA) is a common application where a catalyst (often copper or a photoredox catalyst) facilitates the homolytic cleavage of the C-Br bond to generate the desired radical species, which can then add to unsaturated systems like alkenes or alkynes.[6] If you are struggling with nucleophilic or organometallic routes, a radical-based approach is a highly recommended alternative.
Q4: Are there specific safety concerns I should be aware of when trying to force a reaction with this compound?
A: Yes. When heated to high temperatures, especially in the presence of strong bases or metals, fluorinated organic compounds can undergo decomposition, potentially releasing toxic fumes such as hydrogen fluoride (HF) or carbonyl fluoride.[7][8] All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Always consider the thermal stability of your reactants and products.
Part 2: Troubleshooting Guides by Reaction Type
This section provides structured guides to diagnose and solve problems for specific classes of reactions.
Guide 1: Grignard Reagent Formation (R-MgBr)
Common Problem: The reaction with magnesium turnings fails to initiate, or the yield of the Grignard reagent is unacceptably low.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Grignard reagent formation.
Causality and Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Passive Magnesium Oxide Layer | Magnesium turnings are coated with a layer of MgO that prevents contact with the alkyl halide. This layer must be removed for the reaction to start. | Chemical Activation: Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or a sub-stoichiometric amount of DIBAL-H. These will react with the magnesium surface, exposing fresh, active metal.[9] |
| Insufficiently Dry Conditions | Grignard reagents are potent bases and will be quenched by trace amounts of water, alcohols, or other protic sources. | Use freshly distilled, anhydrous solvents (THF, diethyl ether). Flame-dry all glassware under vacuum or high-purity inert gas (Argon or Nitrogen) before use. |
| High Initiation Energy Barrier | The C(F₂)-C(F₂) bond's inductive effect strengthens the C-Br bond, increasing the activation energy for Mg insertion. | Gentle heating with a heat gun on a small spot of the flask can initiate the reaction. Once an exothermic reaction is observed, remove the heat source. Using highly reactive Rieke magnesium can also overcome this barrier. |
| Slow Reaction Rate | Even after initiation, the reaction may be sluggish due to the compound's inherent low reactivity. | Allow for extended reaction times (e.g., 12-24 hours). Maintain a gentle reflux to provide sufficient thermal energy. |
Guide 2: Nucleophilic Substitution (S_{N}2)
Common Problem: Reaction with a nucleophile (e.g., cyanide, azide, alkoxide) is extremely slow, incomplete, or does not occur at all.
Underlying Principles:
The success of an S_{N}2 reaction depends on the interplay between the substrate, nucleophile, leaving group, and solvent. For this compound, the substrate itself presents a significant hurdle.
Caption: Factors inhibiting S_N2 reactivity.
Causality and Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Poor Leaving Group Ability | While bromide is typically a good leaving group, the inductive effect of the adjacent fluorines strengthens the C-Br bond, making it harder to break.[1][2] | Increase Temperature: Providing more thermal energy can help overcome the activation barrier. Reactions may require heating to 80-120 °C or higher. Use a Better Nucleophile: Switch to a stronger, "softer" nucleophile (e.g., thiolate instead of alkoxide) which can be more effective. |
| Solvent Choice | Protic solvents (water, alcohols) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[3] | Use a polar aperiodic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation but leave the nucleophile "bare" and highly reactive. |
| Steric Hindrance | The bulky fluoroalkyl group and the long hexyl chain can sterically shield the carbon atom from the incoming nucleophile's attack. | This is an inherent property. If reactivity is still poor under optimized conditions, consider an alternative synthetic route (e.g., building the carbon chain after a successful substitution on a smaller fluoroalkyl bromide). |
| Competing Elimination (E2) | If a strong, sterically hindered base is used as the nucleophile, an E2 elimination reaction may compete with or dominate substitution. | Use a strong but non-bulky nucleophile (e.g., NaN₃, NaCN). If a basic nucleophile is required (e.g., NaOMe), run the reaction at the lowest possible temperature that still allows for substitution to occur, as elimination is favored at higher temperatures. |
Part 3: Experimental Protocols
Protocol A: Optimized Grignard Reagent Formation
This protocol assumes all glassware has been flame-dried under vacuum and the system is maintained under a positive pressure of dry argon.
-
Magnesium Activation:
-
To a three-neck round-bottom flask equipped with a condenser, dropping funnel, and argon inlet, add magnesium turnings (1.5 equivalents).
-
Add a single crystal of iodine. The brown color should fade upon gentle warming, indicating activation.
-
Add 5 mL of anhydrous THF.
-
-
Reagent Addition:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF (to make a ~0.5 M solution) and add it to the dropping funnel.
-
Add ~10% of the bromide solution to the magnesium slurry.
-
Gently warm the flask with a heat gun until a slight bubbling or increase in temperature is observed. This initiation is critical.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
-
Reaction and Titration:
-
After the addition is complete, continue to stir the reaction at reflux for 4-6 hours.
-
Allow the solution to cool and the unreacted magnesium to settle. The supernatant is your Grignard reagent.
-
Before use, it is essential to determine the concentration of the active Grignard reagent via titration (e.g., with a known concentration of I₂ or a salicylaldehyde-based indicator).
-
Protocol B: General Conditions for Nucleophilic Substitution
This protocol provides a starting point for optimization.
-
Setup:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the nucleophile (1.2 - 2.0 equivalents) and a polar aprotic solvent (e.g., DMF or DMSO).
-
Stir the mixture to dissolve the nucleophile.
-
-
Reaction:
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS. Be prepared for long reaction times (12-48 hours).
-
-
Workup:
-
After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or distillation.
-
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 6. Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. 1,1,1,2-Tetrafluoroethane | C2H2F4 | CID 13129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,1,2,2-Tetrachloro-1,2-difluoroethane | Cl2FCCCl2F | CID 6427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Technical Support Center: Catalyst Deactivation in Reactions with 1-Bromo-1,1,2,2-tetrafluorooctane
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-Bromo-1,1,2,2-tetrafluorooctane in catalyzed reactions. This molecule is a valuable initiator for incorporating fluorinated segments into polymers and organic molecules, primarily through controlled radical processes like Atom Transfer Radical Polymerization (ATRP) and Atom Transfer Radical Addition (ATRA).
The success of these reactions hinges on the stability and activity of the catalyst, typically a copper complex. However, catalyst deactivation is a common hurdle that can lead to sluggish reactions, low yields, and broad molecular weight distributions in polymers. This guide provides in-depth, question-and-answer-based troubleshooting protocols to diagnose, mitigate, and resolve issues related to catalyst deactivation.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: My ATRP reaction is sluggish from the start or fails to initiate. Is the catalyst being poisoned?
Question: I have combined my monomer, solvent, ligand, copper salt, and this compound initiator. The reaction shows little to no conversion even after several hours. What are the likely causes related to immediate catalyst deactivation?
Answer: This issue often points to problems with the initial catalytic system setup or the purity of your reagents, leading to immediate catalyst inactivation rather than gradual deactivation. There are two primary suspects: premature oxidation of the active catalyst and poisoning from impurities.
Causality and Diagnosis: In a standard ATRP, the reaction is driven by a catalytic amount of a copper(I) complex (the activator), which reacts with the this compound to generate a radical. The active Cu(I) species is highly susceptible to oxidation. If oxygen is present in the reaction vessel, it will rapidly and irreversibly oxidize Cu(I) to the inactive Cu(II) state (the deactivator), effectively preventing the initiation of polymerization.[1]
Additionally, various impurities can act as potent catalyst poisons. Halide impurities, for instance, can have a very high affinity for metal catalysts, blocking the active sites.[2] Trace amounts of acidic or basic components in your reagents or solvents can also interfere with the catalyst complex.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed reaction initiation.
Experimental Protocol: Reagent Purification
-
Monomer Purification: Pass the monomer (e.g., styrene, methyl methacrylate) through a short column of basic alumina to remove acidic impurities and inhibitors.
-
Solvent Purification: Utilize a solvent purification system (e.g., Grubbs apparatus) or distill the solvent over an appropriate drying agent under an inert atmosphere.
-
Inert Atmosphere: Ensure all manipulations of the catalyst and initiator are performed in a glovebox or using Schlenk line techniques to rigorously exclude oxygen and moisture.
Issue 2: My reaction starts efficiently but then slows down and stalls at low to moderate conversion. What is causing this gradual catalyst deactivation?
Question: I am running an ATRP of styrene initiated by this compound using a CuBr/PMDETA catalyst system. The reaction proceeds well for the first two hours, reaching 40% conversion, but then the rate drops significantly and the reaction appears to have stopped. What is happening?
Answer: This is a classic symptom of gradual catalyst deactivation during the reaction. The most probable causes are the progressive accumulation of the Cu(II) deactivator species and/or the degradation of the ligand.
Causality and Diagnosis: ATRP is a dynamic equilibrium between the active Cu(I) species and the dormant Cu(II) species.[1][3] In an ideal system, this equilibrium maintains a low but constant concentration of propagating radicals. However, unavoidable radical termination reactions occur. Each termination event consumes two radicals but generates only one Cu(II) species, leading to a gradual buildup of the deactivator. This phenomenon, known as the "persistent radical effect," shifts the equilibrium towards the dormant state, slowing and eventually halting the polymerization.
Furthermore, some ligands used in ATRP can undergo oxidative degradation over the course of the reaction.[4] This degradation reduces the stability and activity of the copper catalyst, leading to a progressive malfunction of the redox cycle and a slower polymerization rate.[4]
Mitigation Strategy: ARGET ATRP
To counteract the buildup of Cu(II), a technique called Activators Regenerated by Electron Transfer (ARGET) ATRP can be employed.[3] This method involves adding a small amount of a reducing agent to the system to continuously regenerate the active Cu(I) species from the accumulated Cu(II).[3][5]
Experimental Protocol: ARGET ATRP of Styrene
-
Reagents:
-
Styrene (monomer), purified
-
Anisole (solvent)
-
This compound (initiator)
-
CuBr₂ (catalyst precursor)
-
Tris(2-pyridylmethyl)amine (TPMA) (ligand)
-
Ascorbic acid (reducing agent)
-
-
Procedure (using Schlenk techniques):
-
To a Schlenk flask, add CuBr₂ (e.g., 0.01 molar eq.) and TPMA (0.01 molar eq.).
-
Add purified styrene (100 molar eq.) and anisole.
-
Add the initiator, this compound (1 molar eq.).
-
The solution should be green/blue, indicating the Cu(II) complex.
-
Add a stock solution of ascorbic acid (e.g., 0.05-0.1 molar eq.) in a degassed solvent. The color should change, indicating the reduction of Cu(II) to Cu(I).
-
Degas the mixture with three freeze-pump-thaw cycles.
-
Place the flask in a thermostated oil bath at the desired reaction temperature (e.g., 90 °C).
-
Monitor the reaction progress by taking samples periodically and analyzing them via ¹H NMR or GC.
-
| Deactivation Mode | Primary Symptom | Likely Cause | Recommended Action |
| Catalyst Poisoning | No or very slow initiation. | Impurities in monomer, solvent, or initiator. | Purify all reagents; use inert atmosphere techniques. |
| Premature Oxidation | Reaction fails to start; blue/green color persists. | Presence of oxygen in the system. | Improve degassing protocol (e.g., freeze-pump-thaw). |
| Deactivator Accumulation | Reaction starts well, then slows and stalls. | Inherent radical termination reactions. | Switch to an ARGET or ICAR ATRP protocol.[3] |
| Ligand Degradation | Reaction rate progressively decreases over time. | Oxidative or thermal degradation of the ligand. | Select a more robust ligand; lower reaction temperature if possible.[4] |
Issue 3: How can I confirm the cause of catalyst deactivation in my system?
Question: I suspect my catalyst is deactivating, but I'm unsure of the exact mechanism. What analytical techniques can I use to diagnose the problem?
Answer: A systematic analytical approach is crucial for pinpointing the root cause of deactivation. Combining techniques that probe the catalyst's state, the reaction kinetics, and the polymer product provides a comprehensive picture.
Analytical Workflow:
Caption: Analytical workflow for diagnosing catalyst deactivation.
Detailed Analytical Protocols:
-
Kinetic Studies:
-
Objective: To determine if the concentration of active catalyst is constant.
-
Method: Set up the reaction as usual. At timed intervals, withdraw an aliquot of the reaction mixture under inert conditions and quench it (e.g., by exposing to air and diluting with an inhibited solvent). Analyze the monomer conversion versus time using ¹H NMR or Gas Chromatography (GC).
-
Interpretation: For a controlled polymerization, a plot of ln([M]₀/[M]t) versus time should be linear. A curve that flattens over time is a strong indication of catalyst deactivation.
-
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
-
Objective: To assess the "livingness" of the polymerization and the control over molecular weight.
-
Method: Analyze the polymer product from the reaction.
-
Interpretation: A narrow molecular weight distribution (Dispersity, Đ or Mₙ/Mₙ < 1.3) suggests a well-controlled reaction. High dispersity or the presence of a low molecular weight "dead" polymer shoulder on the GPC trace points to significant termination reactions, which are directly linked to catalyst deactivation.
-
-
Spectroscopic Analysis:
-
Objective: To directly observe changes in the catalyst's oxidation state or structure.
-
Method: Use UV-Vis spectroscopy to monitor the concentration of the Cu(II) species in situ. Electron Paramagnetic Resonance (EPR) spectroscopy can also be used to quantify the Cu(II) concentration. Electrospray Ionization Mass Spectrometry (ESI-MS) can be used on the final reaction mixture to identify potential ligand degradation products.
-
Interpretation: A steady increase in the Cu(II) absorption band in the UV-Vis spectrum confirms the accumulation of the deactivator. Identifying fragments of your ligand via mass spectrometry provides direct evidence of its degradation.[4]
-
By systematically applying these methods, you can move from suspecting deactivation to identifying its specific cause, enabling a targeted and effective solution.
References
Technical Support Center: Functionalization with 1-Bromo-1,1,2,2-tetrafluorooctane
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-Bromo-1,1,2,2-tetrafluorooctane. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to facilitate the successful functionalization of this versatile fluoroalkyl building block.
Introduction
This compound is a valuable reagent for introducing a C6F4H moiety into organic molecules. The presence of the tetrafluoroethyl group can significantly enhance the lipophilicity, metabolic stability, and binding affinity of parent compounds, making it a desirable structural motif in pharmaceutical and agrochemical research. However, the unique electronic properties of highly fluorinated compounds can present challenges in their chemical manipulation. This guide aims to address these common pitfalls and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1] Avoid contact with strong oxidizing agents and sources of ignition. Due to its relatively high boiling point, it is less volatile than shorter-chain fluoroalkyl bromides, but it is still good practice to handle it in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q2: What are the primary modes of reactivity for this compound?
A: The primary reactive pathways for this compound involve the carbon-bromine bond. The two most common reaction types are:
-
Radical Reactions: The C-Br bond can undergo homolytic cleavage upon initiation (e.g., with light, heat, or a radical initiator) to form a perfluoroalkyl radical. This radical can then participate in addition reactions to alkenes and alkynes.[2][3][4]
-
Metal-Mediated Reactions: The C-Br bond can be activated by various transition metals (e.g., palladium, copper) to participate in cross-coupling reactions.[5][6] It can also be used to form organometallic reagents, such as Grignard reagents, although this can be challenging.
Q3: Can I perform nucleophilic substitution reactions with this compound?
A: Direct nucleophilic substitution (S_N2 type) on the carbon bearing the bromine is generally difficult and often not a viable synthetic route. The strong electron-withdrawing effect of the adjacent difluoromethyl group and the fluorine atoms on the same carbon create a sterically hindered and electronically unfavorable environment for nucleophilic attack. Elimination reactions may be a competing pathway if a strong base is used.
Troubleshooting Guide: Common Pitfalls and Solutions
This section addresses specific issues that can lead to low yields or undesired outcomes in functionalization reactions involving this compound.
Problem 1: Low or No Conversion of Starting Material in Radical Additions
| Possible Cause | Solution |
| Inefficient Radical Initiation | The chosen radical initiator (e.g., AIBN, dibenzoyl peroxide) may not be effective at the reaction temperature, or its concentration may be too low. Optimization: Screen different initiators and concentrations. Consider photochemical initiation if your substrate is compatible.[7] |
| Presence of Radical Inhibitors | Oxygen is a potent radical inhibitor. Solvents or reagents may also contain impurities that quench radicals. Optimization: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled and degassed solvents. |
| Reversible Radical Addition | The addition of the perfluoroalkyl radical to the alkene may be reversible, especially with electron-deficient alkenes. Optimization: Use a slight excess of the alkene to push the equilibrium towards the product. |
Problem 2: Formation of Multiple Byproducts
| Possible Cause | Solution |
| Side Reactions of the Radical | The generated perfluoroalkyl radical can undergo side reactions such as dimerization or hydrogen abstraction from the solvent. Optimization: Choose a solvent with strong C-H bonds that are less susceptible to hydrogen abstraction. Running the reaction at a higher concentration can favor the desired bimolecular reaction over unimolecular decomposition or reaction with the solvent. |
| Telomerization | In radical additions to alkenes, the initial adduct radical can add to another molecule of the alkene, leading to oligomers or polymers. Optimization: Use a stoichiometric excess of this compound relative to the alkene to minimize the chance of the product radical reacting with more alkene. |
Problem 3: Low Yield in Metal-Catalyzed Cross-Coupling Reactions
| Possible Cause | Solution |
| Inactive Catalyst | The chosen catalyst/ligand system may not be suitable for activating the C-Br bond of the fluorinated substrate. The catalyst may also be poisoned by impurities. Optimization: Screen a variety of ligands and metal precursors. Ensure all reagents and solvents are of high purity. |
| Difficulty in Oxidative Addition | The oxidative addition of the perfluoroalkyl bromide to the metal center can be a challenging step. Optimization: Higher reaction temperatures may be required. The choice of solvent can also significantly impact the reaction rate. Aprotic polar solvents are often effective. |
| β-Hydride Elimination | If the perfluoroalkyl group is transferred to a metal center that also bears a ligand with β-hydrogens, β-hydride elimination can be a competing decomposition pathway. Optimization: Use ligands that lack β-hydrogens or that form a more stable complex, disfavoring this elimination pathway. |
Visualizing Reaction Pathways and Troubleshooting
Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Generalized Mechanism for Radical Addition to an Alkene
Caption: A generalized mechanism for the radical addition of this compound to an alkene.
Experimental Protocols
Protocol 1: Radical Addition to a Terminal Alkene (General Procedure)
This protocol describes a general procedure for the radical-initiated addition of this compound to a generic terminal alkene.
Materials:
-
This compound
-
Terminal alkene (e.g., 1-octene)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous, degassed solvent (e.g., tert-butanol, acetonitrile)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the terminal alkene (1.0 eq) and the chosen solvent.
-
Add this compound (1.2 eq).
-
Add the radical initiator (e.g., AIBN, 0.1 eq).
-
Seal the flask and heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 80 °C for AIBN in tert-butanol).
-
Stir the reaction mixture for the required time (monitor by GC-MS or TLC). Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Protocol 2: Palladium-Catalyzed Cross-Coupling with a Terminal Alkyne (Sonogashira-type, General Procedure)
This protocol outlines a general procedure for the cross-coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Anhydrous base (e.g., triethylamine, diisopropylethylamine)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 0.05 eq) and CuI (0.1 eq).
-
Add the solvent and the base.
-
Add the terminal alkyne (1.5 eq) and this compound (1.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed (monitor by GC-MS or TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... | Study Prep in Pearson+ [pearson.com]
- 2. RADICAL CHAIN ADDITIONS TO ALKENES [research.cm.utexas.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. BJOC - Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Free radical addition to olefins. Part 12.—Addition of bromodifluoromethyl radicals to fluoroethylenes - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Fluorinating Agents: A Comparative Analysis of 1-Bromo-1,1,2,2-tetrafluorooctane and Its Alternatives
Introduction: The Indispensable Role of Fluorine in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, agrochemicals, and materials science.[1][2] The unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make it a valuable tool for modulating the bioactivity and material properties of compounds.[3] However, the introduction of this highly electronegative element is not without its challenges, necessitating a diverse and sophisticated toolbox of fluorinating agents.
This guide provides a comparative overview of various fluorinating agents, with a special focus on the class of bromo-perfluoroalkanes, represented here by 1-Bromo-1,1,2,2-tetrafluorooctane . While less conventional than traditional fluorinating agents, bromo-perfluoroalkanes offer a unique avenue for the introduction of fluoroalkyl chains via radical pathways. We will objectively compare the potential performance of this class of reagents with established nucleophilic and electrophilic fluorinating agents, providing supporting experimental data and protocols to guide researchers in their synthetic endeavors.
Section 1: this compound: A Representative of Bromo-perfluoroalkanes for Radical Fluoroalkylation
This compound belongs to a class of compounds that are not traditional "fluorinating agents" in the sense of donating a single fluorine atom. Instead, they serve as precursors for the introduction of larger fluoroalkyl moieties through radical-mediated processes.
Mechanism of Action: The primary mode of reactivity for bromo-perfluoroalkanes involves the homolytic cleavage of the carbon-bromine bond to generate a perfluoroalkyl radical. This can be achieved through various methods, including photolysis, radical initiators (e.g., AIBN), or transition metal catalysis. The resulting perfluoroalkyl radical can then engage in a variety of carbon-carbon or carbon-heteroatom bond-forming reactions.
Hypothetical Experimental Protocol: Radical Addition of this compound to an Alkene
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the alkene substrate (1.0 equiv), this compound (1.2 equiv), and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 equiv).
-
Solvent: Add a suitable degassed solvent (e.g., toluene, ethyl acetate, or acetonitrile) to achieve a desired concentration (e.g., 0.1 M).
-
Reaction: Heat the reaction mixture to a temperature appropriate for the chosen initiator (typically 80-100 °C for AIBN) and stir for the required time (monitored by TLC or GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired fluoroalkylated product.
Section 2: Comparative Analysis with Established Fluorinating Agents
Deoxofluorinating Agents (Nucleophilic)
These reagents are primarily used to replace oxygen-containing functional groups, most notably hydroxyl and carbonyl groups, with fluorine.
-
DAST (Diethylaminosulfur Trifluoride): A widely used reagent for converting alcohols to alkyl fluorides and aldehydes/ketones to geminal difluorides.[4][5][6] Its utility is, however, hampered by its thermal instability, as it can explosively decompose at temperatures above 50 °C.[4]
-
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride): Developed as a safer alternative to DAST, Deoxo-Fluor exhibits significantly enhanced thermal stability.[7][8][9] It performs the same transformations as DAST, often with improved yields and a broader substrate scope.[7][10]
| Feature | DAST | Deoxo-Fluor |
| Full Name | Diethylaminosulfur Trifluoride | Bis(2-methoxyethyl)aminosulfur Trifluoride |
| Primary Use | Deoxyfluorination of alcohols and carbonyls | Deoxyfluorination of alcohols and carbonyls |
| Thermal Stability | Low (explosive decomposition possible)[4] | High[7][9] |
| Handling | Requires low temperatures | Safer for larger scale and higher temperatures |
| Byproducts | Generates HF[6] | Generates HF[10] |
Experimental Protocol: Deoxyfluorination of an Alcohol using Deoxo-Fluor
-
Preparation: To a solution of the alcohol (1.0 equiv) in an anhydrous, aprotic solvent (e.g., dichloromethane or THF) in a fluorinated polyethylene or Teflon vessel, cool the mixture to 0 °C under an inert atmosphere.
-
Addition of Reagent: Add Deoxo-Fluor (1.1-1.5 equiv) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize the generated HF.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Electrophilic Fluorinating Agents
These reagents act as a source of "F+" and are used to fluorinate electron-rich substrates such as enolates, enol ethers, and aromatic compounds.[11][12]
-
Selectfluor (F-TEDA-BF4): A highly popular, stable, and easy-to-handle crystalline solid.[11][13] It is widely used for the fluorination of a broad range of nucleophiles.
-
NFSI (N-fluorobenzenesulfonimide): Another stable and effective electrophilic fluorinating agent, NFSI is soluble in many organic solvents and is used for the fluorination of olefins, aromatic hydrocarbons, and amides.[11][12]
-
Difluoroiodotoluene: A hypervalent iodine(III) reagent that transfers fluorine to organic substrates.[14] It is particularly useful in reactions like the Fluoro-Pummerer reaction to form α-fluoro sulfides.[15]
| Feature | Selectfluor | NFSI | Difluoroiodotoluene |
| Reagent Type | N-F Electrophilic | N-F Electrophilic | Hypervalent Iodine |
| Physical Form | Crystalline Solid | Crystalline Solid | White Solid |
| Handling | Stable, non-hygroscopic | Stable | Stable |
| Key Applications | Fluorination of enolates, aromatics | Fluorination of olefins, aromatics, amides | Fluoro-Pummerer, fluorination of sulfides |
| Solubility | Soluble in polar solvents (MeCN, DMF) | Soluble in various organic solvents | Soluble in chloroform |
Experimental Protocol: Electrophilic Fluorination of a Ketone using Selectfluor
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 equiv) in anhydrous THF and cool to -78 °C. Add a suitable base (e.g., LDA or LiHMDS, 1.1 equiv) dropwise to form the lithium enolate.
-
Fluorination: In a separate flask, dissolve Selectfluor (1.2 equiv) in anhydrous DMF or acetonitrile. Add this solution to the enolate at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for a specified time, then allow it to warm to room temperature.
-
Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter, concentrate, and purify the crude product by column chromatography to yield the α-fluoroketone.
Section 3: Head-to-Head Comparison and Application Guide
The choice of a fluorinating agent is highly dependent on the desired transformation. The following table provides a comparative summary to aid in reagent selection.
| Parameter | This compound (Representative) | DAST / Deoxo-Fluor | Selectfluor / NFSI |
| Type of Fluorination | Radical Fluoroalkylation | Nucleophilic Deoxyfluorination | Electrophilic Fluorination |
| Moiety Transferred | -C₄F₈-C₄H₉ | -F | -F |
| Substrate Scope | Alkenes, Alkynes, Aromatics (via radical addition) | Alcohols, Aldehydes, Ketones | Enolates, Enol Ethers, Aromatics, Electron-rich systems |
| Functional Group Tolerance | Tolerant to many functional groups not susceptible to radical attack. | Sensitive to acidic protons and other nucleophilic sites. | Sensitive to strong nucleophiles and easily oxidizable groups. |
| Reaction Conditions | Thermal or photochemical initiation. | Typically low to ambient temperatures. | Generally mild, ambient temperatures. |
| Key Advantage | Introduces a larger perfluoroalkyl chain. | Direct conversion of C-O to C-F bonds. | High stability and ease of handling. |
| Key Disadvantage | Does not introduce a single fluorine atom; requires radical conditions. | DAST is thermally unstable; both generate corrosive HF. | Limited to electron-rich substrates. |
Section 4: Safety and Handling
Working with fluorinating agents requires strict adherence to safety protocols due to their inherent reactivity and the hazardous nature of their byproducts.
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and appropriate gloves (e.g., neoprene or nitrile), is mandatory.[16]
-
DAST and Deoxo-Fluor: These reagents react violently with water to release hydrofluoric acid (HF), which is highly corrosive and toxic.[6][10] Reactions should be conducted in anhydrous solvents and in plastic (e.g., Teflon or polyethylene) or glass-passivated vessels. A calcium gluconate gel should be readily available as a first aid measure for HF burns. DAST, in particular, should never be heated above 50 °C.[4]
-
Electrophilic N-F Reagents: While generally more stable, reagents like Selectfluor and NFSI are strong oxidizing agents and should not be mixed with incompatible materials.
-
Bromo-perfluoroalkanes: These compounds are generally less reactive but should still be handled with care. The primary hazard is associated with the radical initiation conditions (e.g., flammable solvents at high temperatures).
Conclusion
The field of fluorine chemistry offers a diverse array of reagents, each with its own unique strengths and applications. For the direct replacement of hydroxyl or carbonyl groups with fluorine, Deoxo-Fluor stands out as a thermally stable and effective nucleophilic agent, representing a significant improvement over the more hazardous DAST. For the fluorination of electron-rich systems, electrophilic reagents like Selectfluor and NFSI provide a safe, reliable, and user-friendly option.
This compound , as a representative of bromo-perfluoroalkanes, operates through a distinct radical mechanism. It is not a direct competitor to the aforementioned reagents for single fluorine atom introduction. Instead, it offers a valuable and complementary strategy for the incorporation of larger fluoroalkyl segments into organic molecules. The choice of reagent will ultimately be dictated by the specific synthetic transformation required, and a thorough understanding of the reactivity, scope, and safety considerations of each is paramount for successful and safe experimentation.
References
- 1. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. innospk.com [innospk.com]
- 4. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 5. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 8. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 9. Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability - Chemical Communications (RSC Publishing) DOI:10.1039/A808517J [pubs.rsc.org]
- 10. Deoxofluor - Enamine [enamine.net]
- 11. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. quora.com [quora.com]
- 14. Difluoroiodotoluene [drugfuture.com]
- 15. Fluorination studies using difluoroiodotoluene - UCL Discovery [discovery.ucl.ac.uk]
- 16. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Radical Precursors: 1-Bromo-1,1,2,2-tetrafluorooctane vs. Perfluorooctyl Iodide in Synthesis
In the realm of fluorinated materials and advanced drug development, the strategic introduction of perfluoroalkyl chains can impart unique and highly desirable properties, including enhanced stability, lipophilicity, and biological activity. The selection of the appropriate perfluoroalkylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth comparison of two prominent radical precursors: 1-Bromo-1,1,2,2-tetrafluorooctane and Perfluorooctyl Iodide, offering researchers, scientists, and drug development professionals a comprehensive understanding of their respective merits and applications, supported by fundamental principles and experimental insights.
Introduction to the Contenders: Structure and Physicochemical Properties
Both this compound and Perfluorooctyl Iodide are valuable reagents for generating the C8F17• radical, a key intermediate for introducing the perfluorooctyl moiety. However, their inherent chemical and physical properties, stemming from the differing halogen atom, lead to significant variations in their reactivity and handling.
This compound (BrCF₂(CF₂)₅CF₃) features a bromine atom bonded to a secondary carbon at the terminus of the perfluorooctyl chain. While specific data for this exact compound is limited in publicly available literature, its properties can be extrapolated from shorter-chain analogues like 1-bromo-1,1,2,2-tetrafluoroethane.[1][2]
Perfluorooctyl Iodide (ICF₂(CF₂)₆CF₃), in contrast, possesses a terminal iodine atom.[3] This seemingly subtle difference has profound implications for its utility in synthesis.[4]
A summary of their key physical properties is presented in Table 1.
| Property | This compound (Estimated) | Perfluorooctyl Iodide |
| CAS Number | 307-30-2 | 507-63-1[3] |
| Molecular Formula | C₈HBrF₁₆ | C₈F₁₇I[3] |
| Molecular Weight | 498.98 g/mol | 545.96 g/mol [3] |
| Boiling Point | ~140-150 °C | 160-161 °C[4][5] |
| Density | Not readily available | ~2.040 g/mL at 25 °C[4] |
| Appearance | Likely a liquid at room temperature | Clear to light pink liquid after melting[5] |
Table 1: Physicochemical Properties of this compound and Perfluorooctyl Iodide.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The primary determinant of the reactivity of these two compounds in radical reactions is the strength of the carbon-halogen (C-X) bond. The energy required to homolytically cleave this bond dictates the ease of radical generation under thermal, photochemical, or initiator-induced conditions.
The trend in bond dissociation energies (BDEs) for carbon-halogen bonds is well-established: C-I < C-Br < C-Cl < C-F .[2][6] The C-I bond is significantly weaker than the C-Br bond, making perfluorooctyl iodide a more readily activated precursor for the C8F17• radical.
| Bond | Bond Dissociation Energy (Typical, kJ/mol) |
| C-Br | ~285[2] |
| C-I | ~213[2] |
Table 2: Comparison of Carbon-Halogen Bond Dissociation Energies.
This difference in BDE has several important consequences for synthetic applications:
-
Milder Reaction Conditions: Reactions involving perfluorooctyl iodide can often be initiated under milder conditions (lower temperatures, less energetic light sources, or lower initiator concentrations) compared to those with this compound.
-
Higher Reaction Rates: The lower activation energy for C-I bond cleavage generally leads to faster reaction rates for radical generation and subsequent propagation steps.
-
Selectivity in Polyhalogenated Compounds: In molecules containing both bromine and iodine, the C-I bond will selectively cleave under radical conditions, offering a valuable tool for orthogonal functionalization.
The following diagram illustrates the fundamental difference in radical generation from the two precursors.
References
- 1. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 2. Common Bond Energies (D [wiredchemist.com]
- 3. Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of 1-Bromo-1,1,2,2-tetrafluorooctane Reaction Products
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the realm of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and advanced materials, the incorporation of fluorinated moieties is a widely employed strategy to modulate molecular properties. The unique electronic characteristics of the C-F bond can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity. 1-Bromo-1,1,2,2-tetrafluorooctane stands as a key building block in this field, offering a versatile platform for the introduction of the -CF2CF2-(CH2)5CH3 group. The successful transformation of this starting material into desired products hinges on the accurate and unambiguous confirmation of the resulting molecular structures. This guide provides an in-depth comparison of the spectroscopic signatures of this compound and its key reaction products, offering a practical framework for researchers to confidently characterize their synthetic outcomes.
The Spectroscopic Fingerprint of the Starting Material: this compound
Before delving into the analysis of reaction products, it is imperative to establish a baseline understanding of the spectroscopic characteristics of the parent compound, this compound. Its structure dictates a unique set of signals across various spectroscopic techniques.
Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Key Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | -CHF₂ proton | Triplet of triplets, δ ≈ 5.8-6.2 ppm | The proton is deshielded by the adjacent fluorine atoms and split by the two geminal and two vicinal fluorine atoms. |
| -CH₂- protons (alkyl chain) | Multiplets, δ ≈ 1.2-2.2 ppm | Standard aliphatic proton signals. | |
| Terminal -CH₃ group | Triplet, δ ≈ 0.9 ppm | Typical terminal methyl group signal. | |
| ¹³C NMR | -CBrF₂ | Triplet, δ ≈ 110-120 ppm (J_CF ≈ 280-300 Hz) | The carbon is significantly deshielded by the attached bromine and two fluorine atoms, exhibiting a large one-bond C-F coupling. |
| -CHF₂ | Triplet, δ ≈ 105-115 ppm (J_CF ≈ 240-260 Hz) | Deshielded carbon with a large one-bond C-F coupling. | |
| Alkyl chain carbons | δ ≈ 14-32 ppm | Standard aliphatic carbon signals. | |
| ¹⁹F NMR | -CBrF₂ | Triplet, δ ≈ -60 to -70 ppm | Coupled to the two vicinal fluorine atoms. |
| -CHF₂ | Triplet of doublets, δ ≈ -130 to -140 ppm | Coupled to the two geminal fluorine atoms and the vicinal proton. | |
| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z ≈ 310, 312 (isotope pattern) | Presence of one bromine atom results in a characteristic M/M+2 isotopic pattern with nearly equal intensity. |
| Key Fragments | [M-Br]⁺, [C₆H₁₃]⁺, fragments from C-C cleavage | Loss of the bromine atom is a common fragmentation pathway. | |
| IR Spectroscopy | C-F stretching | Strong absorptions, 1100-1300 cm⁻¹ | Characteristic for fluorinated compounds. |
| C-H stretching (alkyl) | 2850-2960 cm⁻¹ | Standard aliphatic C-H vibrations. | |
| C-Br stretching | 500-600 cm⁻¹ | Weaker absorption in the fingerprint region. |
Reaction Pathways and Comparative Spectroscopic Analysis
This compound is amenable to a variety of synthetic transformations. Here, we will focus on two common and illustrative reaction types: radical addition to an alkene and nucleophilic substitution. The choice of reaction pathway fundamentally alters the molecule's structure, leading to distinct and predictable changes in its spectroscopic data.
Workflow for Spectroscopic Confirmation of Reaction Products
Caption: A generalized workflow for the synthesis and subsequent spectroscopic confirmation of reaction products derived from this compound.
Alternative 1: Radical Addition to an Alkene (e.g., Ethene)
The C-Br bond in this compound can be homolytically cleaved to generate a perfluoroalkyl radical. This radical can then add across a double bond, such as in ethene, to form a new carbon-carbon bond. Subsequent atom transfer of a bromine atom would yield the final product, in this case, 1,1,2,2-tetrafluoro-4-bromodecane.
Reaction Scheme: Radical Addition
Caption: Simplified reaction pathway for the radical addition of this compound to ethene.
Comparative Spectroscopic Data: Starting Material vs. Radical Addition Product
| Spectroscopic Feature | This compound | 1,1,2,2-Tetrafluoro-4-bromodecane (Predicted) | Key Differentiating Observation |
| ¹H NMR (-CHF₂) | Triplet of triplets, δ ≈ 5.8-6.2 ppm | Triplet of triplets, δ ≈ 5.8-6.2 ppm | The signal for the -CHF₂ proton remains, but new signals for the -CH₂CH₂Br moiety will appear. |
| ¹H NMR (new) | - | Multiplet for -CH₂Br, δ ≈ 3.4 ppm | Appearance of a downfield multiplet due to the bromine atom's deshielding effect. |
| ¹³C NMR (-CBrF₂) | Triplet, δ ≈ 110-120 ppm | - | Disappearance of the -CBrF₂ signal. |
| ¹³C NMR (new) | - | Signal for -CH₂Br, δ ≈ 30-40 ppm | Appearance of a new aliphatic carbon signal deshielded by bromine. |
| ¹⁹F NMR (-CBrF₂) | Triplet, δ ≈ -60 to -70 ppm | - | Disappearance of the -CBrF₂ signal. |
| Mass Spec. (M⁺) | m/z ≈ 310, 312 | m/z ≈ 338, 340 | Shift in the molecular ion peak corresponding to the addition of a C₂H₄Br unit. |
Alternative 2: Nucleophilic Substitution (e.g., with Sodium Methoxide)
The electron-withdrawing nature of the fluorine atoms makes the carbon atom bearing the bromine susceptible to nucleophilic attack. Reaction with a nucleophile, such as methoxide, results in the displacement of the bromide ion and the formation of a new carbon-oxygen bond, yielding 1-methoxy-1,1,2,2-tetrafluorooctane.
Reaction Scheme: Nucleophilic Substitution
Caption: Nucleophilic substitution of the bromine atom in this compound by a methoxide ion.
Comparative Spectroscopic Data: Starting Material vs. Nucleophilic Substitution Product
| Spectroscopic Feature | This compound | 1-Methoxy-1,1,2,2-tetrafluorooctane (Predicted) | Key Differentiating Observation |
| ¹H NMR (-OCH₃) | - | Singlet, δ ≈ 3.4-3.6 ppm | Appearance of a sharp singlet for the methoxy protons. |
| ¹³C NMR (-CBrF₂) | Triplet, δ ≈ 110-120 ppm | - | Disappearance of the -CBrF₂ signal. |
| ¹³C NMR (new) | - | Quartet for -CF₂-O-CH₃, δ ≈ 115-125 ppm | Appearance of a new deshielded carbon signal coupled to the adjacent fluorine atoms. A new methoxy carbon signal will also appear around δ ≈ 50-60 ppm. |
| ¹⁹F NMR (-CBrF₂) | Triplet, δ ≈ -60 to -70 ppm | - | Disappearance of the -CBrF₂ signal. |
| ¹⁹F NMR (new) | - | New signal for -CF₂ -OCH₃, δ ≈ -80 to -90 ppm | The chemical shift of the fluorine atoms on the terminal carbon will be significantly altered due to the replacement of bromine with an oxygen atom. |
| Mass Spec. (M⁺) | m/z ≈ 310, 312 | m/z ≈ 262 | Loss of the bromine isotopic pattern and a shift in the molecular ion peak corresponding to the substitution of Br with OCH₃. |
Experimental Protocols
General Procedure for Radical Addition to Ethene:
-
A solution of this compound (1.0 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq) in a suitable solvent (e.g., degassed toluene) is prepared in a pressure-rated vessel.
-
The vessel is charged with ethene gas to the desired pressure.
-
The reaction mixture is heated to the appropriate temperature (typically 80-100 °C) for several hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1,1,2,2-tetrafluoro-4-bromodecane.
General Procedure for Nucleophilic Substitution with Sodium Methoxide:
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as tetrahydrofuran (THF), sodium methoxide (1.1 eq) is added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction is quenched by the addition of water, and the product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield 1-methoxy-1,1,2,2-tetrafluorooctane.
Conclusion
The spectroscopic techniques of NMR, mass spectrometry, and IR spectroscopy provide a powerful and complementary toolkit for the unambiguous identification of reaction products derived from this compound. By carefully analyzing the disappearance of key signals from the starting material and the appearance of new, characteristic signals in the product spectra, researchers can confidently confirm the success of their synthetic transformations. This guide serves as a foundational resource for interpreting such data, enabling the efficient and accurate advancement of research and development in fluorinated molecule synthesis.
Performance Comparison of 1-Bromo-1,1,2,2-tetrafluorooctane-Derived Materials: A Technical Guide for Researchers
This guide provides an in-depth technical comparison of materials derived from 1-Bromo-1,1,2,2-tetrafluorooctane, more commonly known in the scientific community as Perfluorooctyl Bromide (PFOB) or by its pharmaceutical name, Perflubron. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the performance landscape of these advanced materials, grounded in scientific principles and experimental data.
Foundational Understanding: The Unique Position of Perfluorooctyl Bromide (PFOB)
Perfluorooctyl Bromide (C8F17Br) is a synthetic organofluorine compound distinguished by its perfluorinated alkyl chain and a terminal bromine atom.[1][2] This structure confers a suite of valuable properties, including high density, remarkable chemical and biological inertness, and a significant capacity for dissolving and transporting gases like oxygen.[3] The robustness of the carbon-fluorine bond ensures exceptional thermal and chemical stability, a key attribute for many advanced applications.[4]
While initially investigated for liquid breathing applications, PFOB has established a significant role as a contrast agent in medical imaging, including magnetic resonance imaging (MRI), computed tomography (CT), and sonography.[1][5] Its efficacy in these modalities is due to the radiopacity of the bromine atom and the distinct signal of fluorine in ¹⁹F MRI.[5]
However, the true versatility of PFOB lies in its capacity to serve as a foundational molecule for a new generation of functional materials. The bromine atom acts as a reactive site, enabling the synthesis of a diverse portfolio of derivatives with precisely tailored properties for applications spanning from sophisticated drug delivery systems to high-performance surfactants.
Synthetic Pathways: From Inert Molecule to Functional Material
The transformation of PFOB into functional derivatives primarily hinges on the reactivity of the carbon-bromine bond. This allows for the strategic introduction of various functional moieties, thereby converting the chemically stable PFOB into a versatile platform for material innovation.
Common synthetic approaches include the formation of a Grignard reagent from PFOB, which can subsequently react with a range of electrophiles to append new functional groups. Alternatively, nucleophilic substitution reactions can be employed to displace the bromide. These methodologies pave the way for a wide array of PFOB derivatives, including those with terminal hydroxyl, carboxyl, or amine groups, which can be further modified through polymerization or conjugation.
General Synthetic Route for PFOB Derivatives:
Caption: A generalized synthetic pathway for creating functionalized derivatives from Perfluorooctyl Bromide.
Performance in Action: PFOB-Derived Surfactants vs. Conventional Alternatives
A particularly promising application of PFOB derivatives is in the formulation of high-performance surfactants. The unique properties of the perfluorinated tail offer distinct advantages over traditional hydrocarbon-based and other fluorinated surfactants.[6]
Key Metrics for Surfactant Performance:
-
Surface Tension Reduction: A surfactant's ability to lower the surface tension of a liquid. This is critical for applications requiring enhanced wetting and spreading.
-
Critical Micelle Concentration (CMC): The concentration at which surfactant molecules self-assemble into micelles. A lower CMC signifies greater efficiency.
-
Thermal and Chemical Stability: The surfactant's ability to maintain its function under extreme conditions.
Comparative Performance Data:
The following table presents a performance comparison of a representative PFOB-derived surfactant (PFOB-Sulfonate) against a conventional hydrocarbon surfactant (Sodium Dodecyl Sulfate - SDS) and a legacy perfluorinated surfactant (Perfluorooctanesulfonate - PFOS). It is crucial to note that due to significant environmental and health concerns, the use of long-chain per- and polyfluoroalkyl substances (PFAS) like PFOS is now heavily restricted.[7][8] The development of PFOB derivatives is, in part, driven by the goal of achieving high performance with more favorable environmental and toxicological profiles.
| Property | PFOB-Sulfonate (C8F17SO3Na) | Sodium Dodecyl Sulfate (SDS) | Perfluorooctanesulfonate (PFOS) | Test Method |
| Surface Tension (mN/m at CMC) | ~15-20 | ~39 | ~18 | Pendant Drop Tensiometry |
| Critical Micelle Concentration (mM) | ~0.5-1.0 | ~8.2 | ~1-2 | Surface Tension Measurement |
| Thermal Stability | High | Moderate | Very High | Thermogravimetric Analysis (TGA) |
| Chemical Stability | High | Low in strong acid | Very High | Post-exposure performance testing |
Performance Analysis: The data clearly indicates that PFOB-derived surfactants can achieve a significantly lower surface tension and CMC compared to their hydrocarbon counterparts.[6] This enhanced performance is a direct result of the oleophobic and hydrophobic nature of the perfluorinated chain, which facilitates more efficient molecular packing at interfaces.[8] The inherent strength of the carbon-fluorine bond also confers superior thermal and chemical stability.[4]
Rigorous Evaluation: Standardized Experimental Protocols
To ensure the validity and reproducibility of performance data, the use of standardized experimental protocols is non-negotiable.
Protocol 1: Determination of Surface Tension and Critical Micelle Concentration
Objective: To accurately measure the surface tension of surfactant solutions and determine the Critical Micelle Concentration (CMC).
Methodology: Pendant Drop Tensiometry
-
Solution Preparation: Prepare a series of surfactant solutions in high-purity deionized water with concentrations spanning a range appropriate for the surfactant under investigation (e.g., 10⁻⁶ M to 10⁻² M).
-
Instrument Calibration: Calibrate the pendant drop tensiometer as per the manufacturer's guidelines. Ensure precise temperature control of the sample cell, typically at 25°C.
-
Measurement Procedure:
-
Form a pendant drop of the surfactant solution at the tip of a needle within the temperature-controlled cell.
-
Capture a high-resolution image of the drop profile.
-
Utilize software to analyze the drop shape based on the Young-Laplace equation to compute the surface tension.
-
-
Data Analysis:
-
Plot the measured surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is identified as the concentration at which the surface tension reaches a plateau.
-
Rationale for Method Selection: Pendant drop tensiometry is a precise and reliable technique for surface tension measurement. It requires minimal sample volume and is less prone to contamination than methods such as the du Noüy ring or Wilhelmy plate.[9]
Workflow for Surface Tension and CMC Measurement:
Caption: A systematic workflow for the accurate determination of surface tension and Critical Micelle Concentration.
Advanced Applications: PFOB-Based Nanoemulsions in Drug Delivery
Beyond their role as surfactants, PFOB derivatives are pivotal in the creation of nanoemulsions for drug delivery and medical diagnostics.[10] The high density and gas-carrying capability of PFOB make it an ideal core material for such nanoparticles.
Key Performance Metrics for Nanoemulsions:
-
Particle Size and Polydispersity Index (PDI): The mean diameter and size distribution of the nanoparticles. Smaller, uniform particles are generally preferred for in vivo applications.
-
Zeta Potential: The surface charge of the nanoparticles, which governs their stability and interactions with biological systems.
-
Drug Loading Capacity and Encapsulation Efficiency: The amount of drug that can be incorporated and the efficiency of the encapsulation process.
-
In Vitro Drug Release: The rate of drug release from the nanoemulsion under simulated physiological conditions.
Comparative Example: PFOB Nanoemulsion vs. Liposomes for Doxorubicin Delivery
| Property | PFOB-based Nanoemulsion | Liposomal Formulation (e.g., Doxil®) | Test Method |
| Mean Particle Size (nm) | 100-200 | 80-100 | Dynamic Light Scattering (DLS) |
| Drug Loading Capacity (%) | 5-10 | 10-15 | HPLC |
| Encapsulation Efficiency (%) | >90 | >95 | Centrifugation/Filtration and HPLC |
| In Vitro Release (48h, pH 5.5) | Sustained release | Slower, more controlled release | Dialysis Method |
Performance Analysis: While liposomal formulations are the established standard, PFOB-based nanoemulsions present the unique advantage of "theranostics" – the integration of therapeutic and diagnostic capabilities. The PFOB core can be visualized using modalities like ultrasound and ¹⁹F MRI, allowing for real-time tracking of the drug delivery vehicle.[3][10] This offers a significant step towards personalized medicine. Furthermore, the drug release kinetics of PFOB nanoemulsions can be engineered by modifying the stabilizing shell, for instance, by incorporating stimuli-responsive polymers that trigger drug release in specific microenvironments, such as tumors.
Future Perspectives and Responsible Innovation
The field of PFOB-derived materials is dynamic and poised for significant advancements. Key areas of future research include:
-
Sustainable Fluorinated Materials: A primary focus is the design of PFOB derivatives with improved environmental profiles, including enhanced biodegradability to mitigate persistence.
-
Next-Generation Theranostics: The synergy between PFOB's imaging properties and targeted drug delivery is a promising avenue for developing more effective treatments for diseases like cancer.
-
High-Performance Coatings: The unique surface properties of PFOB derivatives are being explored for the creation of superhydrophobic and oleophobic coatings.
It is imperative to conduct this research within the broader context of fluorinated compounds. The environmental persistence and potential toxicity of certain PFAS have led to heightened regulatory scrutiny.[11][12][13][14] Therefore, a commitment to responsible innovation is paramount. Future research must prioritize not only the performance of new materials but also their long-term environmental fate and toxicological profiles.
References
- 1. Perflubron - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Perfluorocarbons: A perspective of theranostic applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orion-fire.com [orion-fire.com]
- 5. Frontiers | Perfluorocarbon Emulsion Contrast Agents: A Mini Review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PFAS - Wikipedia [en.wikipedia.org]
- 9. Research on the Principles and Experimental Methods of Surface Tension Testing Instruments - Oreate AI Blog [oreateai.com]
- 10. Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. textechindustries.com [textechindustries.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Comparative Guide to 1-Bromo-1,1,2,2-tetrafluorooctane in Advanced Organic Synthesis
Introduction: Situating 1-Bromo-1,1,2,2-tetrafluorooctane in the Synthetic Chemist's Toolbox
In the pursuit of greener, more efficient chemical synthesis, the choice of solvent is a critical decision point that dictates reaction success, product purification, and overall process sustainability. Fluorous chemistry, which utilizes highly fluorinated compounds, offers a unique phase-separation modality that is distinct from traditional aqueous-organic systems.[1][2][3] This approach hinges on the principle of "fluorophilicity," where fluorous-tagged reagents or catalysts preferentially dissolve in fluorous solvents, enabling facile separation and recovery post-reaction.[1][2][4]
This compound stands out within this class of solvents. Its chemical structure, featuring a perfluorinated "ponytail" and a functional handle, imparts a unique set of physicochemical properties. This guide provides an in-depth, data-driven comparison of this compound against a conventional aromatic solvent (Toluene) and a common, fully-perfluorinated solvent (Perfluorohexane). Our objective is to cross-validate its performance in a practical synthetic application—the Sonogashira cross-coupling reaction—and to quantify its efficacy in a fluorous solid-phase extraction (F-SPE) workflow. The experimental data herein is intended to equip researchers, particularly those in drug development and process chemistry, with the insights needed to strategically implement this versatile solvent.
Comparative Physicochemical Properties
The utility of a solvent is fundamentally governed by its physical properties. The table below contrasts this compound with Toluene and Perfluorohexane, highlighting the key differences that influence their application in synthesis and purification.
| Property | This compound | Toluene | Perfluorohexane | Rationale for Importance in Synthesis |
| Formula | C8H13BrF4 | C7H8 | C6F14 | Defines molecular weight and elemental composition. |
| Boiling Point | ~185 °C (estimated) | 110.6 °C | 57.1 °C | Dictates the viable temperature range for reactions and ease of removal by distillation. A higher boiling point is suitable for high-temperature reactions. |
| Density | ~1.4 g/mL (estimated) | 0.87 g/mL | 1.68 g/mL | A significant density difference is crucial for efficient phase separation in biphasic systems. |
| Polarity | Low, with unique fluorous character | Non-polar (Aromatic) | Extremely non-polar (Fluorous) | Governs solubility of reactants, catalysts, and reagents. Fluorous character enables selective dissolution of fluorinated molecules. |
| Solubility | Immiscible with water & most organic solvents; Miscible with other fluorous solvents. | Immiscible with water; Miscible with most organic solvents. | Immiscible with water & most organic solvents; Miscible with other fluorous solvents. | The basis for liquid-liquid extraction and fluorous biphasic systems (FBS).[5] |
Note: Precise, experimentally verified data for this compound can be sparse. The values presented are based on structurally similar compounds and established chemical principles.
Experimental Cross-Validation: The Sonogashira Coupling
The Sonogashira cross-coupling is a cornerstone reaction for forming C(sp²)-C(sp) bonds, widely used in the synthesis of pharmaceuticals and conjugated materials.[6][7][8] We selected this reaction to test our solvents' performance due to its sensitivity to reaction conditions and the common use of catalysts that can be modified with fluorous tags for recovery.
Experimental Objective
To compare the reaction yield and catalyst recyclability of a Sonogashira coupling between iodobenzene and phenylacetylene using a fluorous-tagged palladium catalyst in three different solvent systems.
Workflow Diagram
The following diagram outlines the logical flow of the comparative experiment.
References
- 1. Fluorous chemistry - Wikipedia [en.wikipedia.org]
- 2. Fluorous phase separation techniques in catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Fluorous phase separation techniques in catalysis | Semantic Scholar [semanticscholar.org]
- 4. real.mtak.hu [real.mtak.hu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. books.rsc.org [books.rsc.org]
- 7. DSpace [repository.kaust.edu.sa]
- 8. Sonogashira Coupling [organic-chemistry.org]
A Paradigm Shift in Purification: The Advantages of Heavy Bromo-Fluoroalkanes in Modern Synthesis
A Senior Application Scientist's Guide to Fluorous Chemistry Techniques
In the landscape of drug discovery and fine chemical synthesis, the purification of target molecules remains a significant bottleneck. Traditional methods such as column chromatography and liquid-liquid extraction, while foundational, are often laborious, solvent-intensive, and difficult to automate.[1][2] These limitations impede the rapid synthesis and evaluation of new chemical entities, slowing the pace of innovation.
This guide explores a transformative alternative: fluorous synthesis . This strategy leverages the unique physical properties of highly fluorinated compounds to radically simplify purification protocols. We will focus on the role of heavy bromo-fluoroalkanes, such as 1-Bromoperfluorooctane , as key building blocks for imparting these properties onto molecules of interest. While the specific compound "1-Bromo-1,1,2,2-tetrafluorooctane" is not widely documented, its function is embodied by this class of reagents, which serve as precursors to "fluorous tags."
By attaching a long perfluoroalkyl chain—a "fluorous ponytail"—to a target molecule, we can fundamentally alter its phase preference, enabling swift and efficient separation from non-tagged reagents and byproducts. This guide will objectively compare fluorous techniques against their traditional counterparts, supported by established principles and experimental outlines, to provide researchers and drug development professionals with a clear understanding of their profound advantages.
The Core Principle: Phase-Preference Switching with Fluorous Tags
Fluorous chemistry is predicated on the distinct phase behavior of perfluorinated compounds. Highly fluorinated solvents (like perfluorohexane) are immiscible with most common organic solvents and water, creating a third phase known as the "fluorous phase."[3] A fluorous tag is a long, inert perfluoroalkyl chain (e.g., -C8F17) that, when attached to an organic molecule, acts as an affinity tag for this fluorous phase.[4]
Heavy bromo-fluoroalkanes are ideal starting points for synthesizing these tags. The carbon-bromine bond provides a reactive handle for nucleophilic substitution or organometallic coupling, allowing the perfluoroalkyl chain to be appended to a molecule of interest through a suitable linker. Once tagged, the molecule's purification is no longer dependent on subtle polarity differences but on a simple, binary "tagged vs. untagged" separation.
This principle underpins three powerful techniques:
-
Fluorous Solid-Phase Extraction (F-SPE)
-
Fluorous Biphasic Catalysis (FBC)
-
Fluorous Liquid-Liquid Extraction (F-LLE)
Let's examine each in detail.
Fluorous Solid-Phase Extraction (F-SPE): Chromatography, Reimagined
One of the most impactful applications of fluorous tagging is the ability to bypass traditional silica gel chromatography. F-SPE uses a stationary phase, typically silica gel bonded with a perfluorinated alkyl chain (e.g., –SiMe₂(CH₂)₂C₈F₁₇), that selectively retains fluorous-tagged molecules through fluorous-fluorous interactions.[5]
The process is remarkably simple: a crude reaction mixture is loaded onto an F-SPE cartridge. Non-fluorous components (excess reagents, byproducts) have no affinity for the stationary phase and are washed away with a "fluorophobic" solvent system (e.g., methanol/water).[6] Subsequently, the pure, fluorous-tagged product is eluted with a "fluorophilic" solvent like pure methanol or THF.[6][7] This method effectively reduces complex chromatographic separations to a simple filtration.
Performance Comparison: F-SPE vs. Traditional Column Chromatography
| Metric | Traditional Column Chromatography | Fluorous Solid-Phase Extraction (F-SPE) | Advantage of F-SPE |
| Separation Principle | Polarity differences between compounds. | Binary separation based on presence/absence of a fluorous tag. | Predictable & Generic: Separation is independent of the compound's structure, eliminating method development. |
| Speed | Slow; can take hours to days for complex mixtures. | Fast; typically completed in minutes. | High Throughput: Drastically accelerates purification timelines.[8] |
| Solvent Consumption | High; requires large volumes of organic solvents. | Low; uses minimal solvent volumes for elution. | Greener & Cost-Effective: Reduces solvent purchase and disposal costs. |
| Complexity | Requires careful solvent system selection, gradient optimization, and fraction analysis. | Simple, standardized protocol: load, wash, elute.[6] | Simplified Workflow: Easily automated and requires less operator expertise.[8] |
| Waste Generation | Generates large volumes of mixed solvent waste and used silica. | Minimal solvent waste; cartridges can often be regenerated and reused.[5][7] | Reduced Environmental Impact. |
Experimental Protocol: Purification of a Fluorous-Tagged Product via F-SPE
This protocol outlines a general procedure for purifying a crude reaction mixture containing a C₈F₁₇-tagged product.
Materials:
-
Crude reaction mixture (approx. 100-200 mg)
-
SiliaPrep™ Fluorochrom SPE cartridge (2 g)[7]
-
Solvents: Methanol (MeOH), Deionized Water, Tetrahydrofuran (THF)
-
SPE manifold with vacuum or positive pressure source
Methodology:
-
Cartridge Conditioning: Condition the F-SPE cartridge by passing 5 mL of a MeOH/H₂O (80:20) solution through it. Do not allow the cartridge to dry.[7]
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the loading solvent (e.g., 0.5 mL of MeOH/H₂O 80:20). Apply the solution to the conditioned cartridge and draw it onto the sorbent using a light vacuum.[6]
-
Fluorophobic Wash (Elution of Non-Fluorous Compounds): Wash the cartridge with 6-8 mL of MeOH/H₂O (80:20). Collect this fraction. This fraction contains the untagged, non-fluorous compounds.[6]
-
Fluorophilic Elution (Elution of Fluorous Product): Switch the collection vessel. Elute the desired fluorous-tagged product from the cartridge using 8 mL of pure MeOH.[6][7] This fraction contains the purified product.
-
Cartridge Regeneration (Optional): To reuse the cartridge, wash it with 6 mL of THF and air-dry completely.[6]
Visualization: F-SPE Workflow
Caption: Workflow for Fluorous Solid-Phase Extraction (F-SPE).
Fluorous Biphasic Catalysis (FBC): Seamless Catalyst Recovery and Reuse
Homogeneous catalysts are prized for their high activity and selectivity but are notoriously difficult to separate from reaction products, leading to product contamination and loss of expensive catalyst material. FBC elegantly solves this problem.
In this system, a catalyst is modified with fluorous ponytails, rendering it soluble only in a fluorous solvent. The reaction is performed in a two-phase system: a fluorous phase containing the catalyst and an organic phase with the reactants.[3] At room temperature, the phases are separate. Upon heating, they become miscible, forming a single homogeneous phase where the reaction proceeds efficiently.[9] After the reaction is complete, cooling the mixture causes the phases to separate again. The product remains in the organic layer, while the catalyst is sequestered in the fluorous layer, ready to be recycled for the next run.[9]
Performance Comparison: FBC vs. Traditional Homogeneous Catalysis
| Metric | Traditional Homogeneous Catalysis | Fluorous Biphasic Catalysis (FBC) | Advantage of FBC |
| Catalyst Recovery | Difficult; often requires chromatography or precipitation, leading to catalyst loss. | Simple decanting or phase separation. Recovery is typically >99%. | Quantitative & Simple Recovery: Preserves expensive catalysts for multiple cycles.[10] |
| Product Purity | Often contaminated with residual catalyst, requiring extensive purification. | Product phase is inherently free of the catalyst. | High Purity: Eliminates metal leaching into the final product.[11] |
| Reusability | Limited due to degradation and loss during workup. | High; catalysts can often be reused many times with minimal loss of activity.[12] | Sustainable & Economical: Maximizes the lifetime value of the catalyst. |
| Process Scalability | Challenging due to purification and recovery issues. | Well-suited for continuous flow processes and large-scale synthesis. | Industrially Relevant: Enables the practical application of homogeneous catalysts.[3] |
Experimental Protocol: Olefin Hydroformylation using a Fluorous Biphasic System
This protocol is based on the pioneering work in FBC, demonstrating the concept with a rhodium catalyst.[9]
Materials:
-
Fluorous Rhodium Catalyst (e.g., RhH(CO)(P(CH₂CH₂C₆F₁₃)₃)₃)
-
Fluorous Solvent (e.g., perfluoromethylcyclohexane)
-
Substrate (e.g., 1-octene) in an organic solvent (e.g., toluene)
-
High-pressure reactor equipped with heating and stirring
-
Syngas (CO/H₂)
Methodology:
-
Reactor Charging: Charge the pressure reactor with the fluorous rhodium catalyst dissolved in perfluoromethylcyclohexane. Add the solution of 1-octene in toluene. At room temperature, two distinct liquid layers will be visible.
-
Reaction: Seal the reactor, purge with syngas, and then pressurize to the desired pressure (e.g., 10-20 atm). Heat the reactor to a temperature where the two phases become a single homogeneous solution (e.g., 80-100 °C) while stirring vigorously.
-
Monitoring: Monitor the reaction progress by analyzing aliquots via GC or other suitable methods.
-
Phase Separation & Product Isolation: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. The mixture will separate back into two phases.
-
Catalyst Recycling: The product (nonanal) is in the upper organic (toluene) layer and can be isolated by simply decanting or siphoning it off. The lower fluorous layer contains the catalyst and can be charged with a new batch of substrate for the next reaction cycle.
Visualization: The FBC Cycle
Caption: The thermomorphic cycle of Fluorous Biphasic Catalysis (FBC).
Fluorous Liquid-Liquid Extraction (F-LLE): Enhanced Selectivity
For separations where an SPE is not necessary, fluorous tagging also enhances traditional liquid-liquid extraction (LLE). In a standard organic LLE, separating compounds with similar polarities can be challenging, and emulsions can form, complicating the workup.[13]
In F-LLE, a crude mixture in an organic solvent is extracted with a fluorous solvent. The fluorous-tagged molecules exhibit an extremely high partition coefficient for the fluorous phase, while all non-fluorous organic molecules remain in the organic phase.[14] This results in a cleaner, more efficient separation than what is achievable with traditional organic/aqueous or polar/nonpolar organic solvent systems. Studies have shown that fluorous extraction systems can lead to higher extraction performance and prevent issues like phase splitting that can occur in traditional systems.[14][15]
Performance Comparison: F-LLE vs. Traditional LLE
| Metric | Traditional LLE (e.g., EtOAc/H₂O) | Fluorous LLE (e.g., Toluene/Perfluorohexane) | Advantage of F-LLE |
| Selectivity | Based on relative polarity; can be poor for compounds with similar properties. | Based on high affinity for the fluorous phase; extremely selective for tagged molecules. | Orthogonal Separation: Provides a separation mechanism independent of polarity. |
| Efficiency | May require multiple extractions for complete separation. | Often achieves near-quantitative separation in a single extraction. | Fewer Steps: Simplifies the workup process. |
| Emulsion Formation | Common, especially with complex mixtures, slowing down separation. | Rare, due to the high immiscibility and density difference of the phases. | Clean & Fast Phase Separation. |
| Scope | Limited by the solubility and polarity of the target compound. | Applicable to a wide range of organic molecules once they are tagged. | Broad Applicability. |
Conclusion: A Superior Strategy for Modern Synthesis
The incorporation of fluorous techniques, enabled by reagents like heavy bromo-fluoroalkanes, represents a significant advancement over traditional purification methods. By shifting the basis of separation from polarity to phase affinity, fluorous synthesis offers a more rational, efficient, and predictable approach to purification.
For researchers in drug discovery and process development, these methods provide tangible benefits:
-
Accelerated Timelines: Rapid purification via F-SPE and simplified workups allow for faster synthesis-test cycles.
-
Reduced Costs: Lower solvent consumption and the ability to recycle expensive catalysts decrease operational expenses.
-
Greener Chemistry: A reduction in solvent waste aligns with modern principles of sustainable chemical manufacturing.
-
Enhanced Automation: The simple, binary nature of fluorous separations is highly amenable to automated parallel synthesis and purification platforms.[8]
While the initial investment in fluorous reagents and method adoption is a consideration, the long-term gains in productivity, efficiency, and sustainability make a compelling case for the integration of fluorous chemistry into the modern synthetic laboratory.
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 3. Facile catalyst separation without water: fluorous biphase hydroformylation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. silicycle.com [silicycle.com]
- 8. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Fluorous and Organic Extraction Systems: A Comparison from the Perspectives of Coordination Structures, Interfaces, and Bulk Extraction Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-Bromo-1,1,2,2-tetrafluorooctane: A Guide for Laboratory Professionals
Understanding the Compound: Properties and Associated Hazards
1-Bromo-1,1,2,2-tetrafluorooctane belongs to the class of brominated fluorocarbons. A comprehensive understanding of its properties is the foundation of safe handling and disposal. Due to the absence of a specific SDS, the following table outlines expected properties and hazards based on its chemical structure and data from analogous compounds like 1-Bromo-1,1,2,2-tetrafluoroethane.
| Property | Expected Characteristic | Rationale and Safety Implication |
| Physical State | Liquid at room temperature | The long octyl chain increases the boiling point compared to shorter-chain analogues. Spills will spread and require containment. |
| Volatility | Moderate | While the fluorine content reduces volatility compared to non-fluorinated alkanes, the bromine and the overall molecular weight suggest it will have a lower vapor pressure than highly volatile solvents. However, vapors can still accumulate in poorly ventilated areas, necessitating handling in a fume hood. |
| Density | Heavier than water | Halogenated hydrocarbons are typically denser than water. In case of a spill into an aqueous environment, it will sink, posing a challenge for remediation. |
| Toxicity | Assumed to be harmful if inhaled, ingested, or in contact with skin | Halogenated hydrocarbons can have toxic effects on the central nervous system, liver, and kidneys. The presence of bromine often increases toxicity. Assume it is toxic and handle with appropriate personal protective equipment (PPE). |
| Environmental Fate | Persistent and potentially bioaccumulative | Brominated and fluorinated compounds are known for their environmental persistence.[1][2][3][4][5] Improper disposal can lead to long-term environmental contamination. |
| Reactivity | Generally stable, but may react with strong bases, oxidizing agents, and some metals | Avoid contact with incompatible materials to prevent vigorous or exothermic reactions. |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Hand Protection: Use chemically resistant gloves, such as Viton® or laminate gloves. Double-gloving is recommended as an additional precaution.
-
Skin Protection: A lab coat, closed-toe shoes, and long pants are required. For larger quantities or in case of a spill, a chemically resistant apron or suit should be worn.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, clearly labeled, and chemically compatible waste container for this compound. Suitable materials for the container include glass or high-density polyethylene (HDPE).
-
Labeling: The waste container must be labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Associated hazards (e.g., "Toxic," "Harmful if Inhaled")
-
Accumulation start date
-
-
Avoid Mixing: Do not mix this compound with other waste streams, especially incompatible materials like strong bases or oxidizing agents.
Step 2: Waste Storage
-
Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ventilation: The storage area must be well-ventilated. A designated and labeled cabinet for hazardous waste within the laboratory is ideal.
-
Segregation from Incompatibles: Ensure the stored waste is physically separated from incompatible chemicals.
Step 3: Waste Classification (RCRA)
For disposal in the United States, waste must be classified according to the Resource Conservation and Recovery Act (RCRA). Based on its composition as a halogenated organic compound, this compound waste is likely to be classified as follows:
-
F-Listed Waste: If it is a spent solvent, it may fall under the F001 or F002 waste codes for halogenated solvents.
-
U-Listed Waste: If it is a discarded, unused commercial chemical product, it may be classified as a U-listed waste. A specific U-code for this compound is not available, so a generic code for a toxic waste may be applicable.
Consult with your institution's Environmental Health and Safety (EHS) department for precise waste code determination.
Step 4: Arranging for Professional Disposal
-
Contact EHS: Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal companies.
-
Provide Information: Be prepared to provide the EHS department with the following information:
-
The name of the chemical (this compound)
-
The quantity of waste
-
The type of container
-
Any known hazards
-
-
Follow Institutional Procedures: Adhere strictly to your institution's protocols for waste pickup and documentation.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Isolate: Prevent the spill from spreading by using absorbent materials like vermiculite or sand. Do not use combustible materials like paper towels.
-
Report: Report the spill to your institution's EHS department immediately.
-
Cleanup: Only trained personnel with the appropriate PPE should clean up the spill.
Exposure Response:
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By adhering to these guidelines, researchers can ensure that their groundbreaking work does not come at the cost of personal or environmental health. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
- 1. Environmental fate of three novel brominated flame retardants in aquatic mesocosms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brominated and Chlorinated Flame Retardants: The San Antonio Statement - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Unseen Shield: A Guide to Personal Protective Equipment for 1-Bromo-1,1,2,2-tetrafluorooctane
For the diligent researcher, scientist, and drug development professional, the sanctity of the laboratory is paramount. This environment, a crucible of innovation, demands an unwavering commitment to safety, especially when handling novel chemical entities. This guide provides essential, immediate safety and logistical information for the handling of 1-Bromo-1,1,2,2-tetrafluorooctane, focusing on the critical aspect of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to foster a culture of safety and excellence within your team.
Understanding the Hazard: A Proactive Approach to Safety
While comprehensive toxicological data for this compound may be limited, a thorough hazard assessment can be extrapolated from its chemical structure and available safety data for similar fluorinated compounds. The presence of a bromine atom and a fluorinated alkyl chain suggests that upon thermal decomposition, it could release hazardous substances such as hydrogen fluoride and hydrogen bromide. Therefore, our PPE recommendations are built on a conservative approach, prioritizing robust protection against a range of potential hazards.
Key Physical and Chemical Properties
| Property | Value | Implication for Handling |
| Molecular Formula | C8H13BrF4 | Indicates a relatively heavy molecule, suggesting it may not be highly volatile at room temperature. |
| Boiling Point | Data not readily available | Handling should be conducted in a well-ventilated area, with the potential for vapor inhalation. |
| Decomposition Products | Hydrogen Fluoride, Hydrogen Bromide (potential upon heating) | Respiratory protection is crucial, especially in case of fire or high-temperature applications. |
Core Personal Protective Equipment: Your First Line of Defense
The selection of appropriate PPE is not a matter of simple box-checking; it is a dynamic process based on a thorough risk assessment of the specific procedures being undertaken.
Eye and Face Protection: Shielding Your Vision
-
Standard Laboratory Operations: Tightly fitting safety goggles with side shields are the minimum requirement for all handling procedures.[1] This protects against accidental splashes of the liquid.
-
Risk of Splash or Aerosol Generation: A face shield worn over safety goggles is mandatory when there is an increased risk of splashes, such as during transfers of larger volumes or when heating the substance.[2]
Hand Protection: The Tactile Interface
-
Glove Selection: Due to the lack of specific chemical resistance data for this compound, it is prudent to use gloves with broad chemical resistance. Nitrile gloves are a common starting point for many laboratory chemicals. However, for prolonged contact or immersion, heavier-duty gloves such as neoprene or Viton® should be considered. Always inspect gloves for any signs of degradation or perforation before use.
-
Proper Glove Technique: Employ the proper glove removal technique (without touching the outer surface of the glove with bare hands) to prevent skin contact with any residual chemical. Contaminated gloves should be disposed of as hazardous waste.
Body Protection: A Barrier Against Contamination
-
Laboratory Coat: A standard, long-sleeved laboratory coat is essential to protect the skin and personal clothing from minor spills and contamination.
-
Chemical-Resistant Apron: For procedures with a higher risk of significant splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection: Safeguarding Your Inhalation Pathway
-
Standard Handling in a Fume Hood: Under normal handling conditions within a certified chemical fume hood, respiratory protection may not be necessary. The fume hood serves as the primary engineering control to minimize inhalation exposure.
-
Absence of Adequate Ventilation or Spill Scenarios: In situations where adequate ventilation is not available, or in the event of a spill, respiratory protection is critical. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended. For major spills or emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[3][4]
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling Procedures
-
Preparation: Before handling, ensure that a current Safety Data Sheet (SDS) is readily accessible.[1] All necessary PPE should be inspected and donned correctly.
-
Location: All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5]
-
Transfers: Use appropriate laboratory equipment (e.g., glass pipettes with a bulb, syringes) for transfers to minimize the risk of spills and splashes.
-
Heating: If heating is required, use a well-controlled heating source such as a heating mantle or a sand bath. Avoid open flames.[3]
-
Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[5]
Spill Response
-
Evacuate: In the event of a significant spill, evacuate the immediate area.
-
Ventilate: Increase ventilation to the area, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.
-
Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection.
-
Collection: Carefully collect the absorbed material into a sealed container for proper disposal.
Disposal Plan
All waste materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[6] Do not dispose of this chemical down the drain.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Conclusion: Fostering a Culture of Safety
Adherence to these PPE guidelines is not merely a procedural formality but a cornerstone of responsible scientific practice. By understanding the potential hazards and implementing these protective measures, you contribute to a safer laboratory environment for yourself and your colleagues. This commitment to safety allows for the confident pursuit of scientific discovery, secure in the knowledge that you are well-protected.
References
- 1. 1-BROMO-1,1,2,2-TETRAFLUOROETHANE - Safety Data Sheet [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. ICSC 1281 - 1,1,1,2-TETRAFLUOROETHANE [chemicalsafety.ilo.org]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 1,1,2,2-Tetrachloro-1,2-difluoroethane | Cl2FCCCl2F | CID 6427 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
